Methyl 2-(5-bromo-2-chlorophenyl)acetate
Description
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Properties
IUPAC Name |
methyl 2-(5-bromo-2-chlorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-13-9(12)5-6-4-7(10)2-3-8(6)11/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINLBXIFGQVBHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80668228 | |
| Record name | Methyl (5-bromo-2-chlorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80668228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203314-33-4 | |
| Record name | Methyl (5-bromo-2-chlorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80668228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of Methyl 2-(5-bromo-2-chlorophenyl)acetate
An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-(5-bromo-2-chlorophenyl)acetate
Authored by: A Senior Application Scientist
Introduction
This compound is a halogenated aromatic ester of significant interest within the fields of organic synthesis and pharmaceutical development. Its structural complexity, featuring a stereocenter and a polysubstituted benzene ring, makes it a valuable intermediate for the synthesis of more complex molecules. Notably, related compounds like α-bromo-2-chlorophenylacetic acid and its methyl ester are precursors in the synthesis of the antiplatelet agent Clopidogrel.[1][2] A comprehensive understanding of the is therefore paramount for researchers and drug development professionals. This knowledge underpins process optimization, quality control, and the prediction of chemical behavior, ensuring reproducibility and safety in its application.
This technical guide provides a detailed examination of the core . It is structured to deliver not just data, but also the field-proven experimental context and causality behind the analytical techniques used for its characterization. Each section integrates established protocols with expert insights, ensuring a self-validating and authoritative resource for laboratory professionals.
Chemical Identity and Molecular Structure
The foundational step in characterizing any chemical compound is to establish its precise identity and structure. This information governs all other physical and chemical properties.
Caption: Molecular Structure of this compound.
The molecule consists of a central acetate group, with the alpha-carbon bonded to a 5-bromo-2-chlorophenyl ring. The presence of bromine and chlorine atoms significantly influences the molecule's electronic properties and reactivity.
Table 1: Core Identification and Physical Data
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 203314-33-4 | [3][4] |
| Molecular Formula | C₉H₈BrClO₂ | [3][5] |
| Molecular Weight | 263.52 g/mol | [3][5] |
| Appearance | Colorless to light yellow liquid | [3] |
| Storage Conditions | Sealed in dry, Room Temperature | [3][6] |
Thermal Properties and Phase Behavior
Thermal properties such as melting and boiling points are critical parameters that define the physical state of a substance and are indicative of its purity. For pharmaceutical intermediates, these values dictate the conditions required for storage, handling, and reaction scale-up.
Table 2: Thermal Transition Data
| Property | Value | Notes |
| Melting Point | Data not experimentally determined in provided sources. | As a liquid at room temperature, its melting point is below 25 °C. |
| Boiling Point | 291.6±25.0 °C at 760 mmHg (Predicted) | This is a predicted value for an isomer, highlighting the need for experimental verification.[7] |
Expert Insight: The Rationale for Differential Scanning Calorimetry (DSC)
While classical melting point apparatus can provide a range, Differential Scanning Calorimetry (DSC) is the preferred method in modern analytical chemistry.[8][9] It offers superior accuracy and provides a wealth of additional information. DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[9] This allows for the precise determination of transition temperatures (like melting point, Tₘ), the heat of fusion (ΔH), and can reveal the presence of impurities or different crystalline forms (polymorphs).[10][11]
Experimental Protocol: Melting Point Determination by DSC
This protocol outlines the standardized procedure for analyzing the thermal transitions of an organic compound like this compound.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium, tin).[9] This step is crucial for data accuracy and trustworthiness.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into a standard aluminum DSC pan. Crimp the pan with a lid to ensure a sealed environment, preventing any loss of volatile components during heating.
-
Reference Pan: Prepare an identical, empty, sealed aluminum pan to serve as the reference.
-
Thermal Program: Place both the sample and reference pans into the DSC cell. Program the instrument to heat at a constant rate, typically 10 °C/min, under an inert nitrogen atmosphere (flow rate ~50 mL/min) to prevent oxidative degradation.
-
Data Acquisition: Record the heat flow as a function of temperature. The melting of the sample will appear as an endothermic peak on the resulting thermogram.[9]
-
Data Analysis: The onset temperature of the endothermic peak is typically reported as the melting point (Tₘ). The area under the peak is integrated to calculate the enthalpy of fusion (ΔH).
Caption: Workflow for Melting Point Determination using DSC.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Purity is arguably the most critical quality attribute for any substance used in pharmaceutical manufacturing. Even trace impurities can affect the safety and efficacy of the final drug product.[12] High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for purity analysis due to its high resolution, sensitivity, and quantitative accuracy.[12][13][14]
Expert Insight: Why Reverse-Phase HPLC?
For moderately polar organic molecules like this compound, Reverse-Phase HPLC (RP-HPLC) is the method of choice. The stationary phase (typically C18-silica) is nonpolar, while the mobile phase is a polar solvent mixture (e.g., acetonitrile and water).[15] The compound and its potential impurities are separated based on their relative hydrophobicity; more nonpolar compounds interact more strongly with the stationary phase and thus elute later. This provides excellent separation for a wide range of organic impurities.[15]
Experimental Protocol: Purity Analysis by RP-HPLC
This protocol provides a robust starting point for developing a validated purity method.
-
Mobile Phase Preparation: Prepare the mobile phase components. For example, Mobile Phase A: Water with 0.1% Formic Acid; Mobile Phase B: Acetonitrile with 0.1% Formic Acid. The acid is added to suppress the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks.
-
Standard Preparation: Accurately prepare a stock solution of a reference standard of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Prepare working standards by diluting the stock solution.
-
Sample Preparation: Prepare the sample to be analyzed at the same concentration as the primary working standard.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient elution is often used to separate impurities with a wide range of polarities. For example, start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV detector at a wavelength where the analyte has strong absorbance (e.g., 220 nm).
-
-
Data Acquisition & Analysis: Inject the standard and sample solutions. The purity is calculated using the area percent method from the resulting chromatogram. The peak area of the main component is expressed as a percentage of the total area of all peaks.
Caption: General Workflow for HPLC Purity Analysis.
Spectroscopic Structural Confirmation
While chromatography assesses purity, spectroscopic techniques are essential to confirm the chemical structure of the main component. A combination of NMR, IR, and Mass Spectrometry provides an unambiguous identification of the molecule.[16][17]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution.[18][19] It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei like ¹H and ¹³C.[20][21]
-
¹H NMR: This technique identifies the number of different types of protons, their electronic environment (chemical shift), the number of neighboring protons (splitting pattern), and the relative number of protons of each type (integration).
-
¹³C NMR: This provides information on the number of non-equivalent carbons and their electronic environment.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
| Type | Predicted Chemical Shift (ppm) | Description |
| ¹H NMR | ~7.5-7.2 | Aromatic protons (3H) on the substituted ring, showing complex splitting patterns due to their proximity and coupling. |
| ~5.5 | Methine proton (-CH) adjacent to the ester and aromatic ring. | |
| ~3.7 | Methyl protons (-OCH₃) of the ester group, appearing as a sharp singlet. | |
| ¹³C NMR | ~170 | Carbonyl carbon (C=O) of the ester. |
| ~135-125 | Aromatic carbons (6C), with shifts influenced by the bromo and chloro substituents. | |
| ~53 | Methoxy carbon (-OCH₃). | |
| ~45 | Methine carbon (-CH). |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.[22] It works on the principle that chemical bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their vibrational modes.[23]
Table 4: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond | Functional Group | Description |
| ~3100-3000 | C-H | Aromatic | Aromatic C-H stretching vibrations.[16] |
| ~2950 | C-H | Alkane | C-H stretch of the methyl and methine groups. |
| ~1740 | C=O | Ester | Strong, sharp carbonyl stretch, highly characteristic of the ester group.[22][24] |
| ~1600-1450 | C=C | Aromatic | Aromatic ring C=C stretching vibrations.[16] |
| ~1250-1100 | C-O | Ester | C-O stretching vibration.[25] |
| ~800-600 | C-Cl, C-Br | Halogen | Carbon-halogen bond stretches in the fingerprint region.[25] |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation, clues about its structure.
-
Molecular Ion Peak (M⁺): For this compound, the molecular ion peak is a cluster due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a characteristic pattern of peaks at m/z values corresponding to the different isotopic combinations, which is a powerful confirmation of the presence of both halogens. The most abundant peak would correspond to the C₉H₈⁷⁹Br³⁵ClO₂ isotopologue.
Protocol: Integrated Spectroscopic Analysis
-
NMR Sample Preparation: Dissolve 10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[16] The deuterated solvent is used because it is "invisible" in the ¹H NMR spectrum.[21]
-
NMR Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
IR Sample Preparation: For a liquid sample, place a single drop directly onto the crystal of an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. This is a rapid, solvent-free method.[16]
-
IR Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
MS Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like methanol or acetonitrile. The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).[16]
-
MS Data Acquisition: Acquire the mass spectrum, ensuring sufficient resolution to observe the isotopic pattern of the molecular ion.
Caption: Integrated workflow for spectroscopic structural confirmation.
Conclusion
The comprehensive characterization of this compound through orthogonal analytical techniques provides a robust foundation for its use in research and development. Its identity as a colorless to light yellow liquid is confirmed by its molecular formula (C₉H₈BrClO₂) and molecular weight (263.52 g/mol ). While precise thermal data requires experimental determination via DSC, its purity can be rigorously controlled and quantified using RP-HPLC. The structural assignment is unequivocally confirmed by a combination of NMR, IR, and mass spectrometry, each providing a unique and complementary piece of the structural puzzle. This in-depth guide, grounded in established scientific principles and field-proven protocols, equips researchers and scientists with the necessary knowledge to confidently handle, analyze, and utilize this important chemical intermediate.
References
- Slideshare. (n.d.). Structural elucidation by NMR(1HNMR).
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- Oregon State University. (n.d.). Infrared Spectra: Identifying Functional Groups.
- Google Patents. (n.d.). Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
- Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses.
- ACS Publications. (n.d.). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. Journal of Chemical Education.
- Chemistry Steps. (n.d.). Interpreting IR Spectra.
- Unknown Source. (n.d.). Principles of NMR.
- Technology Networks. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems.
- Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.
- YouTube. (2024). How to Interpret an IR Spectrum and Identify the RIGHT Functional Group.
- BenchChem. (n.d.). An In-depth Technical Guide to the Functional Group Analysis of Benzyl Phenylacetate.
- Google Patents. (n.d.). CN101774914A - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
- Slideshare. (n.d.). Nmr spectroscopy.
- ChemicalBook. (n.d.). This compound CAS.
- ChemicalBook. (2025). This compound | 203314-33-4.
- Wikipedia. (n.d.). Differential scanning calorimetry.
- PubMed. (n.d.). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines.
- Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?.
- PubMed Central. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience.
- Setaram. (n.d.). An overview of Differential Scanning Calorimetry - DSC.
- PubChem. (n.d.). Methyl alpha-bromo-2-chlorophenylacetate.
- AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
- ResearchGate. (2025). DSC Studies on Organic Melting Temperature Standards.
- Unknown Source. (n.d.).
- Unknown Source. (2025).
- Guidechem. (n.d.). Methyl 2-(2-broMo-5-chlorophenyl)acetate 455957-76-3.
- Unknown Source. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- PubChem. (n.d.). Methyl 2-bromo-2-(4-chlorophenyl)acetate.
- Wikipedia. (n.d.). Methyl 2-bromoacetate.
- Parchem. (n.d.). This compound (Cas 203314-33-4).
- Chemsrc. (2025). Methyl 2-bromo-2-(2-chlorophenyl)acetate | CAS#:85259-19-4.
- BLDpharm. (n.d.). 849934-94-7|Methyl 2-(4-bromo-2-chlorophenyl)acetate.
- Unknown Source. (n.d.). Alpha-Bromo-2-Chlorophenylacetic Acid.
- Unknown Source. (n.d.). Alpha Bromo-2-Chlorophenylacetic Acid Methyl Ester.
- PubMed. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution.
- Google Patents. (n.d.). CN103387497A - Preparation methods for clopidogrel and its intermediates--methyl alpha-bromo-2-chloro-phenylacetate and thiophene ethylamino-substituted methyl acetate.
- Uniformed Services University. (1994). A simultaneous assay of the differentiating agents, phenylacetic acid and phenylbutyric acid, and one of their metabolites, phenylacetyl-glutamine, by reversed-phase, high performance liquid chromatography.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Methyl alpha-Bromo-2-chlorophenylacetate | 85259-19-4.
- ResearchGate. (2025). N-Hydroxysuccinimidyl phenylacetate as a novel derivatizing reagent for aliphatic amines in gas chromatography.
- NIST WebBook. (n.d.). 5-Bromo-2-chlorobenzoic acid.
Sources
- 1. Alpha-Bromo-2-Chlorophenylacetic Acid - High Quality at Affordable Price [sonalplasrubind.com]
- 2. CN103387497A - Preparation methods for clopidogrel and its intermediates--methyl alpha-bromo-2-chloro-phenylacetate and thiophene ethylamino-substituted methyl acetate - Google Patents [patents.google.com]
- 3. This compound CAS#: 203314-33-4 [chemicalbook.com]
- 4. This compound | 203314-33-4 [chemicalbook.com]
- 5. parchem.com [parchem.com]
- 6. 849934-94-7|Methyl 2-(4-bromo-2-chlorophenyl)acetate|BLD Pharm [bldpharm.com]
- 7. Page loading... [guidechem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 10. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. moravek.com [moravek.com]
- 13. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 14. pharmoutsourcing.com [pharmoutsourcing.com]
- 15. pharmtech.com [pharmtech.com]
- 16. benchchem.com [benchchem.com]
- 17. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 19. microbenotes.com [microbenotes.com]
- 20. process-nmr.com [process-nmr.com]
- 21. NMR Spectroscopy Explained: How It Works and Why It Matters | Technology Networks [technologynetworks.com]
- 22. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 23. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 24. Interpreting IR Spectra [chemistrysteps.com]
- 25. Infrared Spectra: Identifying Functional Groups [sites.science.oregonstate.edu]
An In-depth Technical Guide to Methyl 2-(5-bromo-2-chlorophenyl)acetate (CAS No. 203314-33-4)
Abstract
Methyl 2-(5-bromo-2-chlorophenyl)acetate, identified by CAS number 203314-33-4, is a halogenated phenylacetate derivative. Its unique substitution pattern, featuring both bromine and chlorine atoms on the phenyl ring, makes it a valuable and versatile intermediate in organic synthesis. The presence of multiple reactive sites—an ester functional group and two distinct aryl halides—allows for sequential and site-selective modifications. This guide provides a comprehensive overview of its chemical properties, a robust synthesis protocol from its carboxylic acid precursor, an exploration of its synthetic utility with a focus on cross-coupling reactions, and detailed analytical and safety protocols. The insights herein are designed to empower researchers in leveraging this building block for the development of complex molecular architectures, particularly within the pharmaceutical and materials science domains.
Core Molecular Characteristics
This compound is a substituted phenylacetic acid ester. The core structure consists of a benzene ring substituted with a chloro group at position 2 and a bromo group at position 5. An acetic acid methyl ester moiety is attached at position 1. This arrangement of functional groups dictates its chemical behavior and synthetic potential.
Physicochemical Properties
The compound is typically a colorless to light yellow liquid under standard conditions.[1] Its properties are summarized in the table below. Proper storage, sealed in a dry environment at room temperature, is crucial to prevent hydrolysis of the ester group and maintain its integrity.[1][2]
| Property | Value | Source |
| CAS Number | 203314-33-4 | [1][3][4] |
| Molecular Formula | C₉H₈BrClO₂ | [1][2] |
| Molecular Weight | 263.52 g/mol | [1][2] |
| Appearance | Colorless to light yellow Liquid | [1] |
| Storage Temperature | Room Temperature, Sealed in Dry | [1][2] |
| Synonyms | Methyl 5-bromo-2-chlorophenylacetate | [5] |
Spectral Data Interpretation (Predicted)
While specific spectra for this compound are not widely published, a theoretical analysis based on its structure provides expected characterization data:
-
¹H NMR (CDCl₃, 400 MHz): We expect a singlet for the methyl ester protons (O-CH₃) around δ 3.7 ppm. The benzylic protons (-CH₂-) should appear as a singlet around δ 3.8-4.0 ppm. The aromatic region will show three protons exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.
-
¹³C NMR (CDCl₃, 100 MHz): Key signals would include the ester carbonyl carbon (~170 ppm), the benzylic carbon (~40 ppm), the methoxy carbon (~52 ppm), and six distinct aromatic carbon signals, two of which will be directly attached to the halogen atoms (C-Br and C-Cl) and will have characteristic chemical shifts.
-
Mass Spectrometry (EI): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of both bromine (⁷⁹Br/⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl in ~3:1 ratio), resulting in a cluster of peaks around m/z 262, 264, and 266.
Synthesis and Manufacturing
The most direct and industrially scalable synthesis of this compound involves the esterification of its corresponding carboxylic acid, 2-(5-bromo-2-chlorophenyl)acetic acid (CAS 177985-34-1).[6][7] This precursor is commercially available, making the synthesis accessible.[7]
Recommended Synthesis Workflow: Fischer Esterification
The Fischer esterification is a classic, acid-catalyzed reaction that is highly effective for converting carboxylic acids to esters using an excess of the corresponding alcohol. The causality for using an acid catalyst (e.g., H₂SO₄) is to protonate the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol.
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol: Synthesis
This protocol is a self-validating system, where the final analytical characterization confirms the success of the synthesis and purification steps.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(5-bromo-2-chlorophenyl)acetic acid (10.0 g, 39.7 mmol).
-
Reagent Addition: Add methanol (100 mL) to the flask. Stir the mixture until the acid is fully dissolved. Cautiously, add concentrated sulfuric acid (1 mL, ~18.8 mmol) dropwise to the stirring solution. The excess of methanol serves as both a reagent and the solvent, driving the equilibrium towards the product side.
-
Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice-cold water (200 mL). Carefully neutralize the solution by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL). The choice of ethyl acetate is based on its good solvency for the product and immiscibility with water.
-
Washing: Combine the organic layers and wash with water (1 x 100 mL) followed by brine (1 x 100 mL) to remove residual acid and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 98:2) to afford the pure this compound as a colorless to pale yellow oil.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and MS analysis.
Reactivity and Applications in Drug Discovery
The synthetic value of this compound lies in its multiple, differentially reactive functional groups. This allows for its use as a versatile scaffold in the construction of more complex molecules. While its direct use in a final drug product is not widely documented, its role as an intermediate is critical. The structural motifs of halogenated phenylacetic acids are found in numerous pharmaceuticals.
Key Reaction Pathways
The diagram below illustrates the primary reaction pathways available, making it a powerful tool for medicinal chemists.
Sources
- 1. This compound CAS#: 203314-33-4 [m.chemicalbook.com]
- 2. file.bldpharm.com [file.bldpharm.com]
- 3. This compound-ECHO CHEMICAL CO., LTD. [echochemical.com]
- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 5. parchem.com [parchem.com]
- 6. 2-(5-Bromo-2-chlorophenyl)acetic acid [myskinrecipes.com]
- 7. 2-(5-bromo-2-chlorophenyl)acetic acid | 177985-34-1 [chemicalbook.com]
Spectroscopic Characterization of Methyl 2-(5-bromo-2-chlorophenyl)acetate: A Predictive and Methodological Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental spectroscopic data for Methyl 2-(5-bromo-2-chlorophenyl)acetate (CAS No. 203314-33-4) is not extensively available in public-domain literature.[1] This guide, therefore, adopts an expert-driven, predictive approach grounded in foundational spectroscopic principles and comparative data from structurally analogous compounds. The objective is to provide a robust framework for the identification, characterization, and quality control of this molecule, empowering researchers to confirm its structure with confidence.
Introduction: The Need for Structural Verification
This compound is a halogenated aromatic compound with potential applications as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its precise molecular structure, featuring a specific substitution pattern on the phenyl ring, is critical to its reactivity and the identity of its downstream products.
In the absence of a comprehensive, published spectral library for this specific compound, researchers must rely on a combination of predictive analysis and standardized experimental protocols. This guide serves as a self-validating system, explaining the causal relationships between the molecular structure and its expected spectroscopic output, thereby providing a reliable benchmark for newly synthesized batches.
Molecular Structure and Predicted Spectroscopic Behavior
The unique arrangement of substituents on the phenyl ring dictates a distinct electronic environment, which is the primary determinant of the compound's spectroscopic fingerprint. The chloro group at the C2 position and the bromo group at the C5 position are both electron-withdrawing, which will deshield the aromatic protons and carbons.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Predicted Spectroscopic Data and Interpretation
The following sections detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on established substituent effects and data from analogous compounds like Methyl 2-(2-chlorophenyl)acetate and 5-bromo-2-chlorotoluene.[2][3][4]
3.1. Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to be highly informative, with distinct signals for the aromatic, methylene (CH₂), and methyl (CH₃) protons. The substitution pattern on the benzene ring removes symmetry, making all three aromatic protons chemically distinct.
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
|---|---|---|---|---|---|
| H6 | ~7.45 | d (doublet) | J ≈ 2.5 Hz | 1H | Ortho to the electron-withdrawing bromine, expected to be a doublet due to meta-coupling with H4. |
| H4 | ~7.30 | dd (doublet of doublets) | J ≈ 8.5, 2.5 Hz | 1H | Ortho to the bromine and meta to the chlorine, showing both ortho- and meta-coupling. |
| H3 | ~7.15 | d (doublet) | J ≈ 8.5 Hz | 1H | Ortho to the chlorine, showing ortho-coupling with H4. |
| C7-H₂ | ~3.85 | s (singlet) | - | 2H | Methylene protons adjacent to the aromatic ring and the ester group. |
| C10-H₃ | ~3.70 | s (singlet) | - | 3H | Methyl protons of the ester group. |
3.2. Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show nine distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are heavily influenced by the electronegativity of the attached halogen atoms.
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C8 (C=O) | ~170.5 | Typical chemical shift for an ester carbonyl carbon. |
| C1 (ipso-C) | ~135.0 | Aromatic carbon attached to the acetate group, deshielded. |
| C2 (ipso-C) | ~133.0 | Aromatic carbon bearing the chlorine atom, deshielded by the electronegative substituent. |
| C4 | ~132.5 | Aromatic C-H carbon. |
| C6 | ~131.0 | Aromatic C-H carbon. |
| C3 | ~129.5 | Aromatic C-H carbon. |
| C5 (ipso-C) | ~121.0 | Aromatic carbon bearing the bromine atom. |
| C10 (O-CH₃) | ~52.5 | Methoxy carbon of the ester. |
| C7 (-CH₂-) | ~39.0 | Methylene carbon adjacent to the aromatic ring. |
3.3. Predicted Infrared (IR) Spectrum
The IR spectrum is dominated by a strong carbonyl stretch from the ester group. The spectrum also provides information about the aromatic and aliphatic C-H bonds. Data from methyl phenylacetate serves as a useful comparison for characteristic ester vibrations.[5][6]
Table 3: Predicted Key Infrared (IR) Absorptions (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3050-3100 | Medium | Aromatic C-H stretch |
| ~2955, 2850 | Medium-Weak | Aliphatic C-H stretch (CH₂ and CH₃) |
| ~1740 | Strong | C=O stretch (Ester carbonyl) |
| ~1580, 1470 | Medium-Weak | Aromatic C=C ring stretches |
| ~1200, 1150 | Strong | C-O stretch (Ester) |
| ~1050 | Medium | C-Cl stretch |
| ~600-700 | Medium | C-Br stretch |
3.4. Predicted Mass Spectrum (MS)
Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and crucial information about the isotopic composition of the molecule. The presence of both chlorine (³⁵Cl/³⁷Cl ≈ 3:1) and bromine (⁷⁹Br/⁸¹Br ≈ 1:1) will result in a characteristic isotopic pattern for the molecular ion and any halogen-containing fragments.
-
Molecular Ion (M⁺): A complex cluster of peaks is expected around m/z 262, 264, and 266 due to the different combinations of Br and Cl isotopes. The most abundant peak in this cluster will correspond to the molecule containing ³⁵Cl and ⁷⁹Br.
-
Key Fragmentation Pathways: The fragmentation of esters and alkyl halides follows predictable patterns.[7][8]
-
Loss of Methoxy Radical (•OCH₃): A prominent peak at M-31 (m/z ~231, 233, 235) corresponding to the formation of an acylium ion.
-
Loss of Carbomethoxy Group (•COOCH₃): A peak at M-59 (m/z ~203, 205, 207) corresponding to the formation of the substituted benzyl cation. This is often a very stable and abundant fragment.
-
Alpha Cleavage: Cleavage of the C-C bond adjacent to the functional group is a common fragmentation pathway.[9]
-
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocols: A Self-Validating Workflow
Adherence to standardized protocols is essential for generating reproducible and trustworthy data. The following methodologies represent best practices for the spectroscopic characterization of a novel small organic molecule.
4.1. Workflow for Spectroscopic Characterization
Caption: A standard workflow for the synthesis and spectroscopic confirmation of a target compound.
4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is designed for acquiring high-quality ¹H and ¹³C NMR spectra.[10][11]
-
Sample Preparation:
-
For ¹H NMR, dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of CDCl₃ is recommended to achieve a good signal-to-noise ratio in a reasonable time.[11]
-
Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube, ensuring no solid particles are present.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR: Acquire data with a 45° pulse angle and a relaxation delay of 1-2 seconds. Co-add 16-32 scans for adequate signal.
-
¹³C NMR: Use a proton-decoupled pulse sequence. A relaxation delay of 2-5 seconds is crucial for accurate integration of quaternary carbons. Accumulate 1024 or more scans.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale to the TMS signal.
-
Integrate the signals in the ¹H spectrum.
-
4.3. Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) is a modern, convenient method for obtaining IR spectra of solid or liquid samples with minimal preparation.[12][13]
-
Sample Preparation: Place a small amount (a few milligrams) of the neat compound directly onto the diamond or germanium crystal of the ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Apply consistent pressure to the sample using the built-in clamp to ensure good contact with the crystal.
-
Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.
-
-
Data Processing: Perform an ATR correction on the resulting spectrum if comparison with traditional transmission spectra is desired.
4.4. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the ideal technique for analyzing volatile compounds, providing both retention time for purity assessment and a mass spectrum for structural identification.[14][15]
-
Sample Preparation:
-
Prepare a dilute solution of the compound (~10-100 µg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.[15]
-
Ensure the sample is free of non-volatile impurities by filtering if necessary.
-
Transfer the solution to a 2 mL GC vial.
-
-
Instrument Parameters:
-
GC: Use a non-polar capillary column (e.g., DB-5ms). Set a temperature program starting at ~70°C, ramping up to ~280°C to ensure elution of the compound.
-
Injection: Inject 1 µL of the sample solution, typically with a split ratio to avoid overloading the column.
-
MS: Use Electron Ionization (EI) at a standard energy of 70 eV.[16] Scan a mass range from m/z 40 to 400.
-
-
Data Analysis:
-
Analyze the total ion chromatogram (TIC) to assess purity and determine the retention time.
-
Extract the mass spectrum from the corresponding chromatographic peak.
-
Identify the molecular ion peak cluster and analyze the fragmentation pattern, comparing it to the predicted pathways.
-
Conclusion
While direct, published spectra for this compound are scarce, a comprehensive and reliable structural characterization is achievable through a predictive and methodological approach. By understanding the fundamental principles of NMR, IR, and MS, and by comparing expected outcomes with data from analogous structures, researchers can confidently verify the identity and purity of this valuable synthetic intermediate. The protocols and predictive data outlined in this guide provide a robust framework for achieving this critical step in chemical research and development.
References
-
SpectraBase. (n.d.). Methyl 2-(2-chlorophenyl)acetate. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
-
University of Massachusetts Lowell. (n.d.). 4406 GC-MS procedure and background. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
University of Massachusetts Amherst. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
-
Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). CN101774914A - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
-
Gammadata. (n.d.). Tips for ATR Sampling. Retrieved from [Link]
-
SpectraBase. (n.d.). Methyl 2-(2-chlorophenyl)acetate - MS (GC) Spectrum. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
-
Human Metabolome Database. (2012, September 11). Showing metabocard for Methyl phenylacetate (HMDB0032617). Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
SpectraBase. (n.d.). methyl 2-(2-chlorophenyl)-2-indol-1-yl-acetate - MS (GC) Spectrum. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-chloro-2-(2-chlorophenyl)acetate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl (2-chlorophenyl)acetate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information - Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-5-chlorotoluene. Retrieved from [Link]
-
Tesis Doctorals en Xarxa. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
-
ACS Publications. (2022, November 22). Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy. The Journal of Physical Chemistry A. Retrieved from [Link]
-
Michigan State University. (n.d.). Basic Practical NMR Concepts: A Guide for the Modern Laboratory. Retrieved from [Link]
-
Scribd. (n.d.). ATR-FTIR Spectroscopy Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl phenylacetate. Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
-
PubChem. (n.d.). Methyl phenylacetate. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
IndiaMART. (n.d.). Alpha Bromo-2-Chlorophenylacetic Acid Methyl Ester. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
-
Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). CN103387497A - Preparation methods for clopidogrel and its intermediates--methyl alpha-bromo-2-chloro-phenylacetate and thiophene ethylamino-substituted methyl acetate.
-
University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
Sources
- 1. This compound | 203314-33-4 [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. 5-BROMO-2-CHLOROTOLUENE(54932-72-8) 1H NMR spectrum [chemicalbook.com]
- 4. Methyl (2-chlorophenyl)acetate | C9H9ClO2 | CID 93683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl phenylacetate(101-41-7) IR Spectrum [chemicalbook.com]
- 6. Methyl phenylacetate - Wikipedia [en.wikipedia.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. whitman.edu [whitman.edu]
- 10. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. youtube.com [youtube.com]
- 13. mt.com [mt.com]
- 14. Sample preparation GC-MS [scioninstruments.com]
- 15. uoguelph.ca [uoguelph.ca]
- 16. memphis.edu [memphis.edu]
commercial availability and suppliers of Methyl 2-(5-bromo-2-chlorophenyl)acetate
An In-depth Technical Guide to the Commercial Availability and Supply of Methyl 2-(5-bromo-2-chlorophenyl)acetate for Researchers and Drug Development Professionals
Introduction
This compound, with CAS number 203314-33-4, is a critical starting material and key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2][3][4][5] Its molecular structure, featuring a substituted phenyl ring with bromo and chloro moieties, makes it a versatile building block in medicinal chemistry and drug discovery. This guide provides an in-depth analysis of the commercial availability, supplier landscape, and essential quality control parameters for this compound, tailored for researchers, scientists, and professionals in the drug development sector. A thorough understanding of the supply chain and quality attributes of this intermediate is paramount for ensuring the reproducibility of research and the integrity of pharmaceutical manufacturing processes.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 203314-33-4 |
| Molecular Formula | C₉H₈BrClO₂ |
| Molecular Weight | 263.52 g/mol [1] |
| Appearance | Colorless to light yellow liquid[1] |
| Storage Temperature | Room Temperature, sealed in dry conditions[1] |
Commercial Availability and Key Suppliers
This compound is readily available from a range of global suppliers, including manufacturers in China, India, and Europe, as well as international distributors. The compound is typically offered in various grades and quantities, from grams for research and development purposes to kilograms for pilot-scale and commercial manufacturing.
Major Supplier Regions
-
China : China has a robust manufacturing base for pharmaceutical intermediates, with numerous companies supplying this compound. Key suppliers are often located in major industrial provinces and offer competitive pricing.[6][7][8][9]
-
India : India is another major hub for the production of fine chemicals and pharmaceutical intermediates. Several Indian manufacturers offer this compound, often with extensive documentation to support regulatory filings.[10][11][12][13]
-
Europe : A number of specialized chemical suppliers in Europe provide high-purity grades of this compound, catering to the stringent quality requirements of the pharmaceutical industry in the region.[14]
Selected Supplier Overview
| Supplier | Region | Typical Purity | Available Quantities |
| Sigma-Aldrich (Merck) | Global | ≥95% | Grams to Kilograms |
| BLD Pharmatech | China | ≥95% | Grams to Kilograms |
| abcr GmbH | Europe | 95% | Grams to Kilograms |
| Parchem | USA | Custom | Bulk quantities |
| ChemicalBook Affiliates | Global | ≥98% | Grams to Kilograms |
| Anbu Chem | China | Custom | Bulk quantities[7] |
| Life Chem Pharma | India | Custom | Bulk quantities[10] |
This table is a representative list and not exhaustive. Researchers should conduct their own due diligence when selecting a supplier.
Supply Chain and Logistics Workflow
The procurement of this compound typically follows a well-defined workflow, from supplier identification to final quality control release.
Caption: Figure 1: Supply Chain and Logistics Workflow
Quality Control and Analytical Methodologies
Ensuring the quality of this compound is crucial for its intended application. A comprehensive quality control process involves verifying the identity and purity of the material and characterizing any impurities.
Typical Certificate of Analysis (CoA) Specifications
A supplier's Certificate of Analysis should, at a minimum, include the following information:
| Test | Specification |
| Appearance | Colorless to light yellow liquid |
| Identification (¹H NMR, IR) | Conforms to structure |
| Purity (by HPLC or GC) | ≥98.0% |
| Water Content (Karl Fischer) | ≤0.5% |
| Residual Solvents | To be specified |
Recommended Analytical Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is suitable for determining the purity of this compound and quantifying related impurities.
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase: A: 0.1% Phosphoric acid in Water; B: Acetonitrile
-
Gradient:
Time (min) %A %B 0 50 50 20 10 90 25 10 90 26 50 50 | 30 | 50 | 50 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
UV Detection: 225 nm
-
Injection Volume: 10 µL
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for identifying and quantifying volatile impurities.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium
-
Inlet Temperature: 250°C
-
Oven Program:
-
Initial Temperature: 100°C, hold for 2 min
-
Ramp: 10°C/min to 280°C, hold for 5 min
-
-
Mass Spectrometer: Electron Ionization (EI) mode, scanning from m/z 40-450
Quality Control Workflow
A robust internal quality control process is essential to validate the supplier's CoA and ensure the material is fit for purpose.
Caption: Figure 2: Internal Quality Control Workflow
Application in Drug Synthesis: The Case of Clopidogrel
This compound is a key intermediate in the synthesis of the antiplatelet agent, Clopidogrel.[15][16][17][18][19] The bromo and chloro substituents on the phenyl ring are critical for subsequent cross-coupling and cyclization reactions to form the thienopyridine core of the Clopidogrel molecule.
Synthetic Pathway Overview
The synthesis of Clopidogrel from this compound generally involves the following key transformations:
-
Substitution: The bromo group is typically displaced by a protected amino group.
-
Ester Hydrolysis: The methyl ester is hydrolyzed to the corresponding carboxylic acid.
-
Amide Coupling: The carboxylic acid is coupled with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.
-
Cyclization and Resolution: The final cyclization step, followed by chiral resolution, yields the desired (S)-enantiomer of Clopidogrel.
The purity of the starting intermediate, this compound, directly impacts the yield and impurity profile of the final API.
Potential Impurities and Their Control
The manufacturing process of this compound can introduce several process-related impurities. These may include:
-
Isomeric Impurities: Positional isomers of the bromo and chloro substituents on the phenyl ring.
-
Starting Material Residues: Unreacted 2-chlorophenylacetic acid or its methyl ester.
-
Over-brominated or Over-chlorinated Species: Molecules with additional halogen substitutions.
-
Residual Solvents: Solvents used in the synthesis and purification steps.
It is imperative for researchers and drug developers to work with suppliers who can provide detailed information on the impurity profile of their material and have robust processes in place to control these impurities to acceptable levels.
Conclusion
This compound is a commercially available and vital intermediate for the pharmaceutical industry, particularly in the synthesis of Clopidogrel. A comprehensive understanding of its supply chain, from global manufacturing hubs to local distribution, is essential for ensuring a stable and reliable source of this critical raw material. Furthermore, rigorous quality control, employing validated analytical methods such as HPLC and GC-MS, is non-negotiable to guarantee the identity, purity, and safety of the final drug product. By partnering with reputable suppliers and implementing a thorough internal quality assessment program, researchers and drug development professionals can mitigate risks and ensure the successful progression of their projects.
References
-
Pharmaceutical Intermediates Manufacturer in China - Anbu Chem. (n.d.). Retrieved from [Link]
-
Top 100 Pharmaceutical Intermediates Manufacturers in China (2025) - ensun. (n.d.). Retrieved from [Link]
-
Aroma Chemicals, Aromatic Chemical manufacturers, Eternis Fine Chemicals Limited. (n.d.). Retrieved from [Link]
-
China Intermediates Manufacturers and Suppliers - Sandoo Pharmaceuticals and Chemicals Co.,Ltd. (n.d.). Retrieved from [Link]
-
Laboratory Chemicals, Lab Chemicals, Analytical Reagents, Laboratory Reagents, Lab Reagents, and Fine Chemicals from Loba Chemie Pvt. Ltd., Mumbai, India. (n.d.). Retrieved from [Link]
-
Top Chemical Manufacturing Companies in India [2025 guide] - Fineotex. (n.d.). Retrieved from [Link]
-
Top 10 Speciality & Fine Chemicals Manufacturers - 2021 | Industry Outlook. (n.d.). Retrieved from [Link]
-
organics.synthesia.eu - Synthesia. (n.d.). Retrieved from [Link]
-
An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug - Der Pharma Chemica. (n.d.). Retrieved from [Link]
-
Top Suppliers and Manufacturers of Specialty Chemicals in Europe | Sanudo. (n.d.). Retrieved from [Link]
- CN103387497A - Preparation methods for clopidogrel and its intermediates--methyl alpha-bromo-2-chloro-phenylacetate and thiophene ethylamino-substituted methyl acetate - Google Patents. (n.d.).
-
Portfolio - ACS International. (n.d.). Retrieved from [Link]
-
Aromatic Chemicals - Elixarome. (n.d.). Retrieved from [Link]
-
A Process For Racemization Of (R) Clopidogrel And Process For Preparation Of Clopidogrel Bisulfate Form I - Quick Company. (2018, September 28). Retrieved from [Link]
-
13 Specialty Chemicals Companies From Belgium - chemeurope.com. (n.d.). Retrieved from [Link]
- WO2004074215A1 - Process for preparation of clopidogrel, its salts and pharmaceutical compositions - Google Patents. (n.d.).
-
Synthetic Improvements in the Preparation of Clopidogrel - Semantic Scholar. (2007, March 31). Retrieved from [Link]
-
Methyl alpha-bromo-2-chlorophenylacetate | C9H8BrClO2 | CID 10730282 - PubChem. (n.d.). Retrieved from [Link]
-
Methyl 2-bromo-2-(2-chlorophenyl)acetate | CAS#:85259-19-4 | Chemsrc. (n.d.). Retrieved from [Link]
-
This compound - AbacipharmTech-Global Chemical supplier. (n.d.). Retrieved from [Link]
-
Methyl 2-bromo-2-(4-chlorophenyl)acetate | C9H8BrClO2 | CID 10777987 - PubChem. (n.d.). Retrieved from [Link]
-
The molecular structure and vibrational spectra of 4-bromo-2-(((5-methylpyridin-2-yl)imino)methyl)phenol by density functional method - ResearchGate. (n.d.). Retrieved from [Link]
Sources
- 1. This compound CAS#: 203314-33-4 [chemicalbook.com]
- 2. This compound | 203314-33-4 [sigmaaldrich.com]
- 3. This compound | 203314-33-4 [chemicalbook.com]
- 4. parchem.com [parchem.com]
- 5. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 6. leapchem.com [leapchem.com]
- 7. Pharmaceutical Intermediates Manufacturer in China - Anbu Chem [finechemical.net]
- 8. ensun.io [ensun.io]
- 9. China Pharmaceutical intermediates Directory, China Pharmaceutical intermediates Suppliers, China Pharmaceutical intermediates Manufacturers [chemnet.com]
- 10. lifechempharma.com [lifechempharma.com]
- 11. Laboratory Chemicals, Lab Chemicals, Analytical Reagents, Laboratory Reagents, Lab Reagents, and Fine Chemicals from Loba Chemie Pvt. Ltd., Mumbai, India [lobachemie.com]
- 12. fineotex.com [fineotex.com]
- 13. Top 10 Speciality & Fine Chemicals Manufacturers - 2021 | Industry Outlook [theindustryoutlook.com]
- 14. organics.synthesia.eu - Synthesia [organics.synthesia.eu]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. CN103387497A - Preparation methods for clopidogrel and its intermediates--methyl alpha-bromo-2-chloro-phenylacetate and thiophene ethylamino-substituted methyl acetate - Google Patents [patents.google.com]
- 17. A Process For Racemization Of (R) Clopidogrel And Process For [quickcompany.in]
- 18. WO2004074215A1 - Process for preparation of clopidogrel, its salts and pharmaceutical compositions - Google Patents [patents.google.com]
- 19. Synthetic Improvements in the Preparation of Clopidogrel | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Stability and Storage of Methyl 2-(5-bromo-2-chlorophenyl)acetate
This guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 2-(5-bromo-2-chlorophenyl)acetate, a key intermediate in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the chemical properties, potential degradation pathways, and analytical methodologies for assessing the stability of this compound. The insights and protocols herein are grounded in established scientific principles and regulatory guidelines to ensure the integrity and reliability of this critical chemical entity.
Introduction to this compound
This compound, with the CAS number 203314-33-4, is a substituted phenylacetate ester.[1][2][3] Its molecular structure, featuring a halogenated benzene ring, makes it a versatile building block in organic synthesis. The stability of such intermediates is paramount, as degradation can lead to impurities that may affect the yield and purity of the final product, and in the context of drug development, could introduce potentially harmful substances. Understanding the factors that influence its stability is therefore crucial for ensuring consistent quality and performance in downstream applications.
Chemical Stability Profile
The stability of this compound is influenced by several factors, including temperature, humidity, light, and pH. The primary routes of degradation are anticipated to be hydrolysis of the ester functional group and potential dehalogenation under strenuous conditions.
Recommended Storage Conditions
For routine handling and storage, this compound should be kept in a tightly sealed container in a dry, room temperature environment.[1][4] A well-ventilated area is also recommended to prevent the accumulation of any potential vapors.[5][6]
| Parameter | Recommended Condition | Rationale |
| Temperature | Room Temperature (20-25°C) | Minimizes the rate of potential thermal degradation. |
| Humidity | Sealed in dry conditions | Prevents hydrolytic degradation of the ester group.[7] |
| Light | Protection from light | Halogenated aromatic compounds can be susceptible to photodegradation. |
| Atmosphere | Inert atmosphere (e.g., Nitrogen, Argon) for long-term storage | Reduces the risk of oxidative degradation. |
| Container | Tightly sealed, non-reactive (e.g., glass, HDPE) | Prevents contamination and reaction with container material. |
Potential Degradation Pathways
Understanding the potential degradation pathways is fundamental to developing a robust stability-indicating analytical method. Based on the structure of this compound, the following degradation mechanisms are plausible:
-
Hydrolysis: The ester linkage is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield 2-(5-bromo-2-chlorophenyl)acetic acid and methanol. The rate of hydrolysis is expected to be pH-dependent.[7][8]
-
Oxidation: While generally stable to oxidation, forced conditions with strong oxidizing agents could potentially lead to the formation of various oxidation products.
-
Photodegradation: Aromatic halides can undergo photolytic cleavage of the carbon-halogen bond upon exposure to UV light, leading to the formation of radical intermediates and subsequent degradation products.[5][9]
-
Thermal Degradation: At elevated temperatures, thermal decomposition may occur, potentially leading to dehalogenation and other fragmentation products.[1][4][10][11]
Sources
- 1. Ab initio study of the formation and degradation reactions of chlorinated phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. akjournals.com [akjournals.com]
- 3. database.ich.org [database.ich.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. waters.com [waters.com]
- 7. carbodiimide.com [carbodiimide.com]
- 8. alliedacademies.org [alliedacademies.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. apps.dtic.mil [apps.dtic.mil]
Methyl 2-(5-bromo-2-chlorophenyl)acetate: A Strategic Intermediate in the Synthesis of SGLT2 Inhibitors
Abstract
Methyl 2-(5-bromo-2-chlorophenyl)acetate has emerged as a pivotal building block in contemporary organic synthesis, primarily driven by its crucial role in the manufacturing of leading antidiabetic drugs. This technical guide provides an in-depth exploration of the applications of this compound, with a focused examination of its strategic importance as a precursor to Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a class of medications revolutionizing the management of type 2 diabetes. This document will detail the synthetic pathways leveraging this intermediate, providing both mechanistic insights and actionable experimental protocols for the synthesis of key pharmaceutical agents such as Dapagliflozin and Canagliflozin.
Introduction: Unveiling a Key Synthetic Intermediate
This compound, with the CAS Number 203314-33-4, is a substituted phenylacetate derivative. Its chemical architecture, featuring a bromo and a chloro substituent on the phenyl ring, an ester functional group, and an activated methylene bridge, endows it with a versatile reactivity profile, making it a valuable intermediate in multi-step organic syntheses. The strategic positioning of the halogen atoms allows for selective functionalization through various cross-coupling reactions, while the ester moiety can be readily transformed into other functional groups, most notably a carboxylic acid.
The primary driver for the industrial and academic interest in this compound is its utility as a precursor to 5-bromo-2-chlorobenzoic acid, a critical starting material for the synthesis of SGLT2 inhibitors.[1][2][3] SGLT2 inhibitors represent a significant advancement in the treatment of type 2 diabetes, working by a novel mechanism that promotes the excretion of glucose in the urine.[4]
Physicochemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₉H₈BrClO₂ |
| Molecular Weight | 263.52 g/mol |
| CAS Number | 203314-33-4 |
| Appearance | Colorless to light yellow liquid |
| Storage | Sealed in dry, room temperature conditions |
Core Application: Gateway to SGLT2 Inhibitors
The most significant application of this compound is its role as a readily available precursor to 5-bromo-2-chlorobenzoic acid, the foundational building block for the synthesis of Dapagliflozin and Canagliflozin. The synthetic strategy involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, which then undergoes a series of transformations to construct the complex diarylmethane and C-aryl glucoside cores of these drugs.
Hydrolysis to 5-bromo-2-chlorobenzoic acid: The Enabling Transformation
The conversion of this compound to 5-bromo-2-chlorobenzoic acid is a critical first step. This is typically achieved through a straightforward ester hydrolysis, which can be catalyzed by either acid or base. Basic hydrolysis, or saponification, is often preferred due to its generally faster reaction rates and irreversible nature.
Caption: Hydrolysis of this compound.
Experimental Protocol: Basic Hydrolysis of this compound [1][5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Saponification: Add a solution of sodium hydroxide (2-3 equivalents) in water to the flask.
-
Heating: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution with concentrated hydrochloric acid until the pH is approximately 1-2, leading to the precipitation of the carboxylic acid.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-bromo-2-chlorobenzoic acid.
This hydrolysis provides the crucial carboxylic acid functionality required for the subsequent Friedel-Crafts acylation step in the synthesis of SGLT2 inhibitors.
Synthesis of Dapagliflozin
Dapagliflozin is a potent and selective SGLT2 inhibitor. The synthesis of its diarylmethane core relies on the initial Friedel-Crafts acylation of phenetole (ethoxybenzene) with the acid chloride derived from 5-bromo-2-chlorobenzoic acid.
Caption: Key steps in the synthesis of the Dapagliflozin diarylmethane core.
Experimental Workflow: Synthesis of the Dapagliflozin Diarylmethane Intermediate
-
Acyl Chloride Formation: 5-bromo-2-chlorobenzoic acid is converted to its more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM).
-
Friedel-Crafts Acylation: The resulting 5-bromo-2-chlorobenzoyl chloride is then reacted with phenetole in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), at low temperatures to yield (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.
-
Ketone Reduction: The carbonyl group of the diarylketone is subsequently reduced to a methylene group. A common method for this transformation is the use of a silane-based reducing agent, such as triethylsilane (Et₃SiH), in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂). This reduction furnishes the key diarylmethane intermediate, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
This diarylmethane is then subjected to a glycosylation reaction with a protected gluconolactone derivative to construct the final C-aryl glucoside structure of Dapagliflozin.
Synthesis of Canagliflozin
Similar to Dapagliflozin, the synthesis of Canagliflozin, another prominent SGLT2 inhibitor, can also commence from a derivative of 5-bromo-2-chlorobenzoic acid, in this case, 5-bromo-2-methylbenzoic acid. While not a direct application of this compound, the synthetic logic is analogous and highlights the importance of this substitution pattern.
The synthesis involves a Friedel-Crafts acylation of 2-(4-fluorophenyl)thiophene with 5-bromo-2-methylbenzoyl chloride, followed by reduction of the resulting ketone to the corresponding diarylmethane, a key intermediate for Canagliflozin.[6]
Other Potential Synthetic Applications
While the synthesis of SGLT2 inhibitors is the most prominent application, the structural features of this compound suggest its potential utility in other areas of organic synthesis:
-
Cross-Coupling Reactions: The presence of a bromine atom on the aromatic ring makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of substituents at the 5-position of the phenyl ring, leading to the synthesis of diverse and complex molecules.
-
Synthesis of Heterocycles: The phenylacetic acid ester moiety can be a precursor for the construction of various heterocyclic systems. For instance, condensation reactions with appropriate binucleophiles could lead to the formation of benzodiazepines, quinoxalinones, or other fused heterocyclic structures of medicinal interest.[7]
-
Benzylic Functionalization: The methylene group adjacent to the phenyl ring is activated and can be a site for various chemical transformations.[8][9][10][11] Deprotonation with a strong base would generate a benzylic anion that can react with various electrophiles, allowing for the introduction of alkyl, acyl, or other functional groups at this position.
Conclusion
This compound is a strategically important intermediate in modern organic and medicinal chemistry. Its primary value lies in its role as a readily accessible precursor to 5-bromo-2-chlorobenzoic acid, a cornerstone in the industrial synthesis of the blockbuster SGLT2 inhibitors Dapagliflozin and Canagliflozin. The synthetic pathways detailed in this guide underscore the versatility of this molecule and the chemical logic that has propelled it to the forefront of pharmaceutical manufacturing. Further exploration of its reactivity in cross-coupling and heterocyclic synthesis holds the promise of expanding its utility in the discovery and development of new chemical entities.
References
-
Aecenar. Phenylacetic acid production(PAA-precursor). [Link]
-
Scribd. Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. [Link]
- Google Patents.
-
Organic Syntheses. phenylacetic acid. [Link]
- Google Patents.
-
Chemistry Steps. Reactions at the Benzylic Position. [Link]
-
Khan Academy. Reactions at the benzylic position. [Link]
-
Chemistry LibreTexts. 2.9: Reactions at the Benzylic Position. [Link]
-
EPO. METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. [Link]
-
YouTube. Reactions at the Benzylic Position. [Link]
-
ACS Publications. Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides. [Link]
-
ACS Publications. Stereodivergent Allylic Substitutions with Aryl Acetic Acid Esters by Synergistic Iridium and Lewis Base Catalysis. [Link]
- Google Patents. CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.
-
ResearchGate. Synthetic Strategies toward SGLT2 Inhibitors. [Link]
-
Bentham Science. A Review on Medicinally Important Heterocyclic Compounds. [Link]
Sources
- 1. CN103387490A - Method for synthesizing phenylacetic acid by carbonylation of methylbenzene - Google Patents [patents.google.com]
- 2. Syntheses of heterocyclic compounds, part XXI. Oxazoles from pyrolysis of aryl and heterocyclic azides in a mixture of acetic and polyphosphoric acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. Stereodivergent Allylic Substitutions with Aryl Acetic Acid Esters by Synergistic Iridium and Lewis Base Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Phenylacetic acid production(PAA-precursor) [aecenar.com]
- 6. benchchem.com [benchchem.com]
- 7. Methyl phenylacetate | C9H10O2 | CID 7559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Methyl phenylacetate synthesis - chemicalbook [chemicalbook.com]
- 11. METHYL 2-(2-BROMOPHENYL)ACETATE synthesis - chemicalbook [chemicalbook.com]
reactivity of the bromine vs. chlorine in Methyl 2-(5-bromo-2-chlorophenyl)acetate
An In-Depth Technical Guide to the Selective Functionalization of Methyl 2-(5-bromo-2-chlorophenyl)acetate
Abstract
The strategic functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, particularly in the fields of pharmaceutical and materials science. This compound presents a classic case study in chemoselectivity, offering two distinct reactive handles: a carbon-bromine bond and a carbon-chlorine bond. This guide provides a comprehensive analysis of the differential reactivity of these two halogens, grounded in fundamental mechanistic principles. We will explore the theoretical underpinnings of this selectivity and provide field-proven, step-by-step protocols for achieving site-specific modifications via palladium-catalyzed cross-coupling and other transformations. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the nuanced reactivity of dihaloarenes to build molecular complexity with precision and control.
Foundational Principles: Understanding Aryl Halide Reactivity
The reactivity of an aryl halide (Ar-X) is fundamentally dictated by the nature of the carbon-halogen (C-X) bond and the electronic environment of the aromatic ring. In the context of this compound, the key to selective synthesis lies in exploiting the inherent differences between the C-Br and C-Cl bonds.
The Decisive Role of Bond Strength
The most significant factor governing the differential reactivity in many common transformations, especially transition metal-catalyzed reactions, is the bond dissociation energy (BDE) of the C-X bond. The C-Br bond is demonstrably weaker and thus more readily cleaved than the C-Cl bond.
| Bond | Average Bond Dissociation Energy (kJ/mol) |
| C-Br | ~276-285 |
| C-Cl | ~328-330 |
| Data sourced from multiple chemical literature sources.[1][2][3] |
This energy difference is the primary reason why the C-Br bond serves as the more reactive site for reactions where C-X bond cleavage is the rate-determining step, such as the oxidative addition step in palladium-catalyzed cross-coupling.[1]
Electronic Landscape of the Substrate
The substituents on the phenyl ring modulate the reactivity of the halogen atoms. In this compound, we have three key groups:
-
2-Chloro group: Strongly electron-withdrawing via induction, weakly electron-donating via resonance.
-
5-Bromo group: Also electron-withdrawing via induction and a weak resonance donor.
-
1-(Methyl acetate) group: This group is electron-withdrawing through induction.
Substituents that withdraw electron density from the aromatic ring can slow down reactions where the arene acts as a nucleophile but can activate the ring for nucleophilic aromatic substitution.[4][5] However, for the crucial oxidative addition step in cross-coupling, the dominant factor remains the C-X bond strength.
Caption: Key factors governing selective reactivity.
Palladium-Catalyzed Cross-Coupling: The Workhorse of Selective Functionalization
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools for C-C and C-N bond formation.[6][7] The selectivity in these reactions hinges on the oxidative addition of the aryl halide to a low-valent palladium complex, which is almost always the rate- and selectivity-determining step.[8][9]
The general reactivity trend for aryl halides in oxidative addition is: C-I > C-Br > C-OTf > C-Cl .[10]
This well-established hierarchy allows for the highly selective functionalization of the C-Br bond in this compound while leaving the C-Cl bond untouched, provided the reaction conditions are carefully controlled.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Protocol: Selective Suzuki-Miyaura Coupling at the C-Br Position
This protocol describes the selective coupling of an arylboronic acid at the C-5 position (bromine) of the substrate. The choice of a moderately active catalyst system ensures that the more robust C-Cl bond does not react under these conditions.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid) (1.1 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Tricyclohexylphosphine [PCy₃] (4 mol%) or SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
Toluene/Water (10:1 v/v)
-
Anhydrous, degassed solvents
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the arylboronic acid (1.1 eq), and K₃PO₄ (3.0 eq).
-
Catalyst Preparation: In a separate vial, dissolve Pd(OAc)₂ (0.02 eq) and the phosphine ligand (0.04 eq) in a small amount of degassed toluene. Allow this pre-catalyst solution to stir for 10-15 minutes.
-
Reaction Assembly: Add the toluene/water solvent mixture to the Schlenk flask containing the solids. Begin vigorous stirring.
-
Catalyst Addition: Transfer the pre-formed catalyst solution to the reaction flask via syringe.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C. Rationale: This temperature is sufficient to drive the oxidative addition at the C-Br bond but is typically below the activation energy required for the C-Cl bond with this catalyst system.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-2-chlorophenylacetate derivative.
Subsequent Coupling at the C-Cl Position
Once the C-Br position is functionalized, the remaining C-Cl bond can be reacted under more forcing conditions or with a more active catalyst system. Aryl chlorides generally require more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like XPhos or RuPhos) and higher temperatures (≥100 °C) to undergo efficient oxidative addition.[11][12][13] This two-step, one-pot or sequential approach provides a powerful strategy for synthesizing unsymmetrical, polysubstituted aromatic compounds.
Grignard Reagent Formation: A Classic Reactivity Trend
The formation of an organomagnesium halide (Grignard reagent) involves the insertion of magnesium metal into the carbon-halogen bond.[14] This reaction also follows the reactivity trend governed by bond strength, making it possible to selectively form the Grignard reagent at the C-Br bond.
Reactivity Order: Ar-I > Ar-Br > Ar-Cl > Ar-F
Protocol: Selective Grignard Formation
Materials:
-
This compound
-
Magnesium turnings (activated) (1.5 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
A small crystal of iodine (as an initiator)
Step-by-Step Methodology:
-
Setup: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet. Add the magnesium turnings and iodine crystal to the flask.
-
Initiation: Gently heat the flask with a heat gun under a flow of nitrogen until violet iodine vapors are observed. This helps to activate the magnesium surface. Allow the flask to cool.
-
Substrate Addition: Dissolve the this compound in anhydrous THF and add it to the dropping funnel.
-
Formation: Add a small portion of the substrate solution to the magnesium. The reaction should initiate, evidenced by gentle bubbling and a slight exotherm. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours until most of the magnesium has been consumed. The resulting dark grey or brown solution is the Grignard reagent, ready for reaction with an electrophile. Caution: The ester moiety of the starting material is incompatible with the Grignard reagent it forms. This protocol is therefore more suitable for related substrates lacking this functional group, such as 1-bromo-4-chlorobenzene, to illustrate the principle. For the title compound, a protection strategy or the use of a halogen-metal exchange reagent (e.g., i-PrMgCl) would be necessary to avoid self-quenching.[15]
Nucleophilic Aromatic Substitution (SNAr)
While less common for this specific substrate compared to cross-coupling, it is important to consider the principles of Nucleophilic Aromatic Substitution (SNAr). This reaction proceeds via an addition-elimination mechanism, forming a negatively charged Meisenheimer intermediate.[16][17]
The reaction is favored by:
-
The presence of strong electron-withdrawing groups (like -NO₂) ortho or para to the leaving group.
-
A poor leaving group that is highly electronegative (F > Cl > Br > I), as it stabilizes the intermediate through induction.
In this compound, the ester group is only moderately electron-withdrawing and is not positioned optimally (ortho/para) to stabilize a Meisenheimer intermediate formed by an attack at either the C-Cl or C-Br position. Therefore, SNAr reactions are not expected to be favorable under standard conditions and would require very strong nucleophiles and harsh conditions.[4]
Caption: Decision workflow for selective functionalization.
Conclusion and Outlook
The differential reactivity of the bromine and chlorine substituents in this compound is a clear and exploitable phenomenon governed by fundamental chemical principles. The significant difference in the C-Br and C-Cl bond dissociation energies establishes a reliable hierarchy of reactivity, particularly for palladium-catalyzed cross-coupling reactions, which are the premier choice for the selective functionalization of this and related dihaloarenes. By carefully selecting catalysts, ligands, and reaction conditions, chemists can precisely address the more labile C-Br bond while preserving the C-Cl bond for subsequent transformations. This stepwise approach is a powerful strategy in modern organic synthesis, enabling the efficient and controlled construction of complex molecular architectures essential for the discovery and development of new pharmaceuticals and advanced materials.
References
- Time in London, GB. Google Search.
-
Amatore, C., et al. Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes . Organometallics. [Link]
-
Kania, M. J., et al. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms . Journal of the American Chemical Society. (2024). [Link]
-
Comparison of reactivity of different aryl halides . ResearchGate. [Link]
-
Kania, M. J., et al. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms . ChemRxiv. [Link]
-
Compare the activation energy to the bond strength for C-Cl or a C-Br bond . Homework.Study.com. [Link]
-
Dierick, S., et al. The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation . Chemical Communications. [Link]
-
Senn, H. M., & Ziegler, T. Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation . Organometallics. [Link]
-
Acheampong, R. A., et al. Substituent Effects and the Energetics of Noncatalyzed Aryl Halide Aminations: A Theoretical Investigation . ACS Omega. (2021). [Link]
-
Substituent Effects and the Energetics of Noncatalyzed Aryl Halide Aminations: A Theoretical Investigation . PubMed. [Link]
-
Norman, J. P., & Neufeldt, S. R. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups . Chemical Reviews. [Link]
-
Electrophilic & Nucleophilic Aromatic Substitution . Scribd. [Link]
-
Aryl halides are less reactive in nucleophilic substitution . Vedantu. [Link]
-
Grignard reagent . Wikipedia. [Link]
-
14.3. Substituent Effects . Organic Chemistry II - Lumen Learning. [Link]
-
Schmidt, J., et al. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters . Organic Letters. [Link]
-
Ch23: Aryl Grignards . University of Calgary. [Link]
-
Lee, H. M., & Nolan, S. P. Efficient Cross-Coupling Reactions of Aryl Chlorides and Bromides with Phenyl- or Vinyltrimethoxysilane Mediated by a Palladium/Imidazolium Chloride System . Organic Letters. [Link]
-
Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Triflates in Suzuki Cross-Coupling . 文学城 (Wenxuecity). [Link]
-
Hatakeyama, T., et al. Highly Selective Biaryl Cross-Coupling Reactions between Aryl Halides and Aryl Grignard Reagents . Journal of the American Chemical Society. [Link]
-
Strengths of Ionic and Covalent Bonds . Introductory Chemistry. [Link]
-
Lee, H. M., & Nolan, S. P. Efficient cross-coupling reactions of aryl chlorides and bromides with phenyl- or vinyltrimethoxysilane mediated by a Palladium/Imidazolium chloride system . Organic Letters. [Link]
-
making Grignard reagents . YouTube. [Link]
-
8.8: Strength of Covalent Bonds . Chemistry LibreTexts. [Link]
-
Das, A., et al. Access to Biaryls via Anilide C–N Bond Activation through Photocatalytic Radical Truce–Smiles Rearrangement . Organic Letters. [Link]
-
What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? . Quora. [Link]
-
Li, J., et al. One-step highly selective borylation/Suzuki cross-coupling of two distinct aryl bromides in pure water . Organic & Biomolecular Chemistry. [Link]
-
Everson, D. A., et al. Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate Ratio . Journal of the American Chemical Society. [Link]
-
Everson, D. A., et al. Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides . Journal of the American Chemical Society. [Link]
-
Dreher, S. D., et al. Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides . Organic Chemistry Portal. [Link]
-
Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes . Request PDF on ResearchGate. [Link]
-
S-M, C., et al. Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism . Organic Letters. [Link]
-
Buchwald–Hartwig amination . Wikipedia. [Link]
-
Norman, J. P., & Neufeldt, S. R. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups . Chemical Reviews. [Link]
-
The Buchwald-Hartwig Amination Reaction . YouTube. [Link]
-
Suzuki reaction . Wikipedia. [Link]
-
Bond strength . Reddit. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination . YouTube. [Link]
-
Dorel, R., & Feringa, B. L. The Buchwald–Hartwig Amination After 25 Years . Angewandte Chemie International Edition. [Link]
-
Wölfling, J., et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series . Steroids. [Link]
-
Nucleophilic Aromatic Substitution . NPTEL Archive. [Link]
- Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
-
Methyl (2Z)-2-azido-3-(2-chloropyridin-3-yl)acrylate . Organic Syntheses. [Link]
-
Reactions of Grignard Reagents . Master Organic Chemistry. [Link]
-
Smith, D. M., et al. Concerted Nucleophilic Aromatic Substitution Reactions . Angewandte Chemie International Edition. [Link]
-
Introduction to Nucleophilic Aromatic Substitution . YouTube. [Link]
Sources
- 1. homework.study.com [homework.study.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. Aryl halides are less reactive in nucleophilic substitution class 12 chemistry CBSE [vedantu.com]
- 5. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Efficient cross-coupling reactions of aryl chlorides and bromides with phenyl- or vinyltrimethoxysilane mediated by a Palladium/Imidazolium chloride system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides - Reaction Discovery Using Parallel Microscale Experimentation [organic-chemistry.org]
- 14. youtube.com [youtube.com]
- 15. Grignard reagent - Wikipedia [en.wikipedia.org]
- 16. archive.nptel.ac.in [archive.nptel.ac.in]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Technical Guide to the Electrophilic and Nucleophilic Reactivity of Methyl 2-(5-bromo-2-chlorophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(5-bromo-2-chlorophenyl)acetate is a polysubstituted aromatic compound whose reactivity is governed by a complex interplay of its constituent functional groups: an ester, a phenyl ring, and two distinct halogen substituents. This guide provides an in-depth analysis of the molecule's electronic landscape to identify and characterize its primary electrophilic and nucleophilic centers. By dissecting the inductive and resonance effects of the chloro, bromo, and methyl acetate moieties, we can predict the molecule's behavior in various chemical transformations. This document details key reactive sites, including the electrophilic carbonyl carbon and the electron-deficient aromatic ring, as well as nucleophilic centers such as the ester oxygens and the aromatic π-system. Methodologies for experimentally probing these sites are presented, supported by insights from computational chemistry, to offer a comprehensive framework for utilizing this compound in synthetic chemistry and drug development.
Molecular Structure and Electronic Landscape Analysis
To comprehend the reactivity of this compound, a foundational understanding of its structure and the electronic contributions of its substituents is essential. The molecule's reactivity is not merely a sum of its parts but a result of the synergistic and competing electronic effects that create localized regions of high and low electron density.
1.1. Substituent-Induced Electronic Effects
The chemical behavior of the benzene ring and its side chain is dictated by the push-and-pull of electrons, which can be categorized into two primary mechanisms: the inductive effect and the resonance effect.
-
Inductive Effect (-I): This effect is transmitted through sigma (σ) bonds and is a consequence of differences in electronegativity between atoms. Both the chlorine and bromine atoms are more electronegative than carbon, leading them to withdraw electron density from the aromatic ring.[1][2] This withdrawal deactivates the ring, making it less susceptible to electrophilic attack compared to unsubstituted benzene.[1][3] The -CH₂COOCH₃ group also exerts a net electron-withdrawing inductive effect.
-
Resonance Effect (+R): This effect involves the delocalization of π-electrons and lone pairs across the conjugated system. The halogen atoms possess lone pairs that can be donated into the aromatic ring, creating transient negative charges at the ortho and para positions.[2][3][4] This donation partially counteracts the inductive withdrawal. However, for halogens, the inductive effect is generally considered to be stronger than the resonance effect, resulting in an overall deactivation of the ring.[3]
The interplay of these effects renders the aromatic ring electron-deficient overall, yet with specific positions (ortho and para to the halogens) being slightly less electron-poor than others.
Mapping the Reactive Sites: A Dual Perspective
The electronic landscape detailed above gives rise to distinct sites susceptible to attack by either nucleophiles or electrophiles. A nucleophile is a reactant that provides a pair of electrons to form a new covalent bond, while an electrophile accepts a pair of electrons.[5]
These are electron-deficient regions of the molecule that are targets for electron-rich reagents (nucleophiles).
-
The Carbonyl Carbon (C=O): The carbon atom of the ester's carbonyl group is a primary electrophilic center.[6] The high electronegativity of the oxygen atom polarizes the carbon-oxygen double bond, drawing electron density away from the carbon and imparting it with a significant partial positive charge (δ+). This makes it highly susceptible to nucleophilic acyl substitution .[7][8][9] Reactions such as hydrolysis (with hydroxide) or aminolysis (with amines) readily occur at this site.[7][8]
-
The Aromatic Ring Carbons (C-Cl and C-Br): The strong inductive withdrawal by the chloro and bromo substituents makes the entire aromatic ring electrophilic. This enables a class of reactions known as Nucleophilic Aromatic Substitution (SₙAr) , which is uncommon for unsubstituted benzene.[10][11][12] For an SₙAr reaction to proceed, the ring must be "activated" by electron-withdrawing groups, which stabilize the negatively charged intermediate (a Meisenheimer complex).[11][12][13] The carbons directly bonded to the halogens (C2 and C5) are the primary sites for this type of attack, where a strong nucleophile can displace the halide.
-
The α-Carbon (Benzylic Carbon): The carbon atom adjacent to the phenyl ring and the carbonyl group (the α-carbon) is also an electrophilic site. While not as electron-deficient as the carbonyl carbon, it can participate in substitution reactions, particularly if a good leaving group is present.
These are electron-rich regions capable of donating an electron pair to an electrophile.
-
The Aromatic π-System: Despite being deactivated by the electron-withdrawing substituents, the π-electron cloud of the benzene ring still constitutes a region of high electron density, allowing it to act as a nucleophile in Electrophilic Aromatic Substitution (EAS) reactions.[1] The reaction rate is slower than that of benzene. The directing effects of the existing substituents will govern the position of attack by an incoming electrophile. The chloro, bromo, and -CH₂COOCH₃ groups are all ortho-, para-directors. The combined influence of these groups will determine the regioselectivity of reactions like nitration, halogenation, or Friedel-Crafts acylation.
-
The Ester Oxygens: Both the carbonyl oxygen and the methoxy oxygen possess lone pairs of electrons, making them nucleophilic Lewis bases. They can be protonated by strong acids, which is the first step in acid-catalyzed ester hydrolysis.[9]
-
The α-Carbon Enolate: The protons on the α-carbon are acidic due to their position between the aromatic ring and the electron-withdrawing carbonyl group. In the presence of a strong, non-nucleophilic base, this proton can be removed to form a resonance-stabilized carbanion known as an enolate.[14][15] This enolate is a potent carbon nucleophile and can react with a wide range of electrophiles (e.g., alkyl halides) to form a new carbon-carbon bond at the α-position.[14][16]
Visualization of Reactive Sites
A visual representation can aid in understanding the distribution of electrophilic and nucleophilic character across the molecule.
Caption: Electrophilic (red) and Nucleophilic (blue) sites.
Experimental Validation and Predictive Modeling
The theoretical analysis of reactivity can be validated and further explored through targeted chemical experiments and computational modeling.
Protocol 1: Base-Catalyzed Hydrolysis (Saponification) This protocol targets the most electrophilic site, the carbonyl carbon.
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent like a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Reagent Addition: Add an excess of a strong base, such as sodium hydroxide (NaOH, 2-3 eq), to the solution.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Isolation: Once the starting material is consumed, acidify the reaction mixture with a strong acid (e.g., 1M HCl) to protonate the resulting carboxylate salt. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid product.
-
Validation: The formation of 2-(5-bromo-2-chlorophenyl)acetic acid can be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).
Protocol 2: α-Carbon Alkylation via Enolate Formation This protocol demonstrates the nucleophilic character of the α-carbon after deprotonation.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the ester (1.0 eq) in anhydrous THF. Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of a strong, non-nucleophilic base like lithium diisopropylamide (LDA, ~1.1 eq) to the ester solution. Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.[14][15]
-
Electrophile Addition: Add a suitable electrophile, such as methyl iodide (CH₃I, ~1.2 eq), to the enolate solution and allow the reaction to proceed, slowly warming to room temperature over several hours.
-
Workup and Isolation: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent, wash the organic layer with brine, dry, and concentrate. Purify the crude product using column chromatography.
-
Validation: Characterization by NMR and MS will confirm the addition of the methyl group at the α-carbon.
Computational chemistry offers a powerful tool for visualizing the electronic landscape of a molecule. A Molecular Electrostatic Potential (MESP) map illustrates the charge distribution from the perspective of an approaching reagent.[17][18]
-
Regions of Negative Potential (Red/Yellow): These areas are electron-rich and correspond to nucleophilic sites. For this molecule, negative potential would be concentrated around the oxygen atoms of the ester and within the π-system of the aromatic ring.[17][19]
-
Regions of Positive Potential (Blue/Green): These areas are electron-poor and represent electrophilic sites. A strong positive potential would be observed around the carbonyl carbon and, to a lesser extent, the hydrogen atoms on the α-carbon.[20]
MESP analysis can quantitatively support the qualitative predictions made from inductive and resonance effects and can be a valuable tool in predicting the regioselectivity of reactions.[18][20]
Summary of Reactivity
The table below consolidates the key reactive sites and their characteristic transformations.
| Site | Nature | Class of Reaction | Example Reagent(s) | Expected Product Type |
| Carbonyl Carbon | Electrophilic | Nucleophilic Acyl Substitution | NaOH, H₂O (Hydrolysis) | Carboxylic Acid |
| Aromatic Ring (C-X) | Electrophilic | Nucleophilic Aromatic Substitution | NaOCH₃ (Methoxide) | Methoxy-substituted arene |
| α-Carbon (via enolate) | Nucleophilic | Alkylation / Acylation | LDA, then CH₃I | α-Methylated ester |
| Aromatic Ring (π-system) | Nucleophilic | Electrophilic Aromatic Substitution | HNO₃, H₂SO₄ (Nitration) | Nitro-substituted arene |
| Ester Oxygens | Nucleophilic | Acid-Base (Protonation) | H₂SO₄ | Protonated ester (intermediate) |
Conclusion
This compound possesses a rich and varied chemical reactivity profile defined by a precise arrangement of electron-withdrawing and electron-donating functionalities. A thorough understanding of its electrophilic centers—primarily the carbonyl carbon and the halogen-substituted ring carbons—and its nucleophilic centers—the ester oxygens, the aromatic π-system, and the α-carbon enolate—is paramount for its effective utilization in organic synthesis. The principles and protocols outlined in this guide provide a robust framework for scientists to predict and control the chemical behavior of this versatile molecule, facilitating the rational design and development of novel chemical entities in the pharmaceutical and materials science industries.
References
-
Chen, C.-T. et al. (2006). Nucleophilic Acyl Substitutions of Esters with Protic Nucleophiles Mediated by Amphoteric, Oxotitanium, and Vanadyl Species. The Journal of Organic Chemistry. Available at: [Link]
-
Khan Academy. (2018). Nucleophilic acyl substitution: synthesis of methyl esters. YouTube. Available at: [Link]
-
Gaucher, A. et al. (2006). Methyl phenylacetate enolate generated with the P4-tBu Schwesinger base: 'Naked' or not? Tetrahedron: Asymmetry. Available at: [Link]
-
Tanaka, F. (1992). Stereochemistry of the enolate from methyl phenylacetate. Tetrahedron Letters. Available at: [Link]
-
LibreTexts. (2023). Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]
-
Ashenhurst, J. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Available at: [Link]
-
Tsay, C. et al. (2012). Copper(I) Enolate Complexes in α-Arylation Reactions: Synthesis, Reactivity, and Mechanism. Organometallics. Available at: [Link]
-
Suresh, C. H., & Gadre, S. R. (2016). Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. Reviews in Computational Chemistry. Available at: [Link]
-
Lee, J. et al. (2020). Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications. Physical Chemistry Chemical Physics. Available at: [Link]
-
BYJU'S. (n.d.). Nucleophilic Acyl Substitution. BYJU'S. Available at: [Link]
-
ResearchGate. (n.d.). Molecular electrostatic potential maps of the compounds studied. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]
-
OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry: A Tenth Edition. Available at: [Link]
-
Knowbee Tutoring. (2015). Substituent Effects in Benzene Chemistry Part 2. YouTube. Available at: [Link]
-
Clegg, W. et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules. Available at: [Link]
-
Dougherty, D. A. (1996). Cation-pi interactions in aromatics of biological and medicinal interest: electrostatic potential surfaces as a useful qualitative guide. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Available at: [Link]
- Google Patents. (n.d.). Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
-
LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. Chemistry LibreTexts. Available at: [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Available at: [Link]
-
Mottishaw, J. D. et al. (2015). Electrostatic Potential Maps and Natural Bond Orbital Analysis: Visualization and Conceptualization of Reactivity in Sanger's Reagent. Journal of Chemical Education. Available at: [Link]
-
Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. Available at: [Link]
-
ResearchGate. (n.d.). Relation between the Substituent Effect and Aromaticity. Available at: [Link]
-
Organic Syntheses. (n.d.). Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate. Available at: [Link]
-
Wikipedia. (n.d.). Methyl phenylacetate. Wikipedia. Available at: [Link]
-
IRE Journals. (n.d.). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Available at: [Link]
-
Chemistry Steps. (n.d.). Nucleophiles and Electrophiles. Available at: [Link]
-
Homework.Study.com. (n.d.). please explain electrophilic and nucleophilic sites. Available at: [Link]
-
PubChem. (n.d.). Methyl alpha-bromo-2-chlorophenylacetate. Available at: [Link]
-
Ashenhurst, J. (2012). Nucleophiles and Electrophiles. Master Organic Chemistry. Available at: [Link]
-
Khan Academy. (n.d.). Identifying nucleophilic and electrophilic centers. Available at: [Link]
-
Quora. (2020). How do you identify the electrophilic and the nucleophilic sites of amphetamine?. Available at: [Link]
-
Pharmaffiliates. (n.d.). Methyl 2-bromo-2-(2-chlorophenyl)acetate. Available at: [Link]
Sources
- 1. Aromatic Reactivity [www2.chemistry.msu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nucleophiles and Electrophiles - Chemistry Steps [chemistrysteps.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. byjus.com [byjus.com]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Stereochemistry of the enolate from methyl phenylacetate. (1992) | Fujie Tanaka | 14 Citations [scispace.com]
- 16. Copper(I) Enolate Complexes in α-Arylation Reactions: Synthesis, Reactivity, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
A Theoretical and Computational Guide to the Reactivity of Methyl 2-(5-bromo-2-chlorophenyl)acetate
Abstract: This technical guide provides a comprehensive computational framework for analyzing the chemical reactivity of Methyl 2-(5-bromo-2-chlorophenyl)acetate, a halogenated aromatic compound with significant potential as an intermediate in pharmaceutical and fine chemical synthesis. We move beyond simple protocol listing to deliver a foundational understanding of the theoretical principles governing its reactivity. This document details the application of Density Functional Theory (DFT) to elucidate the molecule's electronic structure, predict its global and local reactivity through conceptual DFT descriptors, and map the potential energy surfaces of key reaction mechanisms, including Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Suzuki-Miyaura cross-coupling. By integrating rigorous theoretical explanations with detailed, actionable computational workflows, this guide serves as an essential resource for researchers, chemists, and drug development professionals seeking to predict, understand, and control the reactivity of complex aryl halides.
Introduction: The Electronic Landscape of a Dihalo-Substituted Arene
This compound is a molecule of interest due to its functionalized aromatic core, which presents multiple sites for synthetic elaboration. The reactivity of the phenyl ring is fundamentally governed by the electronic interplay of its substituents: a chloro group, a bromo group, and an acetate side chain.
The halogen atoms (Cl and Br) exert a dual electronic effect. Primarily, their high electronegativity results in a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack by reducing its electron density.[1][2] Concurrently, they possess lone pairs of electrons that can be donated into the π-system through resonance (+M effect).[2][3] However, for chlorine and bromine, the inductive effect dominates, leading to an overall deactivation of the ring. This deactivation is a critical factor influencing the molecule's propensity to engage in reactions like nucleophilic aromatic substitution.[4] Understanding this electronic balance is the first step in predicting the molecule's chemical behavior.
Computational chemistry provides a powerful lens to quantify these effects and predict reactivity with high fidelity, offering insights that can guide experimental design and accelerate discovery.[5][6]
Foundational Concepts: A Computational Chemist's Toolkit
Before embarking on specific calculations, it is crucial to understand the theoretical pillars upon which our analysis rests.
Conceptual Density Functional Theory (DFT): Global and Local Reactivity Descriptors
Conceptual DFT provides a framework to translate electronic structure information into intuitive chemical concepts of reactivity.[7][8] This is achieved through reactivity descriptors that predict how a molecule will respond to a chemical perturbation.
-
Global Reactivity Descriptors: These parameters describe the reactivity of the molecule as a whole.[9] They are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Ionization Potential (I) & Electron Affinity (A): Approximated by Koopmans' theorem, I ≈ -E(HOMO) and A ≈ -E(LUMO). These values relate to the ease of removing or adding an electron.
-
Chemical Potential (μ): μ = (E(HOMO) + E(LUMO)) / 2. This describes the tendency of electrons to escape from the system.
-
Chemical Hardness (η): η = (E(LUMO) - E(HOMO)) / 2. This measures the resistance to a change in electron distribution. A harder molecule is less reactive.
-
Global Electrophilicity Index (ω): ω = μ² / (2η). This index quantifies the ability of a molecule to accept electrons, making it a powerful descriptor for predicting susceptibility to nucleophilic attack.[7]
-
-
Local Reactivity Descriptors (Site Selectivity): These descriptors identify the most reactive atoms or regions within a molecule.
-
Fukui Functions: The Fukui function, f(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes.[10][11] It helps pinpoint the most likely sites for:
-
Nucleophilic Attack (f+(r)): Where an incoming electron is most likely to be accepted.
-
Electrophilic Attack (f-(r)): Where an electron is most easily removed.
-
-
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It visually identifies electron-rich (negative potential, red/yellow) and electron-poor (positive potential, blue) regions, which are prime targets for electrophilic and nucleophilic attack, respectively.
-
Transition State Theory: Mapping Reaction Pathways
To understand the kinetics of a reaction—how fast it proceeds—we must analyze its mechanism. Transition State Theory (TST) provides the framework for this analysis.[12] A chemical reaction proceeds from reactants to products via a high-energy, transient structure known as the transition state (TS).[13][14] The energy difference between the reactants and the transition state is the activation energy (Ea or ΔG‡), which is the primary determinant of the reaction rate.[15]
Computational chemistry allows us to locate these fleeting transition states on the potential energy surface and calculate their energies, thereby predicting reaction rates and elucidating complex multi-step mechanisms.[5][16][17]
The Computational Workflow: A Step-by-Step Technical Protocol
This section outlines the practical steps for performing a comprehensive theoretical analysis of the reactivity of this compound.
Protocol 1: Ground State Properties and Reactivity Descriptors
This protocol establishes the foundational electronic structure and predicts overall reactivity.
Step 1: Molecular Structure Input
-
Build the 3D structure of this compound using a molecular editor (e.g., GaussView, Avogadro).
Step 2: Geometry Optimization and Frequency Analysis
-
Causality: The initial structure is an approximation. We must find the lowest energy conformation (a true minimum on the potential energy surface). A subsequent frequency calculation is essential to confirm that the optimized structure is a stable minimum (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).
-
Methodology:
-
Method: Density Functional Theory (DFT) with the B3LYP hybrid functional. B3LYP is chosen for its proven balance of computational efficiency and accuracy for a wide range of organic molecules.[18]
-
Basis Set: 6-311++G(d,p). This Pople-style basis set is flexible, including diffuse functions (++) for accurately describing anions and non-covalent interactions, and polarization functions (d,p) for describing bond anisotropies.
-
Software Keyword Example (Gaussian): #p B3LYP/6-311++G(d,p) Opt Freq
-
Step 3: Calculation of Global and Local Reactivity Descriptors
-
Causality: To predict reactivity, we need to quantify the concepts discussed in Section 2.1. Global descriptors are derived from the HOMO/LUMO energies of the optimized structure. Local descriptors, like Fukui functions, require additional calculations on the N-1 (cation) and N+1 (anion) electron systems.
-
Methodology:
-
From the optimized ground state (N electrons) calculation, extract E(HOMO) and E(LUMO). Calculate I, A, μ, η, and ω using the formulas in Section 2.1.
-
Perform single-point energy calculations for the cation (N-1 electrons) and anion (N+1 electrons) using the exact same geometry as the optimized neutral molecule.
-
Software Keyword Example (Gaussian):
-
Cation: #p B3LYP/6-311++G(d,p) Charge=1
-
Anion: #p B3LYP/6-311++G(d,p) Charge=-1
-
-
Calculate condensed Fukui functions for each atom (k) by comparing the atomic charges (e.g., Mulliken, NBO) from the three calculations:
-
For nucleophilic attack: fk+ = [qk(N+1) - qk(N)]
-
For electrophilic attack: fk- = [qk(N) - qk(N-1)]
-
-
Generate the Molecular Electrostatic Potential (MEP) surface for visualization.
-
Caption: Workflow for calculating ground state properties and reactivity descriptors.
Case Study: Modeling Key Reaction Mechanisms
We now apply these foundational principles to model two plausible and synthetically important reaction pathways for this compound.
Case Study 1: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the di-halogenated ring makes it a candidate for SNAr. Recent computational and experimental work has shown that SNAr reactions can proceed through either the classical two-step (via a Meisenheimer intermediate) or a concerted mechanism.[19][20][21][22] DFT is the ideal tool to distinguish between these pathways.
Protocol 2: Locating the SNAr Transition State
Step 1: Define Reactants and Products
-
Reactants: this compound and a nucleophile (e.g., methoxide, CH₃O⁻).
-
Products: The substituted product and the leaving group (e.g., Cl⁻).
Step 2: Transition State Search
-
Causality: The TS is a first-order saddle point on the potential energy surface (one and only one imaginary frequency). Locating this structure is the key to calculating the activation energy.
-
Methodology:
-
Use a TS optimization algorithm like Berny optimization (Opt=TS) or a synchronous transit-guided quasi-Newton (QST2/QST3) method.
-
Provide an initial guess for the TS geometry, where the bond to the incoming nucleophile is partially formed and the bond to the leaving group is partially broken.
-
Software Keyword Example (Gaussian): #p B3LYP/6-311++G(d,p) Opt=(TS,CalcFC,NoEigentest)
-
Step 3: Transition State Validation
-
Causality: A true TS must be verified. This involves two checks:
-
Frequency Analysis: The calculation must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the C-Cl bond breaking and C-O bond forming).
-
Intrinsic Reaction Coordinate (IRC) Calculation: This calculation maps the minimum energy path downhill from the TS. A valid TS must connect the defined reactants on one side and the products on the other.[17]
-
-
Methodology:
-
Frequency: Run a frequency calculation on the optimized TS structure.
-
IRC: #p B3LYP/6-311++G(d,p) IRC=(CalcFC,MaxPoints=50,StepSize=10)
-
Step 4: Energy Profile Construction
-
Calculate the Gibbs free energies (G) of the reactants, transition state, and products.
-
The activation energy is calculated as: ΔG‡ = G(TS) - G(Reactants).
Caption: Reaction coordinate diagram for an SNAr reaction, validated by IRC.
Case Study 2: Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed cross-coupling reactions are among the most powerful methods for C-C bond formation, and aryl halides are common substrates.[23][24] DFT calculations are invaluable for understanding the complex catalytic cycle and identifying the rate-limiting step.[25][26] The generally accepted mechanism involves three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[27]
Computational Approach: A full computational analysis of a catalytic cycle is complex, but the most critical insight often comes from calculating the barrier for the Oxidative Addition step, as this is frequently the rate-limiting step for aryl chlorides and bromides.[26][28]
The protocol would be analogous to the SNAr workflow:
-
Define the reactants: this compound and the active Pd(0) catalyst (e.g., Pd(PPh₃)₂).
-
Locate the transition state for the C-Br or C-Cl bond insertion.
-
Validate the TS with frequency and IRC calculations.
-
Calculate the activation energy (ΔG‡).
Comparing the activation barriers for C-Br vs. C-Cl bond cleavage would provide a robust prediction of regioselectivity, as the C-Br bond is generally weaker and thus expected to have a lower oxidative addition barrier.
Caption: Simplified schematic of the Suzuki-Miyaura catalytic cycle.
Data Presentation and Interpretation
All quantitative data should be summarized for clarity and comparison.
Table 1: Calculated Global Reactivity Descriptors for this compound (Note: These are hypothetical values for illustrative purposes. Actual values must be obtained from the calculations described in Protocol 1.)
| Descriptor | Symbol | Formula | Value (eV) | Interpretation |
| HOMO Energy | E(HOMO) | - | -9.15 | Related to ionization potential |
| LUMO Energy | E(LUMO) | - | -1.25 | Related to electron affinity |
| Energy Gap | ΔE | E(LUMO) - E(HOMO) | 7.90 | High gap suggests high stability |
| Chemical Potential | μ | (E(H)+E(L))/2 | -5.20 | High tendency to accept electrons |
| Chemical Hardness | η | (E(L)-E(H))/2 | 3.95 | Moderately high resistance to charge transfer |
| Electrophilicity | ω | μ²/(2η) | 3.42 | Strong electrophile, susceptible to nucleophiles |
Interpretation:
-
A high electrophilicity index (ω) of 3.42 eV strongly suggests that the molecule is a good electron acceptor and will be reactive towards nucleophiles.
-
Analysis of the condensed Fukui functions (f+) would pinpoint the specific carbon atom on the ring most susceptible to nucleophilic attack. Due to the ortho- and para-directing nature of halogens in nucleophilic substitution, the positions ortho and para to the chloro and bromo groups are expected to be the most activated.
-
The calculated activation energies (ΔG‡) from the TS analysis provide direct, quantitative predictions of reaction kinetics. A lower ΔG‡ implies a faster reaction rate.
Conclusion
This guide has outlined a robust theoretical framework for the computational analysis of the reactivity of this compound. By combining the predictive power of conceptual DFT with the mechanistic insight of transition state theory, researchers can move beyond empirical trial-and-error. This computational approach enables the a priori prediction of global reactivity, the identification of reactive sites, the elucidation of complex reaction mechanisms, and the quantitative estimation of reaction barriers. These insights are critical for the rational design of synthetic routes and the development of novel molecular entities in the pharmaceutical and chemical industries.
References
-
Ananikov, V. P., & Musaev, D. G. (2019). Suzuki–Miyaura Coupling Revisited: An Integrated Computational Study. Faraday Discussions. [Link][23][24]
-
Westin, J. (n.d.). Electrophilic Aromatic Substitution. Organic Chemistry - Jack Westin. [Link][1]
-
Roy, R. K., Pal, S., & Hirao, K. (2008). Comparison of Global Reactivity Descriptors Calculated Using Various Density Functionals: A QSAR Perspective. Journal of Chemical Theory and Computation, 4(3), 479-490. [Link][7]
-
Mae, M., et al. (2020). Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions. Journal of the American Chemical Society, 142(34), 14647–14658. [Link][19]
-
Kwan, E. E., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(28), 8634–8638. [Link][20]
-
ScienceDirect. (n.d.). Global Reactivity Descriptors. ScienceDirect Topics. [Link][9]
-
Poater, J., et al. (2020). How Do Local Reactivity Descriptors Shape the Potential Energy Surface Associated with Chemical Reactions? The Valence Bond Delocalization Perspective. The Journal of Physical Chemistry A, 124(21), 4344–4355. [Link][10]
-
Márquez-Medina, D., et al. (2021). Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes. Journal of the Mexican Chemical Society, 65(3), 362-374. [Link][8]
-
Bluefield Esports. (n.d.). Advanced transition state theory in organic reactions. [Link][13]
-
Quora. (2018). What is the effect of halogen in the activity of a ring? [Link][2]
-
Mahmoud, A. R. (2024). Energy Profiles and Transition States in Organic Reactions: A Computational Study. ResearchGate. [Link][16]
-
Solubility of Things. (n.d.). Transition State Theory. [Link][15]
-
ResearchGate. (n.d.). Halogen bond-induced electrophilic aromatic halogenations. [Link][4]
-
De Vleeschouwer, F., et al. (2020). How Do Local Reactivity Descriptors Shape the Potential Energy Surface Associated with Chemical Reactions? The Valence Bond Delocalization Perspective. ACS Publications. [Link][11]
-
Diefenbach, A., & Bickelhaupt, F. M. (2004). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics, 23(16), 3848–3857. [Link][28]
-
Tcyrulnikov, S., et al. (2017). DFT Investigation of Suzuki–Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium Catalyst. Organometallics, 36(19), 3746–3755. [Link][25]
-
Smith, A. M., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. ResearchGate. [Link][21]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link][3]
-
Roy, D., & Deka, R. C. (2014). Density Functional Studies on Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Assisted by N- or P-Chelating Ligands. ResearchGate. [Link][26]
-
Tcyrulnikov, S., et al. (2017). DFT Investigation of Suzuki–Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium Catalyst. Organometallics, 36(19), 3746–3755. [Link][27]
-
Sexton, T. R., et al. (2023). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Nature Communications, 14, 2811. [Link][22]
-
YouTube. (2018). Electrophilic aromatic substitution: halogens. [Link][29]
-
Ashenhurst, J. (2010). What's A Transition State? Master Organic Chemistry. [Link][14]
-
International Journal of Science and Research. (n.d.). The Role of Computational Chemistry in Predicting Chemical Reaction Mechanisms. [Link][5]
-
Coote, M. L., & Zavitsas, A. A. (2020). Computational discoveries of reaction mechanisms: recent highlights and emerging challenges. Organic & Biomolecular Chemistry, 18(9), 1636-1647. [Link][6]
-
Kraka, E., & Cremer, D. (2010). Computational Analysis of the Mechanism of Chemical Reactions in Terms of Reaction Phases. Accounts of Chemical Research, 43(5), 591–601. [Link][17]
-
Kouamé, J. A., et al. (2024). Spectroscopic analysis and theoretical comparison of the reactivity of 6-amino- 3(R)benzophenone reactions with acetylacetone. Chemical Review and Letters, 7, 942-956. [Link][18]
Sources
- 1. jackwestin.com [jackwestin.com]
- 2. quora.com [quora.com]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. grnjournal.us [grnjournal.us]
- 6. Computational discoveries of reaction mechanisms: recent highlights and emerging challenges - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes: Doped Graphene, Graphane, Fluorographene, Graphene Oxide, Graphyne, and Graphdiyne [scielo.org.mx]
- 9. researchgate.net [researchgate.net]
- 10. How Do Local Reactivity Descriptors Shape the Potential Energy Surface Associated with Chemical Reactions? The Valence Bond Delocalization Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Transition state theory - Wikipedia [en.wikipedia.org]
- 13. esports.bluefield.edu - Advanced Transition State Theory In Organic Reactions [esports.bluefield.edu]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. researchgate.net [researchgate.net]
- 17. s3.smu.edu [s3.smu.edu]
- 18. chemrevlett.com [chemrevlett.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Suzuki–Miyaura coupling revisited: an integrated computational study - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 24. Suzuki–Miyaura coupling revisited: an integrated computational study - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 25. DFT Investigation of Suzuki–Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for the Chemoselective Sonogashira Reaction of Methyl 2-(5-bromo-2-chlorophenyl)acetate
Introduction: The Strategic Importance of Chemoselective C-C Bond Formation
In the landscape of modern synthetic organic chemistry, particularly within the realms of pharmaceutical and materials science, the ability to construct complex molecular architectures with precision is paramount. Among the myriad of synthetic tools available, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the formation of carbon-carbon bonds. The Sonogashira reaction, a powerful method for coupling terminal alkynes with aryl or vinyl halides, has proven to be exceptionally valuable for introducing alkynyl moieties into organic scaffolds.[1][2] This transformation's utility is significantly enhanced when it can be performed chemoselectively on polyhalogenated substrates, allowing for staged and site-specific functionalization.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the chemoselective Sonogashira reaction of Methyl 2-(5-bromo-2-chlorophenyl)acetate. This substrate, possessing both a bromine and a chlorine atom on the aromatic ring, presents an excellent case study for exploiting the differential reactivity of carbon-halogen bonds to achieve selective C(sp)-C(sp²) bond formation at the more labile C-Br bond. We will delve into the mechanistic underpinnings of this selectivity, provide robust experimental protocols, and offer insights into reaction optimization and troubleshooting.
Mechanistic Insights: The Basis of Chemoselectivity
The Sonogashira reaction typically proceeds via a dual catalytic cycle involving both palladium and copper (in the classical setup) or a single palladium cycle in copper-free variations.[2] The chemoselective coupling at the C-Br bond over the C-Cl bond in this compound is fundamentally governed by the relative rates of oxidative addition of the palladium(0) catalyst to the respective carbon-halogen bonds.
The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is:
Ar-I > Ar-Br >> Ar-Cl [3]
This trend is a direct consequence of the decreasing bond dissociation energies of the C-X bond as one moves down the halogen group. The C-Br bond is weaker and therefore more susceptible to cleavage by the palladium(0) catalyst than the more robust C-Cl bond. This difference in reactivity allows for a "window of selectivity" where reaction conditions can be tuned to favor the oxidative addition at the C-Br bond, leaving the C-Cl bond intact for potential subsequent transformations.
The catalytic cycle for the chemoselective Sonogashira reaction can be visualized as follows:
Figure 1: Catalytic cycle of the chemoselective Sonogashira reaction.
Experimental Protocols
The following protocols provide a starting point for the chemoselective Sonogashira reaction of this compound. Both a classical copper-co-catalyzed and a copper-free method are presented. It is highly recommended to perform a small-scale test reaction to optimize conditions for a specific terminal alkyne.
Protocol 1: Copper-Co-Catalyzed Sonogashira Coupling
This protocol is a robust and generally applicable method for a wide range of terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, trimethylsilylacetylene)
-
Palladium catalyst: Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous and degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv., 2 mol%), and CuI (0.04 equiv., 4 mol%).
-
Add anhydrous, degassed solvent (e.g., THF, 5 mL per 1 mmol of the aryl bromide).
-
Add the base (e.g., Et₃N, 2.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 16-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction is sluggish, gentle heating to 40-60 °C may be beneficial.
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired Methyl 2-(2-chloro-5-(alkynyl)phenyl)acetate.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous for sensitive substrates or when the homocoupling of the terminal alkyne (Glaser coupling) is a concern.[4]
Materials:
-
This compound
-
Terminal alkyne
-
Palladium pre-catalyst: [1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd(dtbpf)Cl₂) or a combination of Pd₂(dba)₃ and a bulky phosphine ligand (e.g., XPhos, SPhos).
-
Base: Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
Solvent: Anhydrous and degassed THF, Dioxane, or Toluene
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium pre-catalyst (e.g., Pd(dtbpf)Cl₂, 0.03 equiv., 3 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Add the anhydrous, degassed solvent (e.g., Dioxane, 5 mL per 1 mmol of the aryl bromide).
-
Add the terminal alkyne (1.5 equiv.).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation and Optimization
The choice of reaction parameters can significantly impact the yield and selectivity of the Sonogashira coupling. The following table summarizes key parameters and provides guidance for optimization.
| Parameter | Recommended Starting Conditions | Optimization Considerations |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2 mol%) | For less reactive alkynes or to improve yields, consider more active pre-catalysts like Pd(dtbpf)Cl₂ or catalysts with bulky, electron-rich ligands (e.g., XPhos, SPhos).[4] |
| Copper Co-catalyst | CuI (4 mol%) | Omit in copper-free protocols to prevent alkyne homocoupling. |
| Base | Et₃N (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.) | Amine bases are common in copper-catalyzed reactions. Inorganic bases are often used in copper-free systems. The choice of base can influence reaction rate and side product formation. |
| Solvent | THF or DMF | Solvent polarity can affect catalyst solubility and reaction kinetics. Toluene or Dioxane are also effective, particularly at higher temperatures. |
| Temperature | Room Temperature to 80 °C | Start at room temperature for copper-catalyzed reactions. Higher temperatures are often required for copper-free systems and less reactive substrates. |
| Alkyne Stoichiometry | 1.2 - 1.5 equivalents | A slight excess of the alkyne is typically used to drive the reaction to completion. |
Experimental Workflow Visualization
The general workflow for performing a chemoselective Sonogashira reaction is outlined below.
Figure 2: General experimental workflow for the Sonogashira reaction.
Troubleshooting and Key Considerations
-
Low Yield: If the reaction yield is low, consider increasing the catalyst loading, using a more active ligand, or increasing the reaction temperature. Ensure all reagents and solvents are of high purity and anhydrous.
-
Formation of Di-alkynylated Product: While unlikely under controlled conditions, some reaction at the C-Cl bond may occur, especially at prolonged reaction times or high temperatures. If this is observed, reduce the reaction temperature or time.
-
Alkyne Homocoupling (Glaser Coupling): This is a common side reaction in copper-catalyzed Sonogashira reactions, leading to the formation of a diyne. To minimize this, ensure the reaction is performed under a strictly inert atmosphere and consider using a copper-free protocol.[4]
-
Dehalogenation: In some cases, reduction of the aryl halide can occur. This can sometimes be suppressed by the choice of base and solvent.
-
Influence of the Ortho-Ester Group: The methyl ester group at the ortho position to the chlorine atom is electron-withdrawing, which can have a modest activating effect on the aryl ring towards oxidative addition. However, it may also introduce some steric hindrance, which can be overcome by using a less bulky phosphine ligand if reactivity is an issue.
Conclusion
The chemoselective Sonogashira reaction of this compound is a highly valuable transformation for the synthesis of functionalized intermediates in drug discovery and materials science. By leveraging the inherent difference in reactivity between the C-Br and C-Cl bonds, selective alkynylation can be achieved with high fidelity. The protocols and guidelines presented herein provide a solid foundation for researchers to successfully implement and optimize this important reaction. Careful consideration of the catalyst system, base, and reaction conditions will enable the efficient and selective synthesis of the desired alkynylated products, opening avenues for further molecular diversification.
References
-
Colbran, M. A., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 14285-14294. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Wikipedia. (2023). Sonogashira coupling. [Link]
-
Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379–381. [Link]
-
Arundhathi, K. V., Vaishnavi, P., Aneeja, T., & Anilkumar, G. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5485–5515. [Link]
-
Al-Masum, M., & El-Hakam, S. A. (2014). Recent Advancements and Perspectives in Copper-catalysed Sonogashira Coupling Reactions. RSC Advances, 4(40), 20959-20976. [Link]
-
Hundertmark, T., Littke, A. F., Buchwald, S. L., & Fu, G. C. (2000). Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. Organic Letters, 2(12), 1729–1731. [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084–5121. [Link]
-
Langer, P., et al. (2010). Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. European Journal of Organic Chemistry, 2010(28), 5443-5453. [Link]
-
Kim, G., Lee, G., Kim, G., Lee, H., & Kim, Y. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 9(19), 5536-5543. [Link]
-
Zhang, Y., et al. (2022). A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. Molecules, 27(13), 4242. [Link]
-
Schweizer, S., et al. (2013). Sonogashira reactions for the synthesis of polarized pentacene derivatives. Turkish Journal of Chemistry, 37, 1-10. [Link]
-
Douglas, J., & Douglas, C. J. (2018). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society, 136(4), 1164-1167. [Link]
-
Goss, R. J. M., et al. (2017). Sonogashira cross-coupling reaction of 5-bromoindole 15 with phenylacetylene 16. Chemical Communications, 53(83), 11449-11452. [Link]
-
Al-Masri, H., et al. (2020). Regioselective Synthesis of Chromones via Cyclocarbonylative Sonogashira Coupling Catalyzed by Highly Active Bridged-Bis(N-Heterocyclic Carbene)Palladium(II) Complexes. ACS Omega, 5(43), 28243-28254. [Link]
-
Sun, C., et al. (2011). Synthesis and Characterization of Triphenylphosphine Adducts of Ferrocene-Based Palladacycles and Their Performance in the Suzuki and Sonogashira Reactions with Bromo- and Chloroarenes. Molecules, 16(6), 5066-5082. [Link]
-
So, C. M., & Kwong, F. Y. (2017). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. Chemical Society Reviews, 46(24), 7488-7500. [Link]
Sources
- 1. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of Methyl 2-(5-bromo-2-chlorophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating Selectivity in C-N Bond Formation
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are crucial components in a vast array of pharmaceuticals, agrochemicals, and functional materials.[3] For drug development professionals, the ability to selectively introduce amine functionalities into complex molecular architectures is paramount. This application note provides a detailed guide to the selective Buchwald-Hartwig amination of Methyl 2-(5-bromo-2-chlorophenyl)acetate, a substrate presenting the dual challenges of chemoselectivity between two different halogen atoms and the preservation of a base-sensitive ester functional group.
The primary challenge in the amination of this compound lies in achieving selective reaction at either the C-Br or C-Cl bond. The established reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[4] This inherent difference in reactivity forms the basis for achieving selective amination at the more reactive C-Br bond, leaving the C-Cl bond available for subsequent transformations. A secondary, yet critical, consideration is the stability of the methyl ester functionality under the basic reaction conditions required for the amination.[5][6] Careful selection of the base is crucial to prevent unwanted hydrolysis of the ester to the corresponding carboxylic acid.
This document will delve into the key experimental parameters that govern the success and selectivity of this transformation, providing a robust starting protocol and guidance for optimization.
Key Parameters for Selective Amination
The success of the selective Buchwald-Hartwig amination of this compound hinges on the judicious selection of several key reaction components: the palladium source, the ligand, the base, and the solvent.
1. Palladium Precursor: A variety of Pd(0) and Pd(II) sources can be utilized to generate the active Pd(0) catalytic species. Common choices include:
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): A widely used, air-stable Pd(0) source.[7]
-
Pd(OAc)₂ (Palladium(II) acetate): Often used in conjunction with a phosphine ligand which also acts as a reductant to generate the active Pd(0) catalyst.[8]
For practical applications, pre-formed palladium-ligand complexes, known as pre-catalysts, can offer improved reactivity and reproducibility.
2. Ligand Selection: The choice of ligand is critical for promoting the catalytic cycle and influencing the selectivity and efficiency of the reaction. For the amination of aryl bromides and chlorides, bulky, electron-rich phosphine ligands are generally the most effective.[1] These ligands stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination.[1]
Recommended ligands for this transformation include:
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly effective and versatile ligand for the amination of aryl chlorides and bromides.[7]
-
Buchwald's Biaryl Phosphine Ligands: A broad class of ligands designed for high catalytic activity in C-N bond formation.[1]
-
N-Heterocyclic Carbenes (NHCs): These have emerged as powerful alternatives to phosphine ligands, often exhibiting high stability and activity.[9][10]
3. Base Selection and Ester Compatibility: The base plays a crucial role in the deprotonation of the amine to form the active nucleophile. However, strong bases such as sodium tert-butoxide (NaOtBu) can promote the hydrolysis of the methyl ester.[5] To mitigate this side reaction, weaker inorganic bases are often preferred.
Suitable bases for this substrate include:
-
Cs₂CO₃ (Cesium carbonate): A mild and effective base for couplings involving base-sensitive functional groups.
-
K₃PO₄ (Potassium phosphate): Another mild base that is often compatible with ester functionalities.
-
K₂CO₃ (Potassium carbonate): A cost-effective option, though it may require higher temperatures or longer reaction times.[8]
The use of stronger bases like NaOtBu should be approached with caution and may require careful optimization of reaction time and temperature to minimize ester cleavage.
4. Solvent: Anhydrous, aprotic solvents are typically used for the Buchwald-Hartwig amination to prevent quenching of the strong base and interference with the catalytic cycle. Common choices include:
Degassing the solvent prior to use is essential to remove dissolved oxygen, which can deactivate the palladium catalyst.
Experimental Workflow and Catalytic Cycle
The general workflow for the selective Buchwald-Hartwig amination of this compound is depicted below. The process necessitates an inert atmosphere to protect the catalyst and reagents from oxygen and moisture.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
The catalytic cycle for the Buchwald-Hartwig amination is a well-established mechanistic pathway.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. benchchem.com [benchchem.com]
- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: A Protocol for the Chemoselective Heck Vinylation of Methyl 2-(5-bromo-2-chlorophenyl)acetate
Abstract
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2] This application note provides a detailed protocol for the Heck reaction using Methyl 2-(5-bromo-2-chlorophenyl)acetate, a dihalogenated substrate. The primary focus is on achieving high chemoselectivity, leveraging the differential reactivity of carbon-bromine and carbon-chlorine bonds to selectively vinylate the C-Br position. This approach yields a versatile product, Methyl 2-(2-chloro-5-vinylphenyl)acetate, which retains the chloro-substituent for subsequent orthogonal transformations, making it a valuable intermediate for researchers in medicinal chemistry and materials science.
Introduction: The Strategic Advantage of Chemoselective Coupling
The synthesis of substituted alkenes via the Heck reaction has become an indispensable tool for creating complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.[3] The reaction's power lies in its functional group tolerance and reliability.[4] A significant challenge in complex synthesis is the selective functionalization of molecules bearing multiple reactive sites. Polyhalogenated aromatic compounds present a classic example of this challenge.
The substrate at the core of this protocol, this compound, contains both a bromine and a chlorine atom on the aromatic ring. By carefully controlling reaction conditions, we can exploit the inherent difference in reactivity between the C-Br and C-Cl bonds. This allows for a selective Heck coupling at the more reactive C-Br position, preserving the C-Cl bond for future synthetic manipulations, such as Suzuki, Buchwald-Hartwig, or Sonogashira couplings. This strategy provides a streamlined pathway to multifunctionalized aromatic compounds.
Mechanistic Rationale for Chemoselectivity
The efficacy of the Heck reaction hinges on a palladium catalytic cycle.[5][6] Understanding this cycle is paramount to controlling the reaction's outcome, particularly its selectivity.
The widely accepted mechanism proceeds through four key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) species. This step is typically the rate-determining step of the reaction.[7]
-
Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center and then inserts into the Aryl-Pd bond.[7]
-
Syn-β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the alkene product and a hydrido-palladium(II) complex.[7]
-
Reductive Elimination & Catalyst Regeneration: A base is required to neutralize the generated H-X acid, facilitating the reductive elimination that regenerates the active Pd(0) catalyst for the next cycle.[5][8]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Chemoselectivity in the coupling of this compound is governed by the first step: oxidative addition. The rate of oxidative addition is directly related to the carbon-halogen bond dissociation energy, which follows the trend C-I > C-Br > C-Cl > C-F.[9] The C-Br bond is significantly weaker and thus more susceptible to cleavage by the Pd(0) catalyst than the stronger C-Cl bond. By using moderately active catalysts and carefully controlled temperatures, the reaction can be directed to proceed exclusively at the C-Br position.
Optimizing Key Experimental Parameters
The success of this selective reaction depends on the judicious choice of several key parameters. Each component plays a critical role in balancing reactivity with selectivity.
-
Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂) is an excellent choice. It is air-stable, less expensive than many Pd(0) sources, and is efficiently reduced in situ to the active Pd(0) catalyst by phosphine ligands or solvents like DMF.[1][8]
-
Phosphine Ligand: The ligand stabilizes the Pd(0) center, preventing its precipitation as inactive palladium black, and modulates its reactivity.[7][10] For this substrate, triphenylphosphine (PPh₃) offers a good balance. It is robust enough to promote the reaction at the C-Br bond under moderate heating but is generally not reactive enough to activate the C-Cl bond under the same conditions.[11] Using overly electron-rich and bulky ligands (e.g., certain Buchwald ligands) could inadvertently increase reactivity to a point where selectivity is lost.[10]
-
Base: An inorganic base like potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) is recommended.[1] These bases are effective in the final step of the catalytic cycle and are less likely to cause side reactions compared to some organic amine bases. K₂CO₃ is cost-effective and provides sufficient basicity for the reaction.
-
Solvent: A polar, aprotic solvent is essential for dissolving the reactants and stabilizing the charged intermediates in the catalytic cycle.[12] N,N-Dimethylformamide (DMF) is a standard and highly effective solvent for Heck reactions due to its high boiling point and ability to dissolve a wide range of organic and inorganic compounds.[12][13]
-
Alkene Partner: Electron-deficient alkenes are highly reactive partners in the Heck reaction.[1][14] Methyl acrylate is an ideal choice, as the electron-withdrawing ester group promotes the migratory insertion step and leads to high yields of the desired product.[15][16]
-
Temperature: This is the most critical parameter for controlling chemoselectivity. A temperature range of 80-100 °C is typically sufficient to activate the C-Br bond without significantly affecting the C-Cl bond.[17] Higher temperatures (>120 °C) risk catalyst decomposition and could provide enough energy to initiate oxidative addition at the C-Cl position, leading to a mixture of products.[18]
Detailed Experimental Protocol
This protocol describes a representative reaction on a 1.0 mmol scale using methyl acrylate as the coupling partner.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Mmol | Equivalents | Amount | Purity |
| This compound | C₉H₈BrClO₂ | 279.52 | 1.0 | 1.0 | 280 mg | >98% |
| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | 0.02 | 0.02 (2 mol%) | 4.5 mg | 98% |
| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 | 0.04 | 0.04 (4 mol%) | 10.5 mg | >99% |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.0 | 2.0 | 276 mg | >99% |
| Methyl Acrylate | C₄H₆O₂ | 86.09 | 1.5 | 1.5 | 129 mg (0.14 mL) | >99% |
| N,N-Dimethylformamide (DMF), Anhydrous | C₃H₇NO | 73.09 | - | - | 5.0 mL | >99.8% |
Recommended Equipment
-
10 mL or 25 mL Schlenk flask or round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Heating mantle or oil bath with temperature controller
-
Standard laboratory glassware for work-up (separatory funnel, beakers, flasks)
-
Rotary evaporator
-
Silica gel for column chromatography
Reaction Workflow Diagram
Caption: Step-by-step experimental workflow for the Heck reaction.
Step-by-Step Procedure
-
Vessel Preparation: To a flame-dried 25 mL Schlenk flask containing a magnetic stir bar, add this compound (280 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), triphenylphosphine (10.5 mg, 0.04 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add 5.0 mL of anhydrous DMF via syringe. Stir the mixture for 5-10 minutes at room temperature. The suspension should turn from a pale color to a darker yellow or brown, indicating the formation of the active catalyst. Following this, add methyl acrylate (0.14 mL, 1.5 mmol) via syringe.
-
Reaction: Lower the flask into a pre-heated oil bath set to 90 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by periodically taking small aliquots. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Quench the reaction by adding 20 mL of deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product, Methyl 2-(2-chloro-5-vinylphenyl)acetate.
Troubleshooting and Expert Insights
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (reagents exposed to air/moisture).2. Insufficient temperature.3. Poor quality reagents or solvent. | 1. Ensure a properly inert atmosphere; use fresh, anhydrous solvent.2. Increase temperature incrementally to 100 °C.3. Use high-purity reagents. |
| Loss of Chemoselectivity | 1. Reaction temperature is too high.2. Overly reactive catalyst/ligand system. | 1. Lower the reaction temperature to 80-85 °C.2. Ensure the correct Pd:Ligand ratio (1:2); avoid highly electron-rich ligands for this substrate. |
| Formation of Palladium Black | 1. Insufficient ligand to stabilize Pd(0).2. Presence of oxygen. | 1. Increase ligand loading slightly (e.g., to 5 mol%).2. Thoroughly degas the solvent and maintain a positive inert gas pressure. |
| Side Product Formation | 1. Michael addition of nucleophiles to the product.2. Polymerization of methyl acrylate. | 1. Ensure the work-up is performed promptly after the reaction is complete.2. Ensure the methyl acrylate is free of polymerization inhibitors. |
Conclusion
This application note details a robust and reliable protocol for the chemoselective Heck vinylation of this compound. By carefully selecting the catalyst system, base, solvent, and, most importantly, controlling the reaction temperature, it is possible to achieve high yields of the desired product while preserving the less reactive C-Cl bond. This selective approach provides a valuable synthetic route for researchers and drug development professionals, enabling the efficient construction of complex, multifunctionalized molecules.
References
-
Chemistry LibreTexts. (2023). Heck reaction. [Link]
-
BYJU'S. (n.d.). Heck Reaction Mechanism. [Link]
-
Molecules. (2010). Palladium-catalyzed heck coupling reaction of aryl bromides in aqueous media using tetrahydropyrimidinium salts as carbene ligands. PubMed. [Link]
-
ACS Publications. (2009). Kinetics and Mechanistic Aspects of the Heck Reaction Promoted by a CN−Palladacycle. [Link]
-
National Institutes of Health (NIH). (2018). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. [Link]
-
Wikipedia. (n.d.). Heck reaction. [Link]
-
National Institutes of Health (NIH). (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]
-
ResearchGate. (n.d.). Mechanism of the palladium-catalyzed Heck reaction. [Link]
-
Royal Society of Chemistry. (2016). Heck Coupling. [Link]
-
ACS Publications. (2001). A Preparative Route to Methyl 3-(Heteroaryl)acrylates Using Heck Methodology. [Link]
-
White Rose Research Online. (2018). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
Taylor & Francis Online. (2018). Pd(II) complexes of novel phosphine ligands: Synthesis, characterization, and catalytic activities on Heck reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
ACS Publications. (2020). Palladium-Catalyzed Deaminative Cross-Coupling of Alkyl Nitroso Carbamates. [Link]
-
Sathee Jee. (n.d.). Chemistry Heck Reaction. [Link]
-
Wiley Online Library. (2019). Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. [Link]
-
Globe Thesis. (2014). Study And Application Of Palladium-catalyzed Heck Reaction Between4-Bromostyrene And Aryl Halides. [Link]
-
Beilstein Journals. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]
-
ACS Publications. (2001). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. [Link]
-
MDPI. (2012). Heck Reaction—State of the Art. [Link]
-
PubMed. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. [Link]
-
ResearchGate. (n.d.). General Heck cross-coupling reaction between an aryl bromide and an olefin. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
RSC Publishing. (2017). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
-
MDPI. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]
-
ResearchGate. (2011). Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. [Link]
-
ResearchGate. (n.d.). Heck reactions of acrylamide and methyl acrylate with iodobenzene. [Link]
-
YouTube. (2020). Heck Coupling. [Link]
-
National Institutes of Health (NIH). (2018). Heck Reaction of Electronically Diverse Tertiary Alkyl Halides. [Link]
-
ResearchGate. (n.d.). The Heck reaction of methyl acrylate with haloarenes. [Link]
-
Sciencemadness.org. (2018). Cheap Alternatives to Palladium on Carbon for Heck Reaction. [Link]
-
Organic Syntheses. (n.d.). Procedure. [Link]
-
ChemRxiv. (2024). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. [Link]
-
ResearchGate. (n.d.). Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran.... [Link]
-
YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]
-
Wiley Online Library. (2020). Palladium Catalyzed Heck-Type Reaction of Organic Halides and Alkyl-Alkynes. [Link]
-
Royal Society of Chemistry. (2022). CHAPTER 11: Heck Reactions. [Link]
-
IndiaMART. (n.d.). Alpha Bromo-2-Chlorophenylacetic Acid Methyl Ester. [Link]
-
National Institutes of Health (NIH). (2018). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. youtube.com [youtube.com]
- 5. byjus.com [byjus.com]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ホスフィン配位子 [sigmaaldrich.com]
- 11. cfmot.de [cfmot.de]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. globethesis.com [globethesis.com]
- 14. Heck Reaction [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
The Versatile Intermediate: Application Notes and Protocols for Methyl 2-(5-bromo-2-chlorophenyl)acetate in Pharmaceutical Synthesis
In the landscape of modern pharmaceutical development, the strategic use of versatile intermediates is paramount to the efficient synthesis of complex active pharmaceutical ingredients (APIs). Methyl 2-(5-bromo-2-chlorophenyl)acetate, a halogenated phenylacetic acid derivative, has emerged as a key building block in the synthesis of several important drugs. Its unique substitution pattern, featuring both bromine and chlorine atoms on the phenyl ring, offers multiple reaction sites for the construction of intricate molecular architectures.
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the effective utilization of this compound in pharmaceutical synthesis. The protocols outlined herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both technical accuracy and practical applicability.
Physicochemical Properties
A thorough understanding of the physicochemical properties of an intermediate is fundamental to its successful application in synthesis.
| Property | Value | Source |
| CAS Number | 203314-33-4 | [1][2] |
| Molecular Formula | C₉H₈BrClO₂ | [2] |
| Molecular Weight | 263.52 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | |
| Storage Temperature | Room Temperature, sealed in a dry environment | [3] |
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Hazard Statements:
-
H302: Harmful if swallowed[4]
-
H315: Causes skin irritation[4]
-
H319: Causes serious eye irritation[4]
-
H335: May cause respiratory irritation[4]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell[4]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water[4]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Application in the Synthesis of a Clopidogrel Intermediate
Methyl 2-(2-chlorophenyl)acetate derivatives are pivotal intermediates in the synthesis of the antiplatelet drug, Clopidogrel. The following protocol details the synthesis of a key racemic intermediate, methyl α-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)(2-chlorophenyl)acetate, from a related starting material, methyl α-bromo-2-chlorophenylacetate. This protocol is adapted from established industrial processes.[5]
Protocol 1: Synthesis of Racemic Clopidogrel Intermediate
This protocol involves the N-alkylation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine with methyl α-bromo-2-chlorophenylacetate.
Materials:
-
Methyl α-bromo-2-chlorophenylacetate
-
4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
5% Sodium carbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride in dichloromethane, add a stoichiometric amount of potassium carbonate to neutralize the hydrochloride and liberate the free base.
-
Stir the mixture at room temperature for 1 hour.
-
To this mixture, add a solution of methyl α-bromo-2-chlorophenylacetate in dichloromethane dropwise at room temperature.
-
Heat the reaction mixture to 70°C and stir for 35 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]
-
After completion, cool the reaction mixture to room temperature and add water.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 L for a 25 kg scale reaction).[5]
-
Combine the organic layers and wash with 5% sodium carbonate solution and then with water.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic Clopidogrel intermediate.[5]
Causality of Experimental Choices:
-
The use of potassium carbonate is a mild and effective base for the in-situ generation of the free amine from its hydrochloride salt, which is necessary for the subsequent nucleophilic substitution reaction.
-
Dichloromethane is chosen as the solvent due to its ability to dissolve both reactants and its relatively low boiling point, which facilitates its removal during work-up.
-
The aqueous work-up with sodium carbonate solution is crucial to remove any unreacted starting materials and acidic byproducts.
Caption: Synthesis of a racemic Clopidogrel intermediate.
Proposed Application in the Synthesis of a Lorlatinib Intermediate
Lorlatinib is a third-generation anaplastic lymphoma kinase (ALK) and ROS1 inhibitor. While a direct synthesis from this compound is not prominently documented, a plausible synthetic route can be designed based on modern cross-coupling methodologies. The bromo-substituent on the phenyl ring of our intermediate is an ideal handle for a Suzuki or Buchwald-Hartwig cross-coupling reaction to introduce a nitrogen-containing heterocycle, a common structural motif in kinase inhibitors.
The following is a proposed, theoretical protocol for the synthesis of a key anilino-pyrazole intermediate of Lorlatinib. This protocol leverages a Buchwald-Hartwig amination reaction.[4]
Proposed Protocol 2: Synthesis of a Lorlatinib Anilino-Pyrazole Intermediate
This proposed synthesis involves the palladium-catalyzed cross-coupling of this compound with a suitable aminopyrazole derivative.
Materials:
-
This compound
-
A suitable aminopyrazole (e.g., 3-amino-1-methyl-1H-pyrazole-5-carbonitrile)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Proposed Procedure:
-
To an oven-dried Schlenk flask, add the palladium precatalyst and the phosphine ligand under an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous toluene and stir for 10 minutes to form the active catalyst.
-
To this mixture, add this compound, the aminopyrazole derivative, and sodium tert-butoxide.
-
Heat the reaction mixture to 100°C and stir for 12-24 hours, monitoring the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired anilino-pyrazole intermediate.
Justification of the Proposed Route:
-
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, particularly for coupling aryl halides with amines.[4]
-
The use of a palladium catalyst with a bulky electron-rich phosphine ligand like XPhos is known to be effective for challenging cross-coupling reactions.
-
Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in these reactions to facilitate the catalytic cycle.
-
This proposed route provides a convergent and efficient strategy to construct a key fragment of the Lorlatinib molecule.
Caption: Proposed synthesis of a Lorlatinib intermediate.
Analytical Methods
Quality control of the intermediate and monitoring reaction progress are critical for successful synthesis. The following are recommended analytical methods:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity assessment and reaction monitoring. A C18 column with a mobile phase gradient of acetonitrile and water with a suitable modifier (e.g., formic acid or trifluoroacetic acid) is a good starting point.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying the intermediate and any volatile impurities. A standard non-polar or medium-polarity capillary column can be used.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural confirmation of the intermediate and the final products.
Conclusion
This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its dual halogenation provides a platform for a variety of synthetic transformations, enabling the construction of complex API molecules such as Clopidogrel and potentially Lorlatinib. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this key building block in their synthetic endeavors, ultimately contributing to the advancement of new and improved therapeutics.
References
-
Aaron Chemistry GmbH. (n.d.). Safety Data Sheet: this compound. Retrieved from [Link]
-
Agilent Technologies. (2006). Screening for 926 Pesticides and Endocrine Disruptors by GC/MS with Deconvolution Reporting Software and a New Pesticide Library. Retrieved from [Link]
-
ChemSrc. (n.d.). This compound. Retrieved from [Link]
-
Der Pharma Chemica. (2012). An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Retrieved from [Link]
- Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. Pharmacia, 69(2), 431-436.
-
PrepChem.com. (n.d.). Synthesis of 24(a) 5-Acetyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. Retrieved from [Link]
- US Patent No. US8063217B2. (2011). Process for preparation of methyl-(+)-(S)-alpha-(2-chlorophenyl)-6, 7-dihydrothieno[3,2-C]pyridine-5(4H).
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
Sources
- 1. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 2. This compound CAS#: 203314-33-4 [m.chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. This compound|CAS 203314-33-4|TCIJT|製品詳細 [tci-chemical-trading.com]
- 6. public.pensoft.net [public.pensoft.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. agilent.com [agilent.com]
Application Note & Protocols: Strategic Synthesis of Novel Heterocyclic Scaffolds from Methyl 2-(5-bromo-2-chlorophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Versatile Building Block
Methyl 2-(5-bromo-2-chlorophenyl)acetate stands as a highly versatile and strategic starting material in modern synthetic organic chemistry. Its utility is anchored in the orthogonal reactivity of its two distinct halogen substituents—a chloro group at the C2 position and a bromo group at the C5 position. This differential reactivity allows for selective, stepwise functionalization through a variety of transition-metal-catalyzed cross-coupling reactions. The presence of the methyl acetate moiety provides a convenient handle for subsequent intramolecular cyclization events, enabling the construction of diverse and novel heterocyclic cores. These resulting scaffolds, such as oxindoles and other fused ring systems, are privileged structures in medicinal chemistry and materials science, frequently appearing in biologically active compounds and functional materials. This guide details robust, field-proven protocols for transforming this readily available precursor into high-value heterocyclic products, emphasizing the mechanistic rationale behind key experimental choices.
Overview of Synthetic Strategies
The synthetic pathways diverging from this compound are primarily dictated by the selective functionalization of the C-Cl and C-Br bonds. Palladium-catalyzed reactions are particularly powerful tools for this purpose.[1][2] The general strategy involves an initial cross-coupling reaction to install a desired substituent, followed by an intramolecular cyclization to construct the heterocyclic ring.
Two primary, high-yield strategies are detailed herein:
-
Pathway A: Synthesis of 6-Bromooxindoles. This route proceeds via an initial Buchwald-Hartwig amination at the more reactive C2-chloro position, followed by a base-mediated intramolecular cyclization.
-
Pathway B: Synthesis of Fused Bicyclic Systems. This pathway leverages an initial Suzuki coupling at the C5-bromo position to introduce a vinyl group, which then serves as the coupling partner for a subsequent intramolecular Heck reaction with the C2-chloro group.
Figure 1: High-level synthetic pathways from this compound.
Pathway A: Synthesis of 6-Bromooxindoles via Buchwald-Hartwig Amination and Cyclization
This strategy provides a direct and efficient route to the valuable 6-bromooxindole core. The key steps are a selective C-N bond formation at the C2 position, followed by an intramolecular amide cyclization.
Mechanistic Rationale & Causality
The success of this pathway hinges on the selective amination of the C-Cl bond over the C-Br bond. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[3][4] The choice of a sterically hindered, electron-rich phosphine ligand is crucial. These ligands promote the oxidative addition of the aryl chloride to the Pd(0) center, which is often the rate-limiting step, and facilitate the subsequent reductive elimination to form the C-N bond.[5] Following amination, the resulting N-aryl ester intermediate is poised for cyclization. A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the amide nitrogen, generating an amide anion that attacks the proximal ester carbonyl, displacing the methoxide leaving group to form the five-membered lactam ring of the oxindole.
Figure 2: Mechanistic workflow for oxindole synthesis.
Experimental Protocol: Synthesis of 6-Bromo-1-benzyl-2-oxindole
Step 1: Buchwald-Hartwig Amination
-
Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (0.02 mmol, 18.3 mg), a bulky phosphine ligand such as XPhos (0.08 mmol, 38.1 mg), and sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg).
-
Reactant Addition: Evacuate and backfill the flask with inert gas three times. Add this compound (1.0 mmol, 278.5 mg) and benzylamine (1.2 mmol, 129 mg).
-
Solvent and Reaction: Add anhydrous, degassed toluene (5 mL) via syringe. Seal the flask and place it in a preheated oil bath at 100 °C.
-
Monitoring: Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, Methyl 2-(2-(benzylamino)-5-bromophenyl)acetate, is often pure enough for the next step but can be purified by column chromatography if necessary (Silica gel, Hexanes/Ethyl Acetate gradient).
Step 2: Intramolecular Cyclization
-
Setup: To an oven-dried, three-neck round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 mmol, 60 mg) in anhydrous tetrahydrofuran (THF, 10 mL).
-
Reactant Addition: Dissolve the crude product from Step 1 (approx. 1.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the NaH suspension at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 65 °C) for 2-4 hours, or until TLC analysis indicates the disappearance of the starting material.
-
Quenching: Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Dilute the mixture with ethyl acetate (30 mL) and water (20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure 6-Bromo-1-benzyl-2-oxindole.
Data Summary
| Step | Key Reagents | Temp (°C) | Time (h) | Typical Yield |
| Amination | Pd₂(dba)₃, XPhos, NaOtBu | 100 | 12-24 | 85-95% |
| Cyclization | NaH, THF | 65 | 2-4 | 80-90% |
| Table 1: Summary of reaction parameters for 6-Bromooxindole synthesis. |
Pathway B: Fused Bicyclics via Suzuki Coupling and Intramolecular Heck Reaction
This pathway demonstrates the power of sequential, site-selective cross-couplings to build molecular complexity, resulting in a fused bicyclic core.
Mechanistic Rationale & Causality
The strategy relies on the higher reactivity of the C-Br bond compared to the C-Cl bond in the Suzuki-Miyaura cross-coupling.[6][7][8][9] This selectivity allows for the clean installation of a vinyl group at the C5 position while leaving the C2-chloro group intact for the subsequent reaction. The intramolecular Heck reaction is a powerful method for forming cyclic structures.[10][11][12][13] The reaction proceeds via oxidative addition of the C-Cl bond to a Pd(0) catalyst, followed by migratory insertion of the tethered alkene into the aryl-palladium bond. A subsequent β-hydride elimination step regenerates the double bond within the newly formed ring and the Pd(0) catalyst. The regioselectivity of the cyclization (e.g., 6-exo-trig vs. 7-endo-trig) can often be controlled by the choice of ligands and reaction conditions.[14]
Figure 3: Simplified catalytic cycle for the intramolecular Heck reaction.
Experimental Protocol: Synthesis of a Fused Dihydronaphthalene Derivative
Step 1: Suzuki-Miyaura Coupling
-
Reagent Preparation: To a microwave vial or Schlenk tube, add this compound (1.0 mmol, 278.5 mg), potassium vinyltrifluoroborate (1.5 mmol, 201 mg), Pd(dppf)Cl₂ (0.03 mmol, 21.9 mg), and cesium carbonate (Cs₂CO₃) (3.0 mmol, 977 mg).
-
Solvent and Reaction: Add a degassed mixture of Toluene/Water (4:1, 5 mL). Seal the vessel and heat to 90 °C in a preheated oil bath.
-
Monitoring: Stir the reaction vigorously for 6-12 hours. Monitor for the consumption of the starting material by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (15 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product, Methyl 2-(2-chloro-5-vinylphenyl)acetate, by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
Step 2: Intramolecular Heck Reaction
-
Reagent Preparation: To an oven-dried Schlenk tube under an inert atmosphere, add the purified styrene intermediate from Step 1 (1.0 mmol, 226.7 mg), Pd(OAc)₂ (0.05 mmol, 11.2 mg), a phosphine ligand such as P(o-tol)₃ (0.1 mmol, 30.4 mg), and a base such as triethylamine (Et₃N) (2.0 mmol, 279 µL) or silver carbonate (Ag₂CO₃) (1.2 mmol, 331 mg).
-
Solvent and Reaction: Add anhydrous, degassed acetonitrile or DMF (5 mL). Seal the tube and heat to 100-120 °C.
-
Monitoring: Stir the reaction for 12-24 hours. Monitor by TLC or GC-MS for product formation.
-
Workup: Cool the reaction mixture and dilute with ethyl acetate (20 mL). Filter through Celite to remove palladium black.
-
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the resulting fused bicyclic product by flash column chromatography.
Data Summary
| Step | Key Reagents | Temp (°C) | Time (h) | Typical Yield |
| Suzuki Coupling | Pd(dppf)Cl₂, Cs₂CO₃ | 90 | 6-12 | 75-85% |
| Intramolecular Heck | Pd(OAc)₂, P(o-tol)₃, Et₃N | 110 | 12-24 | 60-75% |
| Table 2: Summary of reaction parameters for Fused Bicyclic synthesis. |
Conclusion
This compound is a powerful and versatile precursor for the synthesis of diverse heterocyclic frameworks. The orthogonal reactivity of the two halogen atoms enables selective, stepwise functionalization using well-established palladium-catalyzed cross-coupling reactions. The protocols detailed in this guide for the synthesis of oxindoles and fused bicyclic systems are robust, reproducible, and serve as a foundation for further exploration in drug discovery and materials science. By rationally selecting catalysts, ligands, and reaction conditions, researchers can effectively navigate these synthetic pathways to generate novel molecular architectures with significant potential.
References
- Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles.
- Bischler–Möhlau indole synthesis. Wikipedia.
- Fischer Indole Synthesis. Alfa Chemistry.
- Synthesis of Medium Ring Heterocycles Using an Intramolecular Heck Reaction.
- Larock indole synthesis. Grokipedia.
- Palladium-catalyzed diastereoselective cross-coupling of two aryl halides via C–H activation: synthesis of chiral eight-membered nitrogen heterocycles.
- Suzuki Coupling Reactions in Heterocyclic Chemistry: Synthesis of 3-Substituted Pyrrolines and Pyrroles. Universite de Rennes 1.
- INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QU
- Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. NIH.
- Fischer Indole Synthesis.
- Bischler-Möhlau indole synthesis. chemeurope.com.
- Application Notes and Protocols for the Ullmann Coupling Reaction: N-Aryl
- Fischer indole synthesis. Wikipedia.
- Fischer Indole Synthesis. J&K Scientific LLC, 2025.
- Bischler-Möhlau Indole Synthesis. Merck & Co.
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
- Bischler-Möhlau indole synthesis. Semantic Scholar.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
- Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. MDPI.
- A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans.
- Palladium-Catalyzed Coupling of Vinylogous Amides with Aryl Halides: Applications to the Synthesis of Heterocycles.
- Fischer Indole Synthesis. YouTube, 2021.
- Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- A Mild and General Larock Indolization Protocol for the Preparation of Unn
- Intramolecular Heck reaction. Wikipedia.
- A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.
- Larock indole synthesis. Wikipedia.
- Ligand Effects in the Synthesis of N-Heterocycles by Intramolecular Heck Reactions.
- Buchwald-Hartwig amination of heteroaryl halides with heterocyclic amines.
- Ullmann condens
- Buchwald–Hartwig amin
- Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst.
- On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous C
- The reaction mechanism proposed for the Ullmann-type N-arylation.
- Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with Alkynyl Halides. PMC - NIH.
- Sonogashira Cross-Coupling. J&K Scientific LLC, 2021.
- Heterocycle synthesis via Suzuki–Miyaura and direct Chan–Lam cross‐coupling reactions or aryl BMIDA reagents.
- Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. Chemistry, 2008.
- Palladium-catalyzed arylation of electron-rich heterocycles with aryl chlorides. Organic Letters, 2007.
- Larock Indole Synthesis. SynArchive.
- Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne.
- Sonogashira coupling. Wikipedia.
- Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst.
- Synthesis of 2-(2-aminophenyl)quinoline derivatives 7.
- Ullmann Reaction. Organic Chemistry Portal.
- Synthesis of 2-quinolones. Organic Chemistry Portal.
- The synthesis of quinolines from 2-aminobenzylic alcohols.
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
- Synthesis of new quinoline derivatives as antimicrobial agents. Polish Journal of Pharmacology and Pharmacy, 1986.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-catalyzed arylation of electron-rich heterocycles with aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 9. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. soc.chim.it [soc.chim.it]
- 13. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
Application Note: Selective Palladium-Catalyzed Cross-Coupling of Methyl 2-(5-bromo-2-chlorophenyl)acetate with Boronic Acids
Introduction: The Strategic Value of Chemoselective Cross-Coupling
In the landscape of modern synthetic chemistry, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, a transformation vital to the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The strategic value of this reaction is significantly amplified when applied to substrates bearing multiple, differentially reactive halogen atoms. Methyl 2-(5-bromo-2-chlorophenyl)acetate is one such versatile building block. Its di-halogenated phenyl ring presents two potential sites for cross-coupling, offering a pathway to complex, multi-substituted aromatic compounds through sequential, site-selective reactions.
This application note provides a detailed guide to performing a chemoselective Suzuki-Miyaura cross-coupling on this compound. The primary objective is to selectively functionalize the more reactive carbon-bromine (C-Br) bond while preserving the less reactive carbon-chlorine (C-Cl) bond for subsequent transformations.[4][5] This approach allows for a modular and efficient synthesis of diverse molecular architectures from a single, readily available starting material. We will delve into the mechanistic underpinnings of this selectivity, provide a robust experimental protocol, and discuss key parameters and troubleshooting strategies to ensure successful implementation in your laboratory.
Mechanistic Rationale for Chemoselectivity
The success of the Suzuki-Miyaura reaction hinges on a well-defined catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[1][6][7] The chemoselectivity in the coupling of dihaloarenes is primarily dictated by the initial and often rate-determining step: the oxidative addition of the aryl halide to the Pd(0) complex.[5][8]
The reactivity of aryl halides in this step follows a well-established trend: I > Br > OTf > Cl.[4][5] This trend is governed by the bond dissociation energies of the carbon-halogen bond (C-I < C-Br < C-Cl) and the overall thermodynamics of the oxidative addition step. The weaker C-Br bond in this compound will therefore react preferentially with the Pd(0) catalyst over the stronger C-Cl bond. By carefully controlling reaction conditions, particularly temperature and reaction time, it is possible to achieve high selectivity for mono-arylation at the C-Br position.
The general catalytic cycle is depicted below:
Caption: The Suzuki-Miyaura Catalytic Cycle.
Key Experimental Considerations for Selectivity
Achieving high chemoselectivity in the mono-arylation of this compound requires careful control over several parameters:
-
Catalyst System: While many palladium catalysts can effect this transformation, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable and commercially available choice for selective C-Br coupling due to its moderate reactivity.[3][9] More active catalysts featuring bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) are often employed for activating C-Cl bonds and could lead to over-reaction or reduced selectivity if not used judiciously.[10][11]
-
Base: The base plays a crucial role in activating the boronic acid for the transmetalation step.[1] An aqueous solution of a mild inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is typically effective and minimizes potential side reactions.[3]
-
Solvent: A biphasic solvent system, such as 1,4-dioxane/water or toluene/water, is commonly used.[3][7] The organic solvent solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the base and facilitates the activation of the boronic acid.
-
Temperature and Reaction Time: These are the most critical parameters for controlling selectivity. The reaction should be run at the lowest temperature that allows for efficient conversion of the C-Br bond (typically 80-100 °C).[3] Prolonged reaction times or excessively high temperatures can promote the slower oxidative addition at the C-Cl bond, leading to the formation of diarylated byproducts. Regular monitoring of the reaction progress by TLC or GC-MS is essential to quench the reaction upon consumption of the starting material.
Detailed Experimental Protocol
This protocol describes a general procedure for the selective Suzuki-Miyaura cross-coupling of this compound with a representative arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 equiv, 3-5 mol%)[12]
-
Potassium carbonate (K₂CO₃) (2.0 - 3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized water
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (Schlenk flask or sealable reaction tube)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove oxygen. Maintaining an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.[12]
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and deionized water in a 4:1 to 5:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of aryl halide). The solution should be stirred to form a suspension.
-
Degassing: Bubble the inert gas through the stirred suspension for 15-20 minutes to ensure the solvents are thoroughly deoxygenated.
-
Catalyst Addition: To the degassed mixture, add Pd(PPh₃)₄ (0.05 equiv) under a positive flow of inert gas. The yellow color of the catalyst may cause the solution to change color.
-
Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring.[3]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) every 1-2 hours. The reaction is typically complete within 4-12 hours. Look for the consumption of the starting material, this compound.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired mono-arylated product.
Caption: General Experimental Workflow for Selective Suzuki Coupling.
Data Presentation and Expected Outcomes
The following table outlines representative reaction conditions for the selective coupling of this compound with various boronic acids. Yields are illustrative and will vary based on the specific boronic acid partner and precise reaction conditions.
| Entry | Boronic Acid (Ar'-B(OH)₂) | Pd Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Expected Product |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 6 | Methyl 2-(2-chloro-5-phenylphenyl)acetate |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/H₂O (5:1) | 95 | 8 | Methyl 2-(2-chloro-5-(4-methoxyphenyl)phenyl)acetate |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 90 | 10 | Methyl 2-(2-chloro-5-(m-tolyl)phenyl)acetate |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 85 | 5 | Methyl 2-(2-chloro-5-(4-(trifluoromethyl)phenyl)phenyl)acetate |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inactive catalyst (decomposed Pd(PPh₃)₄) - Insufficiently degassed solvents - Poor quality boronic acid | - Use fresh, high-quality Pd(PPh₃)₄; store under inert gas. - Ensure thorough degassing of the solvent mixture. - Use fresh boronic acid; consider converting to the pinacol ester for enhanced stability. |
| Low Selectivity | - Reaction temperature too high - Reaction time too long - Catalyst too active | - Reduce the reaction temperature by 5-10 °C. - Monitor the reaction closely and quench as soon as the starting material is consumed. - If using a more active catalyst system (e.g., with Buchwald ligands), reduce catalyst loading or temperature. Stick with Pd(PPh₃)₄ for better selectivity. |
| Homocoupling of Boronic Acid | - Presence of oxygen - Pd(II) species in the reaction mixture | - Ensure a strictly inert atmosphere throughout the setup and reaction.[6] - Use a high-quality Pd(0) source. |
| Protodeborylation | - Presence of excess water or acid - Unstable boronic acid | - Use anhydrous solvents and dry base where possible, though some water is required for the base. - Consider using the corresponding boronic ester (e.g., pinacol ester) which is more stable. |
Conclusion
The palladium-catalyzed Suzuki-Miyaura reaction is a powerful and adaptable tool for the synthesis of complex organic molecules. By leveraging the inherent reactivity difference between C-Br and C-Cl bonds, the selective mono-arylation of this compound can be achieved with high fidelity. This application note provides a comprehensive framework, from mechanistic principles to a detailed experimental protocol, enabling researchers to confidently employ this strategy. Careful control of the catalyst system, base, solvent, and particularly the reaction temperature and duration, is paramount to success. The resulting chlorinated biarylacetate products are valuable intermediates, poised for further functionalization at the remaining C-Cl position, thereby opening avenues to a vast chemical space for drug discovery and materials science.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Amatore, C., et al. (2006). Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines. Organometallics, 25(19), 4558–4566. Available at: [Link]
-
Bolliger, J. L., et al. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction employing MNPs@SiO2-NH2@Pd(dpa)Cl2. ResearchGate. Available at: [Link]
-
Al-Masum, M., & El-Mekass, A. (2018). Pd(PPh3)4 catalyzed Suzuki–Miyaura coupling reaction of aryl bromides 5b and 5e with arylboronic acids 9a–c. ResearchGate. Available at: [Link]
-
Valente, C., et al. (2020). The Suzuki-Miyaura Cross-Coupling Reaction. Organic Reactions. Available at: [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Larson, N. G., Sandin, M. R., & Neufeldt, S. R. (2023). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. Available at: [Link]
-
Gueiffier, A., et al. (2000). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. The Journal of Organic Chemistry, 65(18), 5698–5701. Available at: [Link]
-
Manabe, K., & Yamaguchi, M. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Catalysts, 4(3), 307-320. Available at: [Link]
-
D. A. Culkin, J. F. Hartwig. (2003). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 36(4), 234-245. Available at: [Link]
-
Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. Available at: [Link]
-
Beaudry, C. M., et al. (2019). Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling. The Journal of Organic Chemistry, 84(18), 11847–11856. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]. Retrieved from [Link]
-
Savitha, B., et al. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Molecular Diversity, 23, 739–750. Available at: [Link]
- Hartwig, J. F. (2010).
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
Sources
- 1. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. | Semantic Scholar [semanticscholar.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Bromo-2'-chlorophenyl acetic acid methyl ester | 85259-19-4 | FB55653 [biosynth.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. par.nsf.gov [par.nsf.gov]
Application Notes and Protocols: Selective Alkynylation of Methyl 2-(5-bromo-2-chlorophenyl)acetate with Terminal Alkynes via Sonogashira Coupling
Introduction: Strategic C-C Bond Formation in Drug Discovery
The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized aryl or vinyl halides and sp-hybridized terminal alkynes.[1][2] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, is celebrated for its mild reaction conditions, broad functional group tolerance, and high efficiency.[3][4] These attributes make the Sonogashira reaction an invaluable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry for the construction of novel drug candidates and their derivatives.[3][5] The introduction of an alkyne moiety into a molecular scaffold can significantly influence its biological activity by altering its conformation, metabolic stability, and binding interactions with protein targets.
This application note provides a comprehensive guide for researchers, medicinal chemists, and process development scientists on the selective Sonogashira coupling of methyl 2-(5-bromo-2-chlorophenyl)acetate with various terminal alkynes. This substrate presents an interesting case for chemoselectivity, possessing both a bromo and a chloro substituent on the aromatic ring. A deep understanding of the reaction mechanism and careful selection of catalytic systems are paramount to achieving the desired mono-alkynylated product with high selectivity and yield.
Scientific Principles: Unraveling the Mechanism and Chemoselectivity
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6] A simplified representation of this dual catalytic process is essential for understanding the key transformations and for troubleshooting experimental outcomes.
The Catalytic Cycles: A Synergistic Dance of Metals
The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: A low-valent palladium(0) species, often generated in situ from a palladium(II) precatalyst, undergoes oxidative addition to the aryl halide (Ar-X), forming a palladium(II) intermediate.[7]
-
Formation of Copper Acetylide: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide species.[7] This step is crucial as it activates the alkyne for the subsequent transmetalation.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the palladium(II) complex, regenerating the copper(I) catalyst.[7]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (Ar-alkyne) and regenerate the active palladium(0) catalyst, which then re-enters the catalytic cycle.[7]
Figure 1: Simplified representation of the Sonogashira coupling catalytic cycles.
Chemoselectivity in Dihalogenated Arenes: A Matter of Reactivity
For a substrate like this compound, achieving selective mono-alkynylation is critical. The success of this selective transformation hinges on the differential reactivity of the C-Br and C-Cl bonds towards the palladium catalyst. The general order of reactivity for aryl halides in oxidative addition is C-I > C-Br > C-OTf > C-Cl.[1][8] This established trend predicts that the C-Br bond will undergo oxidative addition with the palladium(0) catalyst significantly faster than the C-Cl bond. This inherent difference in reactivity allows for the selective formation of the 5-alkynyl-2-chlorophenylacetate derivative.
The presence of the electron-withdrawing methyl acetate group ortho to the chlorine atom and meta to the bromine atom is expected to activate the aromatic ring towards oxidative addition, potentially increasing the reaction rate.[1]
Experimental Protocols: A Practical Guide
The following protocols provide robust starting points for the Sonogashira coupling of this compound with various terminal alkynes. Both traditional copper-co-catalyzed and copper-free conditions are presented, as the latter can be advantageous in preventing the formation of alkyne homocoupling (Glaser coupling) byproducts and simplifying purification.
General Considerations and Reagent Preparation
-
Inert Atmosphere: Sonogashira reactions are sensitive to oxygen, especially when a copper co-catalyst is used. It is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.
-
Solvent Degassing: Solvents should be thoroughly degassed prior to use to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling a stream of inert gas through the solvent for an extended period.
-
Reagent Purity: The purity of all reagents, particularly the terminal alkyne and the base, is critical for achieving high yields and reproducibility.
Protocol 1: Copper-Co-Catalyzed Sonogashira Coupling
This protocol is a reliable starting point for a wide range of terminal alkynes.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), 5 mL)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine base.
-
Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and catalyst pre-formation.
-
Add the terminal alkyne dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble salts.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Figure 2: Workflow for Copper-Co-Catalyzed Sonogashira Coupling.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is particularly useful for preventing alkyne homocoupling and can be advantageous when working with sensitive substrates.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.03 mmol, 3 mol%)
-
A bulky, electron-rich phosphine ligand (e.g., SPhos or XPhos) (0.06 mmol, 6 mol%)
-
A suitable base (e.g., DBU or Cs₂CO₃) (3.0 mmol, 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., THF or 1,4-Dioxane, 5 mL)
Procedure:
-
In a dry Schlenk flask, combine Pd(OAc)₂ and the phosphine ligand.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous, degassed solvent and stir the mixture at room temperature for 20-30 minutes to allow for the formation of the active catalyst.
-
Add this compound and the base to the reaction mixture.
-
Add the terminal alkyne via syringe.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[9]
Data Presentation: A Comparative Overview
The choice of reaction conditions can significantly impact the yield and purity of the desired product. The following table summarizes typical reaction parameters and expected outcomes for the Sonogashira coupling of this compound with representative terminal alkynes.
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 4-6 | 85-95 |
| 2 | 1-Octyne | Pd(PPh₃)₂Cl₂ / CuI | DIPEA | DMF | 70 | 6-8 | 80-90 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 12-16 | 75-85 |
| 4 | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂ / P(p-tol)₃ | DBU | THF | 80 | 6 | 80-90[9] |
Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on the specific alkyne and reaction scale.
Expert Insights and Troubleshooting
-
Rationale for Catalyst Choice: In the copper-co-catalyzed system, Pd(PPh₃)₂Cl₂ is a common and reliable precatalyst. For the copper-free protocol, a combination of a simple palladium salt like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as SPhos or XPhos is often employed.[9] These ligands facilitate the formation of a monoligated, highly active Pd(0) species, which is crucial for the oxidative addition of the less reactive aryl bromides.
-
The Role of the Base: The base serves two primary functions: to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide (in the co-catalyzed system) or direct reaction with the palladium complex (in the copper-free system), and to neutralize the hydrogen halide byproduct.[2] Amine bases like Et₃N and DIPEA are commonly used in copper-co-catalyzed reactions, while stronger, non-nucleophilic bases like DBU or inorganic bases like Cs₂CO₃ are often preferred in copper-free systems.
-
Troubleshooting Low Yields: If low yields are observed, consider the following:
-
Incomplete Reaction: Increase the reaction temperature or time. Ensure the catalyst and ligand have not degraded.
-
Side Reactions: The formation of alkyne homodimers (Glaser coupling) is a common side reaction in copper-co-catalyzed systems, especially in the presence of oxygen. Ensure thorough degassing of solvents and a robust inert atmosphere. Switching to a copper-free protocol can mitigate this issue.
-
Dehalogenation: In some cases, particularly at higher temperatures, dehalogenation of the starting material or product can occur. Using a milder base or lower reaction temperature may help.
-
-
Purification Challenges: The polarity of the coupled products will vary depending on the nature of the terminal alkyne. A careful selection of the eluent system for column chromatography is essential for effective purification.
Conclusion
The Sonogashira coupling of this compound offers a reliable and efficient pathway to novel, functionalized phenylacetate derivatives. By leveraging the inherent chemoselectivity of the C-Br bond over the C-Cl bond, researchers can confidently synthesize the desired mono-alkynylated products. The protocols outlined in this application note provide a solid foundation for further exploration and optimization. A thorough understanding of the underlying mechanistic principles, coupled with careful experimental execution, will undoubtedly lead to successful outcomes in the synthesis of these valuable building blocks for drug discovery and materials science.
References
-
Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. (2023). ResearchGate. [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. [Link]
-
Sonogashira Coupling Reaction Mechanism. (n.d.). Vedantu. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Sonogashira Coupling. (n.d.). NROChemistry. [Link]
-
The Sonogashira coupling reaction mechanism. (n.d.). ResearchGate. [Link]
-
Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. (2014). National Institutes of Health. [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. [Link]
-
Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. (2017). ACS Publications. [Link]
-
Sonogashira Coupling in Natural Product Synthesis. (2025). ResearchGate. [Link]
-
Sonogashira coupling reaction. (2025). YouTube. [Link]
-
Sonogashira Coupling. (2016). In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). Springer. [Link]
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). Royal Society of Chemistry. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2018). National Institutes of Health. [Link]
-
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (2019). Taylor & Francis Online. [Link]
-
Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. (2025). ACS Publications. [Link]
-
Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air. (2025). ResearchGate. [Link]
-
Pd-catalyzed cross-coupling reactions of alkyl halides. (2011). Royal Society of Chemistry. [Link]
-
Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). (2021). YouTube. [Link]
-
Efficient Synthesis of Phenylacetate and 2-Phenylethanol by Modular Cascade Biocatalysis. (2020). Wiley Online Library. [Link]
-
Carbonylative Sonogashira Coupling of Terminal Alkynes with Aqueous Ammonia. (2003). Organic Chemistry Portal. [Link]
-
Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. (2014). National Institutes of Health. [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018). National Institutes of Health. [Link]
-
Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. (n.d.). Inventiva Pharma. [Link]
-
A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. (2022). MDPI. [Link]
-
Recent Advances in the Synthesis of Substituted Polyacetylenes. (2022). MDPI. [Link]
-
Exploring the capabilities of 2-alkynyl aryl/benzyl azides: synthesis approaches for indoles, quinolines, and their derivatives. (2025). Semantic Scholar. [Link]
-
Synthesis of 2-substituted benzo[b]thiophenes via gold(i)–NHC-catalyzed cyclization of 2-alkynyl thioanisoles. (n.d.). Royal Society of Chemistry. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
amination of the aryl halide bond in Methyl 2-(5-bromo-2-chlorophenyl)acetate
Application Note & Protocol Guide
Topic: Selective Amination of the Aryl Halide Bond in Methyl 2-(5-bromo-2-chlorophenyl)acetate
Abstract
This guide provides a comprehensive technical overview and detailed experimental protocols for the selective amination of this compound. This substrate is a valuable pharmaceutical intermediate, particularly for scaffolds targeting the central nervous system (CNS).[][2] The primary challenge lies in achieving chemoselectivity between the bromo and chloro substituents. This document outlines a robust palladium-catalyzed Buchwald-Hartwig amination protocol designed to selectively target the more reactive carbon-bromine (C-Br) bond. We delve into the mechanistic principles governing this selectivity, provide step-by-step procedures for reaction setup and product isolation, and offer a guide for troubleshooting common issues. This application note is intended for researchers, chemists, and drug development professionals engaged in medicinal chemistry and process development.
Introduction: Significance and Synthetic Challenge
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, as the arylamine motif is a ubiquitous feature in a vast array of pharmaceuticals, agrochemicals, and materials.[3][4] Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as one of the most powerful and versatile methods for constructing these bonds, largely supplanting harsher classical methods like the Ullmann condensation.[5][6]
The substrate, this compound, presents a classic synthetic challenge: the presence of two different halogen atoms on the aromatic ring. Achieving selective functionalization at one site while leaving the other intact is crucial for subsequent diversification and the synthesis of complex target molecules. Such intermediates are highly valuable in drug discovery, where step-wise functionalization allows for the systematic exploration of a compound's structure-activity relationship (SAR).[7][8]
The relative reactivity of aryl halides in palladium-catalyzed cross-coupling typically follows the order I > Br > OTf > Cl.[9][10] This inherent difference in reactivity is the key to achieving the selective amination of the C-Br bond over the more inert C-Cl bond. This guide provides a protocol optimized to exploit this reactivity differential, enabling the reliable synthesis of the mono-aminated product.
Mechanistic Overview: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a complex catalytic process involving a palladium catalyst, a phosphine ligand, a base, and the aryl halide and amine coupling partners.[11] The catalytic cycle, which is fundamental to understanding the reaction, proceeds through three key stages: oxidative addition, amine coordination/deprotonation, and reductive elimination.[12]
-
Oxidative Addition : A low-valent Pd(0) species, stabilized by phosphine ligands, reacts with the aryl halide (Ar-X). This is often the rate-determining step. The palladium inserts into the carbon-halogen bond, forming a Pd(II) intermediate. The rate of this step is significantly faster for C-Br bonds than for C-Cl bonds, forming the basis for the reaction's selectivity.[10][13]
-
Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) complex. A base is required to deprotonate the coordinated amine (or the free amine in solution), forming a palladium amide complex.[12]
-
Reductive Elimination : This final step involves the formation of the new C-N bond and the desired arylamine product. The palladium catalyst is simultaneously reduced back to its active Pd(0) state, allowing it to re-enter the catalytic cycle.[14]
The choice of ligand is critical for the success of the reaction. Bulky, electron-rich biaryl monophosphine ligands (e.g., XPhos, RuPhos, BrettPhos) have proven to be exceptionally effective, as they promote both the oxidative addition of challenging substrates (like aryl chlorides) and the final reductive elimination step.[15][16]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Detailed Experimental Protocol: Selective Mono-Amination
This protocol is designed for the selective coupling of a generic secondary amine with this compound at the C-Br position.
Materials and Equipment
| Reagents & Materials | Equipment |
| This compound (1.0 equiv) | Oven-dried Schlenk flask or reaction vial |
| Amine (e.g., Morpholine, 1.2 equiv) | Magnetic stir plate with heating block |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol% Pd) | Magnetic stir bar |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 3 mol%) | Syringes and needles |
| Sodium tert-butoxide (NaOtBu, 1.4 equiv) | Inert gas line (Nitrogen or Argon) |
| Anhydrous Toluene | TLC plates (e.g., silica gel 60 F₂₅₄) |
| Diethyl ether, Ethyl acetate, Hexanes | Standard laboratory glassware |
| Saturated aqueous NH₄Cl, Brine | Rotary evaporator |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Flash chromatography system |
Reaction Setup and Execution
Safety Note: Phosphine ligands are air-sensitive and should be handled under an inert atmosphere.[17] Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Palladium compounds should be handled with care.[18][19] Always wear appropriate personal protective equipment (PPE).
-
Flask Preparation : To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (e.g., 263 mg, 1.0 mmol), XPhos (e.g., 14.3 mg, 0.03 mmol), and Sodium tert-butoxide (e.g., 135 mg, 1.4 mmol).
-
Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition : In a separate vial and under the inert atmosphere (e.g., in a glovebox), weigh the Pd₂(dba)₃ (e.g., 9.2 mg, 0.01 mmol). Quickly add this solid to the reaction flask against a positive flow of inert gas.
-
Solvent and Reagent Addition : Add anhydrous toluene (e.g., 5 mL) via syringe. Stir the resulting suspension for 5 minutes. Then, add the amine (e.g., morpholine, 104 µL, 1.2 mmol) via syringe.
-
Reaction Conditions : Place the sealed flask in a preheated heating block set to 80-90 °C. Stir the reaction vigorously.
-
Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours. A typical TLC eluent would be 20-30% Ethyl Acetate in Hexanes.
Workup and Purification
-
Quenching : Once the starting material is consumed, remove the flask from the heat and allow it to cool to room temperature.
-
Dilution & Filtration : Dilute the mixture with diethyl ether or ethyl acetate (20 mL). Filter the mixture through a pad of Celite® to remove the palladium black and inorganic salts, washing the pad with additional solvent.
-
Extraction : Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride (NH₄Cl) solution (15 mL) and then with brine (15 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure mono-aminated product.
Visualizing the Experimental Workflow
Caption: A streamlined workflow for the selective amination reaction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst (oxidized ligand or palladium source).[17] | Ensure all reagents are handled under strictly inert conditions. Use fresh, high-purity reagents. Degas the solvent thoroughly before use. |
| Insufficiently active base (e.g., NaOtBu has degraded). | Use a fresh bottle of NaOtBu, preferably handled in a glovebox. | |
| Reaction temperature is too low. | Increase the temperature in 10 °C increments (e.g., to 100 °C), but be aware this may reduce selectivity. | |
| Formation of Di-aminated Product | Reaction temperature is too high or reaction time is too long. | Reduce the reaction temperature (e.g., to 70-80 °C). Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Ligand choice is not optimal for selectivity. | Consider a slightly less active or more sterically hindered ligand system. However, the proposed XPhos system is generally excellent for this.[15] | |
| Formation of Hydrodehalogenation Side Product | Presence of water or other protic sources. | Ensure all glassware is rigorously dried and use high-purity anhydrous solvents. |
| Amine quality is poor. | Purify the amine (e.g., by distillation) before use. |
Conclusion
The selective mono-amination of this compound is a valuable transformation for accessing functionalized intermediates in drug discovery. By leveraging the principles of the Buchwald-Hartwig amination and the inherent reactivity difference between C-Br and C-Cl bonds, the protocol described herein provides a reliable and high-yielding pathway to the desired product. Careful attention to reaction setup, particularly the maintenance of an inert atmosphere, is paramount to achieving reproducible results. This guide serves as a robust starting point for researchers aiming to incorporate this important synthetic tool into their workflows.
References
-
Wikipedia. Ullmann condensation.
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters.
-
D-Scholarship@Pitt. (2021). Ligand Effects on Reactivity and Selectivity of Transition-Metal Catalyzed Asymmetric C-C and C-N Bond Forming Reactions.
-
Ge, S., & Hartwig, J. F. (2012). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. Journal of the American Chemical Society.
-
University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition.
-
ACS Publications. (2011). A Facile and Practical Copper Powder-Catalyzed, Organic Solvent- and Ligand-Free Ullmann Amination of Aryl Halides. Organic Letters.
-
Kafel, R., et al. (2013). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Molecules.
-
Deng, W., et al. (2003). Mild method for Ullmann coupling reaction of amines and aryl halides. Organic Letters.
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters.
-
Journal of the American Chemical Society. (2020). Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C–C and C–N Cross-Coupling of Multiply Chlorinated Arenes through Substrate–Ligand Electrostatic Interactions.
-
NIH. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.
-
BenchChem. Application Notes and Protocols for the Palladium-Catalyzed Amination of 3,5-Dibromobenzene-1,2-diamine.
-
ResearchGate. (2003). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides.
-
Taylor & Francis Online. (2022). Design and application of a novel and effective ligand for the Cu-catalyzed amination of aryl halides in water.
-
ResearchGate. (2010). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
-
BenchChem. Technical Support Center: Handling Air-Sensitive Phosphine Ligands in Palladium Catalysis.
-
Various Authors. (2019). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Organic Letters.
-
NIH. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions.
-
ACS Publications. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
-
Honrel. (2025). Precautions for Using Palladium Carbon Catalyst.
-
ResearchGate. (2010). Palladium-catalyzed amination of isomeric dihalobenzenes with 1- and 2-aminoadamantanes.
-
ResearchGate. Results of the C−N coupling reactions with ligands L1, L2, and L3 and....
-
ChemicalBook. Palladium - Safety Data Sheet.
-
Organic Chemistry Portal. Preparation of sec and tert amines by Buchwald-Hartwig Amination.
-
Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides.
-
Wikipedia. Buchwald–Hartwig amination.
-
MDPI. (2023). Synthesis of Selenium-Based Small Molecules Inspired by CNS-Targeting Psychotropic Drugs and Mediators.
-
Frontiers. (2016). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies.
-
UCLA EH&S. (2017). Standard Operating Procedure for Palladium.
-
Sigma-Aldrich. (2025). Safety Data Sheet - Palladium.
-
NIH. (2013). Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives.
-
BOC Sciences. Pharmaceutical Intermediates in Drug Synthesis.
-
NSF Public Access Repository. (2023). Amine-functionalized carbon nanotubes supported palladium nanoparticles in Buchwald-Hartwig amination.
-
University of Windsor. (2004). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.
-
ResearchGate. Amination of chloropyrazine and 2-chloropyrimidine.
-
ResearchGate. Amination products of chloropyrazine and 2-chloropyrimidine.
-
Google Patents. Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
-
ChemicalBook. This compound CAS 203314-33-4.
-
PubChem. Methyl alpha-bromo-2-chlorophenylacetate.
-
Tokyo Chemical Industry. Methyl alpha-Bromo-2-chlorophenylacetate.
-
Chemsrc. Methyl 2-bromo-2-(2-chlorophenyl)acetate.
-
Google Patents. CN101774914A - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
-
MDPI. (2022). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications.
Sources
- 2. mdpi.com [mdpi.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. Amine-functionalized carbon nanotubes supported palladium nanoparticles in Buchwald-Hartwig amination | NSF Public Access Repository [par.nsf.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 13. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. research.rug.nl [research.rug.nl]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. chemicalbook.com [chemicalbook.com]
- 19. rtong.people.ust.hk [rtong.people.ust.hk]
Application Notes and Protocols: Methyl 2-(5-bromo-2-chlorophenyl)acetate in the Synthesis of the Fungicide Pyraclostrobin
For Researchers, Scientists, and Agrochemical Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed technical guide on the application of Methyl 2-(5-bromo-2-chlorophenyl)acetate as a key intermediate in the synthesis of Pyraclostrobin, a broad-spectrum strobilurin fungicide. The narrative delves into the chemical rationale behind the synthetic pathway, offering step-by-step protocols for the conversion of this intermediate to a crucial precursor of Pyraclostrobin. Furthermore, it elucidates the biochemical mechanism of action of Pyraclostrobin and provides essential safety and handling information for the chemicals involved. This guide is intended to equip researchers and professionals in the agrochemical industry with the necessary knowledge to effectively utilize this compound in their synthetic endeavors.
Introduction: The Strategic Importance of Substituted Phenylacetic Acids in Agrochemical Synthesis
Phenylacetic acid and its derivatives are a class of compounds with significant utility in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.[1] Their structural scaffold allows for diverse functionalization, enabling the generation of molecules with specific biological targets. In the realm of agriculture, substituted phenylacetic acid esters, such as this compound, serve as valuable building blocks for complex active ingredients.
This compound, with the chemical identifier CAS 203314-33-4, is a key intermediate in the synthesis of Pyraclostrobin.[2][3][4][5] Pyraclostrobin is a highly effective fungicide belonging to the strobilurin class, which are known for their broad-spectrum activity against a wide range of fungal pathogens.[6][7] The synthesis of Pyraclostrobin is a multi-step process, and the purity and efficient conversion of its intermediates are critical for the final product's efficacy and safety. This guide focuses on a plausible and chemically sound synthetic route starting from this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 203314-33-4 | [2][3][4][5] |
| Molecular Formula | C₉H₈BrClO₂ | [2][3][4][5] |
| Molecular Weight | 263.52 g/mol | [2][3][4][5] |
| Appearance | Colorless to light yellow liquid | [2] |
| Storage | Sealed in dry, Room Temperature | [2] |
The Role of this compound in the Synthesis of Pyraclostrobin
While multiple synthetic routes to Pyraclostrobin exist, many converge on the formation of a key fragment derived from a substituted phenylacetic acid. This compound provides the core structure that, after modification, becomes an essential part of the final Pyraclostrobin molecule. The proposed synthetic pathway involves the conversion of the methyl ester to a more reactive intermediate, a Weinreb amide, which can then be further elaborated to construct the full fungicidal compound.
This section outlines a detailed, three-step protocol to convert this compound into N-methoxy-N-methyl-2-(5-bromo-2-chlorophenyl)acetamide, a versatile intermediate for the introduction of the side chain necessary for the final Pyraclostrobin structure.
Synthetic Workflow Overview
The overall transformation involves three key steps:
-
Hydrolysis: Conversion of the methyl ester to the corresponding carboxylic acid.
-
Acyl Chloride Formation: Activation of the carboxylic acid to the more reactive acyl chloride.
-
Weinreb Amide Formation: Reaction of the acyl chloride with N,O-dimethylhydroxylamine to yield the stable and versatile Weinreb amide.
Caption: Synthetic workflow from the starting material to the Weinreb amide intermediate.
Detailed Experimental Protocols
Disclaimer: These protocols are representative and should be adapted and optimized by qualified personnel in a suitable laboratory setting. All procedures should be performed with appropriate personal protective equipment (PPE) and in a well-ventilated fume hood.
Protocol 1: Hydrolysis of this compound
Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid, 2-(5-bromo-2-chlorophenyl)acetic acid.
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1 equivalent) in methanol (5-10 volumes).
-
Add a 2 M aqueous solution of sodium hydroxide (2-3 equivalents) to the flask.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dilute the residue with deionized water and transfer to a separatory funnel.
-
Wash the aqueous layer with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid. A precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3 x 10 volumes).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield 2-(5-bromo-2-chlorophenyl)acetic acid as a solid.[8]
Protocol 2: Formation of 2-(5-bromo-2-chlorophenyl)acetyl chloride
Objective: To convert the carboxylic acid into the more reactive acyl chloride.
Materials:
-
2-(5-bromo-2-chlorophenyl)acetic acid
-
Oxalyl chloride or Thionyl chloride
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Round-bottom flask
-
Reflux condenser with a gas outlet to a scrubber
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-(5-bromo-2-chlorophenyl)acetic acid (1 equivalent) in anhydrous dichloromethane (5-10 volumes).
-
Add a catalytic amount of N,N-dimethylformamide (1-2 drops).
-
Slowly add oxalyl chloride (1.5-2 equivalents) dropwise to the suspension at room temperature.[9][10] Gas evolution (CO, CO₂, HCl) will be observed.
-
Stir the reaction mixture at room temperature for 1-2 hours, or until the gas evolution ceases and the solution becomes clear.
-
Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator to obtain the crude 2-(5-bromo-2-chlorophenyl)acetyl chloride. This product is typically used in the next step without further purification.
Protocol 3: Synthesis of N-methoxy-N-methyl-2-(5-bromo-2-chlorophenyl)acetamide (Weinreb Amide)
Objective: To synthesize the Weinreb amide from the acyl chloride.
Materials:
-
Crude 2-(5-bromo-2-chlorophenyl)acetyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Pyridine or Triethylamine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 equivalents) in anhydrous dichloromethane (10 volumes).[11][12]
-
Cool the solution in an ice bath and slowly add anhydrous pyridine or triethylamine (2.5 equivalents).
-
In a separate flask, dissolve the crude 2-(5-bromo-2-chlorophenyl)acetyl chloride (1 equivalent) in anhydrous dichloromethane (5 volumes).
-
Slowly add the acyl chloride solution to the N,O-dimethylhydroxylamine solution at 0 °C via an addition funnel.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield N-methoxy-N-methyl-2-(5-bromo-2-chlorophenyl)acetamide.
Mechanism of Action of Pyraclostrobin: A Molecular Perspective
Pyraclostrobin is a potent inhibitor of mitochondrial respiration in fungi.[2][3][13][14] Its mode of action is classified as a Quinone outside Inhibitor (QoI).[13]
Caption: Pyraclostrobin inhibits Complex III of the mitochondrial respiratory chain.
Specifically, Pyraclostrobin binds to the Qo site of the cytochrome bc1 complex (Complex III), thereby blocking electron transfer between ubiquinol and cytochrome c.[2][13][15] This disruption of the electron transport chain halts the production of adenosine triphosphate (ATP), the primary energy currency of the cell.[2][13] The cessation of energy production leads to the inhibition of fungal spore germination, mycelial growth, and sporulation, ultimately resulting in the death of the fungal pathogen.[16]
Pyraclostrobin exhibits broad-spectrum fungicidal activity against a wide range of plant pathogenic fungi, including those from the Ascomycetes, Basidiomycetes, Deuteromycetes, and Oomycetes classes.[7][16] It is used to control diseases such as powdery mildew, downy mildew, rusts, and leaf spots on a variety of crops.[2][14]
Safety and Handling
General Precautions:
-
Always work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust, vapors, and mists.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling chemicals.
Table 2: Hazard Information for Key Chemicals
| Chemical | Hazard Statements (H-phrases) | Precautionary Statements (P-phrases) | Source |
| This compound | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338 | [17][18] |
| Oxalyl chloride | H314: Causes severe skin burns and eye damage. H331: Toxic if inhaled. H335: May cause respiratory irritation. | P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P405 | [4][19][20][21][22] |
| N,O-Dimethylhydroxylamine hydrochloride | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | P261, P264, P280, P302+P352, P304+P340, P305+P351+P338 | [5][23][24][25] |
| Pyraclostrobin | H302: Harmful if swallowed. H315: Causes skin irritation. H331: Toxic if inhaled. H335: May cause respiratory irritation. H361: Suspected of damaging the unborn child. H373: May cause damage to organs through prolonged or repeated exposure. H410: Very toxic to aquatic life with long lasting effects. | P201, P260, P264, P270, P271, P273, P280, P302+P352, P304+P340, P308+P313, P311, P391, P403+P233, P405, P501 | [1][26][27][28][29] |
Conclusion
This compound is a strategically important intermediate in the synthesis of the potent fungicide Pyraclostrobin. The protocols outlined in this guide provide a robust framework for its conversion to a key Weinreb amide precursor, a critical step in the overall synthetic strategy. Understanding the chemical principles behind these transformations, coupled with a thorough knowledge of the final product's mode of action and adherence to strict safety protocols, will enable researchers and drug development professionals to leverage this versatile building block in the development of effective agrochemical solutions.
References
- POMAIS Agriculture. (n.d.). Pyraclostrobin 20% SC Fungicide.
- BASF. (2024, March 15).
- Sigma-Aldrich. (2014, February 27).
- Merck. (n.d.). N,O-Dimethylhydroxylamine hydrochloride MSDS - 840074.
- PubChem. (n.d.). Pyraclostrobin.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Oxalyl Chloride, 98%.
- Cultivar Magazine. (2025, June 28). Pyraclostrobin (Pyraclostrobin).
- ChemicalBook. (2025, September 27).
- Fisher Scientific. (2010, November 16). SAFETY DATA SHEET - N,O-Dimethylhydroxylamine hydrochloride.
- DC Fine Chemicals. (2024, November 4). Safety Data Sheet - N,O-Dimethylhydroxylamine hydrochloride.
- Cayman Chemical. (2025, November 25).
- Harvest. (n.d.).
- Chemical Warehouse. (n.d.). Pyraclostrobin - Active Ingredient Page.
- BASF. (2025, November 26).
- Capot Chemical. (2021, July 16). MSDS of N,O-dimethylhydroxylamine hydrochloride.
- MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)
- Heben Pesticide. (2023, September 21). Pyraclostrobin: Enhancing Crop Protection and Yield.
- Benchchem. (n.d.). Synthesis routes of Phenylacetyl chloride.
- Sigma-Aldrich. (2025, November 6).
- ChemicalBook. (n.d.). 2-Chlorophenylacetic acid synthesis.
- Fisher Scientific. (2009, September 26).
- ChemicalBook. (2025, November 22). Chemical Safety Data Sheet MSDS / SDS - N,O-Dimethylhydroxylamine hydrochloride.
- Comprehensive Overview of 2-Chlorophenylacetic Acid (CAS: 2444-36-2). (2025, March 3).
- YouTube. (2024, July 16). Pyraclostrobin Fungicide: Broad-Spectrum Control for Fungal Diseases in Crops.
- Wiley Online Library. (2020, August 28).
- Sigma-Aldrich. (n.d.). 2-Chlorophenylacetic acid 99 2444-36-2.
- ChemicalBook. (2025, July 4). 2-Chlorophenylacetic acid | 2444-36-2.
- Benchchem. (n.d.). Synthesis routes of 2-Hydroxyphenylacetic acid.
- Uddin, W. (n.d.). Pyraclostrobin: A promising new fungicide for turfgrass professionals.
- Chemical Supplier Website. (n.d.). Methyl 2-(5-bromo-2-chlorophenyl)
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).
- PrepChem.com. (n.d.).
- ChemicalBook. (2025, July 16). 2-(5-bromo-2-chlorophenyl)acetic acid | 177985-34-1.
- The Science Behind Ketone Synthesis: The Weinreb Amide Approach. (n.d.).
- SynZeal. (n.d.).
- Fisher Scientific. (2025, May 1).
- Brainly.in. (2018, September 4). Procedure for the preparation of acid chloride from phenylacetic acid using thionyl chloride.
- Wikipedia. (n.d.). Weinreb ketone synthesis.
Sources
- 1. farmag.co.za [farmag.co.za]
- 2. pomais.com [pomais.com]
- 3. Pyraclostrobin | C19H18ClN3O4 | CID 6422843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalwarehouse.com [chemicalwarehouse.com]
- 7. Pyraclostrobin: Enhancing Crop Protection and Yield - HEBEN [hb-p.com]
- 8. 2-(5-bromo-2-chlorophenyl)acetic acid | 177985-34-1 [chemicalbook.com]
- 9. prepchem.com [prepchem.com]
- 10. brainly.in [brainly.in]
- 11. nbinno.com [nbinno.com]
- 12. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 13. Pyraclostrobin (Pyraclostrobin) - Revista Cultivar [revistacultivar.com]
- 14. youtube.com [youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. archive.lib.msu.edu [archive.lib.msu.edu]
- 17. This compound [chemdict.com]
- 18. synzeal.com [synzeal.com]
- 19. westliberty.edu [westliberty.edu]
- 20. chemicalbook.com [chemicalbook.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. fishersci.com [fishersci.com]
- 23. dcfinechemicals.com [dcfinechemicals.com]
- 24. capotchem.com [capotchem.com]
- 25. chemicalbook.com [chemicalbook.com]
- 26. download.basf.com [download.basf.com]
- 27. cdn.caymanchem.com [cdn.caymanchem.com]
- 28. harvestchemicals.co.za [harvestchemicals.co.za]
- 29. download.basf.com [download.basf.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Regioselectivity in Cross-Coupling of Methyl 2-(5-bromo-2-chlorophenyl)acetate
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of selective functionalization. Here, we address the specific challenge of achieving regioselectivity in the cross-coupling of Methyl 2-(5-bromo-2-chlorophenyl)acetate, a common substrate in the synthesis of valuable chemical entities.
Understanding the Core Challenge: C-Br vs. C-Cl Reactivity
The primary obstacle in the selective cross-coupling of this compound lies in the differential reactivity of the aryl-bromide (C-Br) and aryl-chloride (C-Cl) bonds. In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the aryl halide to the Pd(0) catalyst.[1][2] The general reactivity trend for this step is C–I > C–OTf > C–Br >> C–Cl.[3][4] This inherent difference in bond reactivity is the foundation upon which we can build a strategy for regioselectivity.
The C-Br bond is weaker and more readily undergoes oxidative addition compared to the stronger, more electron-rich C-Cl bond. Therefore, achieving selective coupling at the C-Br position is the more thermodynamically favored pathway. Conversely, targeting the C-Cl bond requires carefully chosen conditions that either deactivate the C-Br bond or employ a catalytic system with a high preference for C-Cl bond activation.
Visualizing the Reaction Pathways
To better understand the choices and potential outcomes, let's visualize the competing reaction pathways.
Caption: Decision tree for regioselective cross-coupling.
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses common issues encountered during the regioselective cross-coupling of this compound.
Q1: My Suzuki-Miyaura reaction is resulting in a mixture of C-Br and C-Cl coupled products, with the C-Br coupled product being major. How can I improve selectivity for the C-Br position?
Answer: This is a common scenario, and the key is to fine-tune your reaction conditions to further favor the inherent reactivity difference between the C-Br and C-Cl bonds.
-
Catalyst System:
-
Palladium Precursor: Using a less reactive palladium source like Pd(PPh₃)₄ can enhance selectivity for the C-Br bond.[5] Highly active catalysts may overcome the activation barrier for C-Cl insertion, leading to a mixture.
-
Ligand Choice: Avoid bulky, electron-rich phosphine ligands. While excellent for activating less reactive bonds, they can promote C-Cl coupling in this case. Simple triphenylphosphine (PPh₃) is often a good starting point.
-
-
Reaction Temperature:
-
Lowering the reaction temperature will increase selectivity by favoring the pathway with the lower activation energy, which is the C-Br bond oxidative addition. Start at room temperature and gradually increase only if reactivity is an issue.
-
-
Base Selection:
-
A milder base, such as Na₂CO₃ or K₂CO₃, is often sufficient for C-Br coupling and is less likely to promote side reactions or catalyst decomposition that could lead to less selective species.
-
Q2: I want to selectively couple at the C-Cl position, but my reaction is either not proceeding or I'm getting exclusive C-Br coupling. What should I do?
Answer: Selectively targeting the less reactive C-Cl bond requires a more specialized and forcing set of conditions.
-
Ligand Selection is Critical: This is the most crucial parameter. You need a ligand that promotes oxidative addition to the C-Cl bond. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are designed for this purpose.[6][7] These ligands stabilize the palladium center and facilitate the cleavage of the strong C-Cl bond.
-
Choice of Palladium Precursor: More robust palladium precursors like Pd₂(dba)₃ or Pd(OAc)₂ are often used in conjunction with bulky ligands.
-
Higher Reaction Temperatures: You will likely need to heat the reaction, often in the range of 80-120 °C, to provide the necessary energy to overcome the higher activation barrier of C-Cl insertion.
-
Stronger Base: A stronger base like K₃PO₄ or Cs₂CO₃ is often required to facilitate the catalytic cycle when targeting less reactive C-Cl bonds.
Q3: I'm observing a significant amount of a dehalogenated byproduct where the bromine or chlorine is replaced by hydrogen. How can I minimize this?
Answer: Dehalogenation is a common side reaction in palladium-catalyzed cross-couplings.[8] It often arises from a competitive reductive pathway.
-
Source of Hydride: The primary culprits are often the solvent or base.[8] Alcoholic solvents can be a source of hydride species.[8] Consider switching to an aprotic solvent like dioxane, toluene, or DMF. Water can also act as a hydrogen source in some cases.[9]
-
Ligand Effects: The choice of ligand can influence the rate of dehalogenation versus the desired cross-coupling. Screening different ligands may be necessary to find one that disfavors this side reaction.
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to increased dehalogenation. Monitor your reaction by TLC or GC-MS and quench it once the starting material is consumed.
Q4: In my Sonogashira coupling, I'm only getting reaction at the C-Br bond, even at high temperatures. How can I promote C-Cl coupling?
Answer: Sonogashira coupling is notoriously difficult to achieve with aryl chlorides due to the high activation barrier.[4][10]
-
Copper Co-catalyst: The traditional Sonogashira reaction relies on a copper(I) co-catalyst.[11] While essential for the reaction, it doesn't significantly alter the inherent C-Br/C-Cl reactivity difference.
-
Advanced Catalytic Systems: To achieve C-Cl Sonogashira coupling, you will likely need to move beyond the standard Pd/Cu system. Consider specialized palladium catalysts with bulky, electron-rich ligands similar to those used for Suzuki and Buchwald-Hartwig amination of aryl chlorides. Copper-free Sonogashira protocols might also be worth exploring, as they can sometimes offer different selectivity profiles.
Frequently Asked Questions (FAQs)
What is the general order of reactivity for aryl halides in cross-coupling reactions?
The generally accepted order of reactivity is C-I > C-OTf > C-Br >> C-Cl.[3][4] This is primarily due to the decreasing bond strength in that order, which facilitates the oxidative addition step.
How do bulky, electron-rich ligands help in activating C-Cl bonds?
These ligands increase the electron density on the palladium center, which promotes the oxidative addition step.[12] Their steric bulk also favors the formation of a monoligated palladium species, which is often the active catalyst for challenging substrates.[13][14]
Can I perform a sequential, one-pot cross-coupling on both the C-Br and C-Cl positions?
Yes, this is a powerful synthetic strategy. You can first perform a selective coupling at the more reactive C-Br position under mild conditions. Then, without isolating the intermediate, you can change the catalytic system (e.g., add a more robust ligand and a different coupling partner) and increase the temperature to effect a second coupling at the C-Cl position.
Are there any directing group effects to consider with the methyl acetate group?
The methyl acetate group at the ortho position can have steric and electronic effects. Sterically, it can influence the approach of the catalyst to the C-Cl bond. Electronically, as a mildly electron-withdrawing group, it can have a modest activating effect on both halide positions. However, the inherent reactivity difference between bromine and chlorine is the dominant factor controlling regioselectivity.
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position
This protocol is designed to favor the thermodynamically preferred coupling at the C-Br bond.
| Parameter | Condition | Rationale |
| Palladium Precursor | Pd(PPh₃)₄ (2-5 mol%) | A less reactive catalyst to enhance selectivity. |
| Ligand | Triphenylphosphine (PPh₃) | Included in the precursor. |
| Base | Na₂CO₃ (2.0 eq.) | A mild base to avoid side reactions. |
| Solvent | Toluene/H₂O (4:1) | A standard solvent system for Suzuki reactions. |
| Temperature | 60-80 °C | Mild heating to ensure reasonable reaction rates. |
| Coupling Partner | Arylboronic acid (1.1 eq.) | A slight excess to drive the reaction to completion. |
Procedure:
-
To an oven-dried flask under an inert atmosphere (N₂ or Ar), add this compound, the arylboronic acid, and Na₂CO₃.
-
Add the toluene/H₂O solvent mixture and degas the solution for 15-20 minutes.
-
Add Pd(PPh₃)₄ and heat the reaction mixture to the desired temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Selective Buchwald-Hartwig Amination at the C-Cl Position
This protocol employs a more active catalytic system to target the less reactive C-Cl bond after the C-Br position has been functionalized or blocked. Assume starting material is the C-Br coupled product.
| Parameter | Condition | Rationale |
| Palladium Precursor | Pd₂(dba)₃ (1-2 mol%) | A robust Pd(0) source. |
| Ligand | XPhos (2-4 mol%) | A bulky, electron-rich ligand to activate the C-Cl bond. |
| Base | K₃PO₄ (1.5 eq.) | A strong, non-nucleophilic base. |
| Solvent | Dioxane or Toluene | Anhydrous, aprotic solvent. |
| Temperature | 100-110 °C | Elevated temperature to overcome the activation barrier. |
| Coupling Partner | Amine (1.2 eq.) | A slight excess of the amine coupling partner. |
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the palladium precursor and the ligand.
-
Add the solvent and stir for a few minutes to allow for pre-formation of the active catalyst.
-
Add the C-Br functionalized starting material, the amine, and the base.
-
Heat the reaction mixture to the specified temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool to room temperature, filter through a pad of celite, and rinse with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizing the Catalytic Cycle
The heart of these transformations is the palladium catalytic cycle. Understanding this cycle is key to troubleshooting.
Caption: A generalized palladium cross-coupling cycle.
References
-
Schoenebeck, F., & Houk, K. N. (2010). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Journal of the American Chemical Society, 132(8), 2496–2497. [Link]
-
Schoenebeck, F., & Houk, K. N. (2010). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Semantic Scholar. [Link]
-
Schoenebeck, F., & Houk, K. N. (2010). Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Orbach, M., et al. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. [Link]
-
Palani, V., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]
-
Gagnier, S. V., & Giguere, J. R. (2013). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. ACS Catalysis. [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
Loh, Y. Y., et al. (2021). Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C–C and C–N Cross-Coupling of Multiply Chlorinated Arenes through Substrate–Ligand Electrostatic Interactions. Journal of the American Chemical Society. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Palani, V., et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]
-
DeAngelis, A., & Colacot, T. J. (2014). Prominent Ligand Types in Modern Cross-Coupling Reactions. New Trends in Cross-Coupling: Theory and Applications. [Link]
-
ResearchGate. (n.d.). Site selective C−C coupling of poly(pseudo)halogenated arenes and... [Link]
-
Du, B., Jiang, X., & Sun, P. (2013). Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C-H Bond Activation Using Cyano as Directing Group. The Journal of Organic Chemistry. [Link]
-
V., S. S., & Suresh, C. H. (2016). Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential. Inorganic Chemistry. [Link]
-
ResearchGate. (n.d.). The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis. [Link]
-
ResearchGate. (2023). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. [Link]
-
Du, B., Jiang, X., & Sun, P. (2013). Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C–H Bond Activation Using Cyano as Directing Group. The Journal of Organic Chemistry. [Link]
-
Semantic Scholar. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]
-
ResearchGate. (n.d.). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. [Link]
-
Christensen, A. T., et al. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science. [Link]
-
Royal Society of Chemistry. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
-
Roy, A. H., & Hartwig, J. F. (2003). Distinct mechanisms for the oxidative addition of chloro-, bromo-, and iodoarenes to a bisphosphine palladium(0) complex with hindered ligands. Journal of the American Chemical Society. [Link]
-
Tan, K. L. (2015). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. [Link]
-
Micalizio, G. C. (2009). Regioselective Reductive Cross-Coupling Reactions of Unsymmetrical Alkynes. The Journal of Organic Chemistry. [Link]
-
Li, J., et al. (2017). Pd-Catalyzed, Highly Selective C(sp2)–Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules. [Link]
-
ResearchGate. (2022). C−I Selective Sonogashira and Heck Coupling Reactions Catalyzed by Aromatic Triangular Tri‐palladium. [Link]
-
ResearchGate. (n.d.). Oxidative addition of aryl chlorides to palladium N-heterocyclic carbene complexes and their role in catalytic arylamination. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Du, B., Jiang, X., & Sun, P. (2013). Palladium-catalyzed highly selective ortho-halogenation (I, Br, Cl) of arylnitriles via sp2 C-H bond activation using cyano as directing group. The Journal of Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Saxty, G., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
ResearchGate. (n.d.). Regioselectivity in metal-catalyzed cross-coupling reactions. [Link]
-
R Discovery. (2017). Influence of the Ligand of Palladium(0) Complexes on the Rate of the Oxidative Addition of Aryl and Activated Alkyl Bromides: Csp2−Br versus Csp3−Br Reactivity and Selectivity. [Link]
-
Fors, B. P., & Buchwald, S. L. (2009). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]
-
ResearchGate. (n.d.). Palladium‐catalyzed chemoselective C−Cl (over C−OTf) amination.[a]. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Wuitschik, G., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Reaction Chemistry & Engineering. [Link]
-
MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Szostak, M. (2021). Suzuki–Miyaura Cross-Coupling of Esters by Selective O– C(O) Cleavage Mediated by Air. Catalysis Science & Technology. [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
PubMed. (n.d.). Regioselective cross-coupling reactions of boronic acids with dihalo heterocycles. [Link]
-
ACS Publications. (2024). Palladium-Catalyzed, Site-Selective C(sp2)8–H Halogenation and Nitration of 4-Quinolone Derivatives. [Link]
-
National Institutes of Health. (n.d.). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. [Link]
-
ResearchGate. (n.d.). Regioselective Lithium—Halogen Exchange and Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dihaloquinolines. [Link]
Sources
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. | Semantic Scholar [semanticscholar.org]
- 14. books.rsc.org [books.rsc.org]
Technical Support Center: Troubleshooting Side Reactions in the Suzuki Coupling of Methyl 2-(5-bromo-2-chlorophenyl)acetate
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses the specific challenges and side reactions encountered during the Suzuki-Miyaura coupling of Methyl 2-(5-bromo-2-chlorophenyl)acetate. Our goal is to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to optimize your synthetic outcomes.
Introduction: The Challenge of Selectivity and Side Reactions
The Suzuki-Miyaura cross-coupling is a powerful tool for forging carbon-carbon bonds. However, its application to multi-halogenated substrates like this compound introduces significant challenges. The primary hurdle is achieving chemoselectivity—preferential reaction at one halogen over the other—while simultaneously suppressing common side reactions. This guide is structured to help you navigate these complexities, from initial reaction setup to troubleshooting unexpected results.
The inherent difference in the reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl) provides a basis for selectivity. In the case of this compound, the carbon-bromine bond is the more reactive site for oxidative addition to the palladium catalyst. However, forcing conditions or suboptimal catalyst systems can lead to a loss of selectivity and the formation of a complex mixture of products. Furthermore, the presence of a methyl ester group necessitates careful selection of reaction conditions to prevent hydrolysis.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions and concerns when working with this substrate.
Q1: Which halogen, bromine or chlorine, is expected to react first in the Suzuki coupling of this compound?
A1: The carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in the oxidative addition step of the Suzuki-Miyaura catalytic cycle.[1][2] Therefore, under carefully controlled conditions, selective coupling at the C-Br position is the expected outcome.
Q2: Can I achieve exclusive selectivity for the C-Br bond coupling?
A2: While achieving 100% selectivity can be challenging, high selectivity for the C-Br bond is attainable. The key is to use reaction conditions that are mild enough to discriminate between the two halogens. This typically involves careful selection of the palladium catalyst, ligand, base, and solvent, as well as maintaining a moderate reaction temperature.
Q3: My methyl ester is being hydrolyzed during the reaction. How can I prevent this?
A3: Ester hydrolysis is a common side reaction in Suzuki couplings, which are often run under basic conditions. To mitigate this, consider using milder bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of stronger bases like sodium or potassium hydroxide.[3] Running the reaction under anhydrous conditions, if possible for your specific transformation, can also prevent hydrolysis. Using a boronic ester instead of a boronic acid may also allow for the use of non-aqueous conditions.
Q4: What are the most common side products I should be looking for?
A4: Besides the desired mono-coupled product and the potential for di-coupled product, you should be vigilant for the following side products:
-
Homocoupling of the boronic acid to form a biaryl species.[4]
-
Dehalogenation of the starting material, where the bromine or chlorine is replaced by a hydrogen atom.[5]
-
Protodeboronation of your boronic acid, where the boronic acid group is replaced by a hydrogen atom.[5]
-
Hydrolysis of the methyl ester to the corresponding carboxylic acid.
Troubleshooting Guide: A Deeper Dive into Side Reactions
This section provides a more detailed, problem-and-solution-oriented approach to specific issues you may encounter.
Problem 1: Low Conversion of Starting Material
If you observe a significant amount of unreacted this compound, consider the following:
-
Cause A: Inefficient Catalyst Activation or Decomposition. The active Pd(0) species may not be forming efficiently from the precatalyst, or it may be decomposing to palladium black.
-
Solution:
-
Ensure your reaction is thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[4]
-
Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more robust precatalyst system, such as a palladacycle or a Pd-NHC (N-Heterocyclic Carbene) complex.
-
Visually inspect the reaction. The formation of a black precipitate (palladium black) is a sign of catalyst decomposition.[4]
-
-
-
Cause B: Slow Oxidative Addition. The initial step of the catalytic cycle may be sluggish.
-
Solution:
-
Increase the reaction temperature in small increments (e.g., 10 °C at a time). However, be aware that higher temperatures can decrease selectivity.
-
Switch to a more electron-rich and bulky ligand, such as SPhos or XPhos, which can accelerate oxidative addition.[6]
-
-
Problem 2: Formation of the Di-substituted Product
Observing the product of coupling at both the C-Br and C-Cl positions indicates a loss of chemoselectivity.
-
Cause A: Reaction Conditions are too Harsh. High temperatures or overly active catalyst systems can overcome the reactivity difference between the C-Br and C-Cl bonds.
-
Solution:
-
Reduce the reaction temperature.
-
Decrease the catalyst loading.
-
Use a less activating ligand. For instance, if you are using a highly active Buchwald ligand, consider switching to a less electron-rich phosphine like PPh₃.
-
-
-
Cause B: Ligand Choice. Bulky, electron-donating ligands that are excellent for activating aryl chlorides can lead to over-reactivity and di-substitution.
-
Solution:
-
Screen a panel of ligands with varying steric and electronic properties. Start with a less bulky, moderately electron-rich ligand like P(o-tol)₃ or P(Cy)₃.
-
-
Problem 3: Significant Homocoupling of the Boronic Acid
The formation of a biaryl derived from your boronic acid is a common issue.
-
Cause A: Presence of Oxygen. Oxygen can promote the oxidative homocoupling of boronic acids.[4]
-
Solution:
-
Rigorously degas all solvents and reagents. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
-
-
Cause B: Inefficient Transmetalation/Reductive Elimination. If the desired cross-coupling pathway is slow, the homocoupling pathway can become more competitive.
-
Solution:
-
Ensure you are using an appropriate base to facilitate the transmetalation step. A screen of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is often beneficial.
-
The choice of solvent can also influence the rate of the productive catalytic cycle. Biphasic solvent systems like toluene/water or dioxane/water are common.
-
-
Problem 4: Dehalogenation of the Starting Material or Product
The replacement of a halogen with a hydrogen atom leads to undesired byproducts.
-
Cause A: Source of Hydride. A palladium-hydride species is often implicated in dehalogenation. This can form from the reaction of the palladium complex with certain bases (like alkoxides), solvents (like alcohols), or impurities.[5]
-
Solution:
-
Avoid using alcohol solvents if dehalogenation is a problem. Opt for aprotic solvents like dioxane, THF, or toluene.[6]
-
Use a non-hydridic base like K₂CO₃, K₃PO₄, or Cs₂CO₃.
-
-
-
Cause B: Slow Catalytic Turnover. If the desired coupling is slow, the palladium intermediate has more time to undergo side reactions like dehalogenation.
-
Solution:
-
Optimize the reaction conditions (catalyst, ligand, temperature) to accelerate the rate of the desired Suzuki coupling.
-
-
Recommended Starting Protocol and Optimization
The following is a generalized protocol for the selective Suzuki-Miyaura coupling at the C-Br position of this compound. This should be considered a starting point for your optimization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Optimization Table
| Parameter | Recommendation for Selectivity at C-Br | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Standard catalysts that are often selective for C-Br over C-Cl under mild conditions. |
| Ligand | PPh₃, dppf | Less electron-rich and bulky ligands are less likely to activate the C-Cl bond. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Milder bases are less likely to promote side reactions, including ester hydrolysis.[6] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | Aprotic solvents are generally preferred. The choice can affect solubility and reaction rates. |
| Temperature | 80-100 °C | Start at a lower temperature to maximize selectivity and increase only if the reaction is sluggish. |
Visualizing the Reaction Pathways
To better understand the potential outcomes of your reaction, the following diagrams illustrate the desired catalytic cycle and the competing side reactions.
Caption: A step-by-step guide to troubleshooting your Suzuki coupling.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Common Byproducts in Suzuki Coupling. (2024, September 7). YouTube. Retrieved from [Link]
- Wang, N.-X. (2003). Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction.
- Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393.
- Khan, I. U., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(23), 4376.
- Li, G., et al. (2018). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 23(10), 2469.
- Kappe, C. O., et al. (2021).
- Rasool, N., et al. (2018). Metal Catalyzed Suzuki-Miyaura Cross-Coupling– Efficient Methodology for Synthesis the Natural and non-Natural biological active Molecules.
- Denmark, S. E., et al. (2019). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 52(4), 1037-1050.
- Touaibia, M., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2451.
- Ikram, M., et al. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 21(9), 1184.
- Dreher, S. D., et al. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 14(17), 4494-4497.
- Denmark, S. E., & Collins, N. R. (2020).
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Homocoupling in Sonogashira Reactions of Dihaloarenes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Sonogashira cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process scientists who are working with dihaloarenes and encountering challenges with the undesired homocoupling of terminal alkynes (also known as Glaser or Glaser-Hay coupling). Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions for higher yields and purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the nature of the homocoupling side reaction.
Q1: What exactly is homocoupling in the context of a Sonogashira reaction?
Homocoupling is a common and often dominant side reaction where two molecules of the terminal alkyne react with each other to form a symmetric 1,3-diyne.[1] This reaction, historically known as the Glaser or Glaser-Hay coupling, is an oxidative process that competes directly with the desired cross-coupling pathway.[2][3] It consumes the alkyne, which can be a valuable and complex starting material, thereby reducing the yield of the intended product and complicating purification.[4][5]
Q2: What are the primary mechanistic causes of this side reaction?
There are two main factors that promote alkyne homocoupling in a standard Sonogashira setup:
-
Presence of Oxygen: The homocoupling mechanism is an oxidative dimerization.[2] The presence of even trace amounts of atmospheric oxygen can significantly accelerate this unwanted pathway, especially in copper-catalyzed systems.[4]
-
Copper(I) Co-catalyst: While the copper(I) salt (typically CuI) is added to increase the rate of the main Sonogashira reaction, it is also the primary catalyst for the Glaser homocoupling.[6][7] The copper acetylide intermediate, which is crucial for the Sonogashira cycle, is the species that undergoes oxidative dimerization.[1][2]
Q3: Why is homocoupling particularly problematic when using dihaloarenes?
Dihaloarenes present a unique challenge. The goal is often a selective mono-alkynylation, which requires careful control of stoichiometry and reaction conditions. Homocoupling introduces several complications:
-
Complex Product Mixtures: The reaction can yield the desired mono-alkynylated product, the di-alkynylated product, the homocoupled diyne, and unreacted starting material, making purification exceptionally difficult.
-
Stoichiometric Imbalance: The consumption of the alkyne via homocoupling disrupts the precise stoichiometry needed for selective mono-substitution, often leading to lower conversions of the dihaloarene.
-
Slower Kinetics: Dihaloarenes, particularly dichlorides and some dibromides, can be less reactive (slower oxidative addition) than their monohalo counterparts.[2][4] If the rate of cross-coupling is slow, the competing and often faster homocoupling reaction can become the dominant pathway.[8]
Q4: What is the fundamental difference between copper-catalyzed and copper-free Sonogashira protocols regarding homocoupling?
The key difference lies in the elimination of the primary catalyst for the side reaction.
-
Copper-Catalyzed: Relies on a synergistic Pd/Cu system. The copper forms a copper acetylide, which then transmetalates to the palladium center.[6] However, this same copper acetylide is susceptible to oxidative homocoupling.[7] Therefore, these reactions demand a strictly inert atmosphere to minimize the Glaser pathway.[6]
-
Copper-Free: These protocols entirely avoid the use of a copper co-catalyst, which is the most effective way to eliminate the Glaser homocoupling side reaction.[9][10] The mechanism is believed to proceed through a palladium-only cycle, which may involve a Pd-bisacetylide intermediate or a Pd/Pd transmetalation.[11][12] While eliminating homocoupling, these systems may require different ligands, bases, or higher temperatures to achieve comparable reaction rates.[13]
Section 2: Troubleshooting Guide
This section provides actionable solutions to common experimental problems.
Issue 1: My reaction yields almost exclusively the homocoupled diyne product. What is the first thing to check?
This outcome strongly suggests a major issue with either oxygen contamination or catalyst activity.
-
Action 1: Verify Inert Atmosphere. This is the most critical and common point of failure in copper-catalyzed reactions.[6][9] Ensure your solvents are rigorously degassed using methods like freeze-pump-thaw cycles (at least three) or by sparging with an inert gas (argon or nitrogen) for a minimum of 30-60 minutes.[1] All glassware should be flame-dried or oven-dried and cooled under a positive pressure of inert gas.[1] Maintain this positive pressure throughout the entire reaction setup and duration.
-
Action 2: Switch to a Copper-Free Protocol. If rigorous exclusion of oxygen is difficult or does not solve the problem, the most definitive solution is to eliminate the homocoupling catalyst altogether.[10][13] Copper-free systems are designed specifically to avoid this issue and are often the preferred method for valuable or complex alkynes.[2][10]
Issue 2: I'm still getting 20-50% homocoupling even after degassing. What are my next steps?
This indicates that while your technique may be good, the kinetics of homocoupling are still competitive with your desired cross-coupling.
-
Action 1: Slow Addition of the Alkyne. High instantaneous concentrations of the alkyne can favor the bimolecular homocoupling reaction.[9] By adding the alkyne slowly over several hours using a syringe pump, you keep its concentration low, thus favoring the cross-coupling pathway with the aryl halide, which is present in stoichiometric amounts.[8][9]
-
Action 2: Optimize the Base. The base plays a crucial role. Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) not only neutralize the HX byproduct but also help keep the copper(I) in its reduced, active state.[6][14] For less reactive halides, stronger inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ might be necessary, particularly in copper-free systems.[1][14]
-
Action 3: Re-evaluate Your Solvent. The choice of solvent impacts catalyst stability and substrate solubility.[15] While amines are often used as both base and solvent, co-solvents like THF, DMF, or toluene can be beneficial.[6][15] For copper-free systems, polar aprotic solvents like DMF or NMP can be effective.[6]
Issue 3: I am attempting a selective mono-alkynylation of a symmetric dihaloarene, but I'm getting a mixture of homocoupling product and di-alkynylated product.
This is a classic selectivity problem. You need to find conditions that favor the first coupling but disfavor the second, all while suppressing homocoupling.
-
Action 1: Adjust Stoichiometry. Use a slight excess of the dihaloarene (e.g., 1.2-1.5 equivalents) relative to the alkyne. This will increase the probability of the alkyne reacting with the starting material rather than the mono-substituted product.
-
Action 2: Lower the Reaction Temperature. The activation energy for the second coupling is often higher. Running the reaction at the lowest possible temperature that still allows for reasonable conversion of the starting material can significantly improve mono-selectivity.
-
Action 3: Choose a Bulky Ligand. For the palladium catalyst, using a bulky phosphine ligand (e.g., XPhos, SPhos) can sterically hinder the second oxidative addition step on the already-substituted aryl halide, thus favoring mono-alkynylation.[2][16]
Issue 4: My aryl halide is electron-rich or sterically hindered, and homocoupling is dominating.
These substrates are challenging because the rate-limiting oxidative addition step is slow, giving the homocoupling side reaction ample time to occur.[2][16]
-
Action 1: Use a More Active Catalyst System. This is essential. Switch from standard Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ to a more active catalyst system. This typically involves using a stable Pd(II) precatalyst with a bulky, electron-rich phosphine ligand like XPhos, SPhos, or RuPhos.[2][17] These ligands promote the difficult oxidative addition step, accelerating the desired reaction over the side reaction.
-
Action 2: Copper-Free is Highly Recommended. For these substrates, copper-free conditions are strongly advised. The combination of a slow cross-coupling rate and a copper catalyst is a recipe for extensive homocoupling.[2] A robust copper-free protocol with an optimized ligand and base is the most reliable approach.
Section 3: Key Optimization Parameters & Visual Guides
Diagram 1: Competing Catalytic Cycles in Sonogashira Coupling
Caption: The Sonogashira cycle (blue) vs. the competing Glaser homocoupling (red).
Diagram 2: Troubleshooting Workflow for Homocoupling
Caption: A logical workflow for troubleshooting and minimizing homocoupling.
Table 1: Influence of Base on Homocoupling and Reactivity
| Base Type | Example(s) | Typical Conditions | Advantages | Disadvantages |
| Organic Amines | Triethylamine (TEA), Diisopropylamine (DIPA), N,N-Diisopropylethylamine (DIPEA) | Often used as solvent or co-solvent (2-10 eq.) | Good for reactive halides (iodides, bromides); helps maintain Cu(I) state.[6][14] | Can be less effective for challenging substrates; may lead to side reactions at high temperatures. |
| Inorganic Carbonates | K₂CO₃, Cs₂CO₃ | 1.5 - 3 equivalents | Stronger bases, effective for less reactive halides (bromides, chlorides); widely used in copper-free protocols.[6] | Can be poorly soluble in some organic solvents; less effective at keeping Cu(I) reduced. |
| Inorganic Phosphates | K₃PO₄ | 2 - 3 equivalents | Strong, non-nucleophilic base; excellent for copper-free systems and challenging substrates.[1] | Solubility can be a limitation in non-polar solvents. |
Section 4: Optimized Experimental Protocols
Disclaimer: These protocols are general guidelines. Optimal conditions (temperature, reaction time, catalyst loading) may vary depending on the specific dihaloarene and alkyne used. Always perform reactions in a well-ventilated fume hood.
Protocol 1: Copper-Catalyzed Sonogashira with Minimized Homocoupling (Slow Addition)
This protocol is designed for relatively reactive dihaloarenes (e.g., diiodides, activated dibromides) where copper catalysis is effective but homocoupling needs to be suppressed.
-
Glassware and Reagent Preparation:
-
Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under high vacuum and allow it to cool under a positive pressure of argon.
-
Ensure all solvents (e.g., THF and Triethylamine) are anhydrous and have been thoroughly degassed by sparging with argon for at least 30 minutes.[1]
-
-
Reaction Setup:
-
To the flask, under a positive flow of argon, add the dihaloarene (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and copper(I) iodide (0.02 mmol, 2 mol%).[1]
-
Add degassed THF (10 mL) and degassed triethylamine (3.0 mmol, 3.0 equiv.) via syringe.
-
-
Slow Alkyne Addition:
-
Dissolve the terminal alkyne (1.1 mmol, 1.1 equiv. for mono-substitution) in degassed THF (5 mL).
-
Draw the alkyne solution into a syringe and place it on a syringe pump.
-
Add the alkyne solution to the stirred reaction mixture over a period of 4-6 hours.
-
-
Reaction Monitoring and Work-up:
-
Stir the reaction at room temperature or heat gently (40-50 °C) as needed. Monitor progress by TLC or GC/MS.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: General Copper-Free Sonogashira for Challenging Dihaloarenes
This protocol is recommended for less reactive substrates (e.g., dichlorides, electron-rich dibromides) or when using valuable alkynes where homocoupling must be completely avoided.[2][10]
-
Glassware and Reagent Preparation:
-
Flame-dry a Schlenk tube or flask equipped with a magnetic stir bar. Cool under argon.
-
Ensure the chosen solvent (e.g., DMF, Dioxane) is anhydrous and degassed.
-
-
Reaction Setup:
-
Reaction Execution:
-
Add the degassed solvent (5 mL) followed by the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to the required temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or GC/MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate or diethyl ether) and wash extensively with water to remove the inorganic base and solvent.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Section 5: References
Sources
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. synarchive.com [synarchive.com]
- 4. depts.washington.edu [depts.washington.edu]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. books.lucp.net [books.lucp.net]
- 16. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 17. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
Technical Support Center: Catalyst and Ligand Selection for Selective C-Br Bond Activation
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for selective C-Br bond activation. This guide is designed for researchers, scientists, and drug development professionals engaged in cross-coupling chemistry. Here, we address common challenges and frequently asked questions in a direct, problem-solving format. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you in your experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
FAQ 1: What is the fundamental principle for selectively activating a C-Br bond over other C-Halogen bonds?
Answer:
The selectivity in C-Halogen bond activation is primarily governed by the bond dissociation energies (BDEs) of the carbon-halogen bonds. The general trend for aryl halides is:
C–I (lowest BDE) > C–Br > C–Cl > C–F (highest BDE)
This means that a C-I bond is the weakest and most reactive towards oxidative addition, while a C-Cl bond is significantly stronger and less reactive.[1] Therefore, in a molecule containing multiple different halides, a palladium or nickel catalyst will preferentially react with the C-I bond first, followed by the C-Br bond, and then the C-Cl bond.
Achieving high selectivity for C-Br activation in the presence of a C-I bond is extremely challenging and often not feasible. However, achieving selective C-Br activation in the presence of a C-Cl bond is a common and synthetically useful strategy. This is accomplished by carefully tuning the reaction conditions (catalyst, ligand, temperature) to be energetic enough to cleave the C-Br bond but insufficient to cleave the more robust C-Cl bond.[2]
FAQ 2: How do I choose the right ligand for activating a C-Br bond?
Answer:
The ligand is arguably the most critical component for controlling the reactivity and stability of the catalyst.[3] The choice depends on the electronic and steric properties of your aryl bromide substrate.
-
For Electron-Deficient Aryl Bromides: These substrates are more reactive towards oxidative addition. Standard, less electron-rich phosphine ligands like triphenylphosphine (PPh₃) or palladium precatalysts like Pd(PPh₃)₄ can often be effective, especially at elevated temperatures.[4]
-
For Electron-Rich or Sterically Hindered Aryl Bromides: These are more challenging substrates. They require highly active catalyst systems. The best choice is typically a bulky, electron-rich monodentate phosphine ligand (e.g., P(t-Bu)₃, SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand (e.g., IPr).[5][6]
Why do these ligands work? Bulky, electron-donating ligands promote the formation of highly reactive, monoligated 12-electron L₁Pd(0) species.[7] These species are more reactive in the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[8] The bulkiness of the ligand also helps to stabilize these otherwise unstable species, preventing their decomposition into inactive palladium black.[5]
| Ligand Type | Examples | Key Characteristics | Typical Applications |
| Trialkylphosphines | P(t-Bu)₃, PCy₃ | Strongly electron-donating, bulky. | General purpose for unactivated and sterically hindered aryl bromides. |
| Biaryl Phosphines | SPhos, XPhos, RuPhos | Bulky, electron-rich, provide catalyst stability. | Highly active for challenging C-Br couplings, including C-N and C-O bond formation. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, sterically demanding. | Excellent for activating electron-rich and hindered aryl bromides and chlorides.[6] |
| Triphenylphosphine | PPh₃ | Less donating, moderately bulky. | Primarily for activated (electron-deficient) aryl bromides. Can be ineffective for challenging substrates.[4] |
Troubleshooting Guide
Problem 1: Low or No Conversion of Aryl Bromide Starting Material
You've set up your cross-coupling reaction, but TLC or GC-MS analysis shows mostly unreacted starting material.
Possible Causes & Solutions:
-
Inactive Catalyst: The active Pd(0) species is highly sensitive to oxygen. Inadequate degassing can lead to oxidation and catalyst death before the reaction starts.
-
Solution: Ensure rigorous degassing of your solvent and reaction mixture. Use at least three freeze-pump-thaw cycles or sparge with an inert gas (Argon or Nitrogen) for 20-30 minutes.[5]
-
-
Inappropriate Ligand Choice: As discussed in FAQ 2, a standard ligand like PPh₃ may be ineffective for an unactivated or sterically hindered aryl bromide.[5]
-
Solution: Switch to a more active ligand system. Screen a panel of bulky, electron-rich phosphines (e.g., SPhos, XPhos) or an NHC ligand.
-
-
Insufficient Temperature: Oxidative addition is the energy-intensive, rate-limiting step. The reaction may not have enough thermal energy to overcome the activation barrier.
-
Incorrect Base: The base plays a crucial role in the transmetalation step and in regenerating the active catalyst. An incorrect choice can halt the catalytic cycle.
-
Solution: The optimal base is substrate-dependent. For Suzuki couplings, carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are common.[9] Screen a variety of bases to find the optimal conditions for your specific system.
-
Caption: Decision tree for troubleshooting low yield.
Problem 2: Formation of a Black Precipitate (Palladium Black)
Your reaction mixture turns from a clear, colored solution to a heterogeneous mixture with a black or dark brown precipitate.
What is it? The black precipitate is almost certainly palladium black, which is finely divided, catalytically inactive palladium metal.[5] Its formation is a definitive sign of catalyst deactivation and aggregation.[10]
Causes & Preventative Measures:
-
Oxygen Exposure: This is the most common cause. Traces of oxygen can oxidize the active Pd(0) catalyst, leading to aggregation.
-
Measure: Use stringent air-free techniques. A glovebox is ideal, but good Schlenk line technique is often sufficient. Ensure all reagents and solvents are properly degassed.[5]
-
-
Ligand Dissociation/Decomposition: If the ligand does not bind strongly enough to the palladium center, the "naked" Pd(0) species can aggregate. This can also happen if the ligand itself is unstable at the reaction temperature.
-
Measure: Use bulky, electron-rich ligands that form more stable complexes with palladium. Biaryl phosphines and NHCs are particularly effective at preventing aggregation.[5]
-
-
Excessively High Temperature: While heat can be necessary, too much can accelerate ligand dissociation and catalyst decomposition.[11]
-
Measure: Run the reaction at the lowest temperature that provides a reasonable rate. If a reaction is sluggish, consider a more active catalyst system rather than simply increasing the heat.
-
Problem 3: Significant Dehalogenation Side Product is Observed
You are forming the desired product, but also a significant amount of the arene byproduct where the bromine has been replaced by a hydrogen.
What is happening? Dehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.[12]
Mechanistic Causes & Solutions:
-
Role of the Base and Solvent: Some bases, particularly in the presence of protic solvents (like water or alcohols, which can be present as impurities or as part of the solvent system), can generate hydride species that lead to reductive cleavage of the C-Br bond from the Ar-Pd(II)-Br intermediate.
-
Solution: Use an anhydrous, aprotic solvent. If a base is suspected to be the problem, switch to a non-nucleophilic base like cesium carbonate or potassium phosphate.
-
-
β-Hydride Elimination (from organometallic partner): While not a direct dehalogenation of the aryl bromide, if your organometallic coupling partner has β-hydrogens, β-hydride elimination can become a competitive pathway, leading to side products and consuming the catalyst.
-
Solution: This is inherent to the coupling partner. However, using ligands with a large bite angle can sometimes disfavor the geometry required for β-hydride elimination.
-
-
Homocoupling of the Boronic Acid: This side reaction can also consume the base and catalyst, leading to lower yields of the desired product and making purification more difficult.[9]
-
Solution: Ensure the reaction is truly anaerobic, as oxygen can promote homocoupling. Using a 1:1 or slight excess of the aryl bromide relative to the boronic acid can also minimize this side reaction.
-
Caption: General catalytic cycle for C-Br activation.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol is a starting point and should be optimized for your specific substrates.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the boronic acid or ester (1.1-1.2 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Catalyst Loading: In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2.2-4.4 mol%). Note: If using a pre-formed catalyst complex like Pd(PPh₃)₄, add it directly to the Schlenk flask.
-
Assembly: Quickly add the catalyst/ligand mixture to the Schlenk flask.
-
Degassing: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene, or THF/water mixture) via syringe. The total concentration is typically 0.1-0.5 M.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC/MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[5]
Protocol 2: High-Throughput Screening (HTS) Workflow for Catalyst Optimization
For complex substrates, HTS is invaluable for rapidly identifying optimal conditions.[13][14]
-
Define Variables: Identify the key parameters to screen. Typically, this includes:
-
Catalysts: 2-4 different palladium precatalysts.
-
Ligands: 4-8 different ligands (e.g., a mix of phosphines and NHCs).
-
Bases: 3-4 different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
-
Solvents: 2-3 different solvent systems (e.g., dioxane, toluene, THF/water).
-
-
Plate Design: Design a 96-well plate layout where each well represents a unique combination of the variables. Use software to map the experimental design.[13]
-
Stock Solution Preparation: Prepare stock solutions of the aryl bromide, coupling partner, and internal standard in the chosen solvents to facilitate automated liquid handling.
-
Robotic Dispensing: Use an automated liquid handler to dispense the stock solutions into the wells of the reaction plate. Solid catalysts, ligands, and bases can be dispensed as powders or as slurry solutions.
-
Reaction Execution: Seal the plate and place it on a heated shaker block under an inert atmosphere. Run the reactions for a set period (e.g., 12-24 hours).
-
Analysis: After the reaction, quench all wells, dilute, and analyze the outcomes using high-throughput methods like LC-MS or GC-MS to determine the yield of the desired product in each well.
-
Data Visualization: Use software to generate heat maps or charts to quickly identify the "hit" conditions that gave the highest yield.
References
Sources
- 1. Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. unchainedlabs.com [unchainedlabs.com]
- 14. unchainedlabs.com [unchainedlabs.com]
Technical Support Center: Synthesis of Substituted Phenylacetic Esters
Welcome to the technical support center for the synthesis of substituted phenylacetic esters. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in the synthesis of this critical structural motif found in numerous pharmaceuticals and fine chemicals.[1][2] Here, we move beyond simple protocols to address the nuanced challenges of these syntheses, providing troubleshooting guides, FAQs, and expert insights to ensure your experiments are successful, reproducible, and robust.
Structure of This Guide
This center is organized by common synthetic strategies. Each section provides a dedicated troubleshooting guide, answers to frequently asked questions, and a detailed experimental protocol for reference.
-
Direct Esterification of Phenylacetic Acids (Fischer-Speier Method)
-
Synthesis via Benzyl Cyanide (Nitrile) Hydrolysis
-
Advanced Synthesis from Aryl Ketones (Willgerodt-Kindler Reaction)
-
Specialty Synthesis: α,β-Epoxy Esters (Darzens Condensation)
Direct Esterification of Phenylacetic Acids (Fischer-Speier Method)
The Fischer-Speier esterification is a cornerstone of ester synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol. While straightforward in principle, its reversible nature presents common challenges related to yield and purity.[3][4]
Troubleshooting Guide: Fischer Esterification
Question: My reaction yield is consistently low. What are the primary causes and how can I fix this?
Answer: Low yield in Fischer esterification is almost always linked to the reaction equilibrium. The reaction produces water as a byproduct, which can hydrolyze the ester back to the starting materials.[3][5] To achieve high conversion, you must actively shift the equilibrium toward the products.
Causality & Solutions:
-
Ineffective Water Removal: According to Le Châtelier's principle, removing a product drives the reaction forward.[3]
-
Solution 1 (Standard): Use a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene, cyclohexane). This physically removes water from the reaction mixture as it forms.[3][4]
-
Solution 2 (Alternative): Employ a chemical drying agent or use a large excess of one reactant, typically the less expensive alcohol, to push the equilibrium.[3]
-
-
Catalyst Inactivity or Inappropriate Amount: The acid catalyst (e.g., H₂SO₄, p-TsOH) protonates the carbonyl oxygen of the phenylacetic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[3][6]
-
Solution: Ensure your acid catalyst is fresh and not hydrated. Use a catalytic amount, typically 1-5 mol%. Too much acid can lead to side reactions like dehydration or etherification of the alcohol, especially at high temperatures.[3]
-
-
Insufficient Reaction Time or Temperature: The reaction may not have reached equilibrium.
Question: My final product is impure, containing unreacted phenylacetic acid. How can I improve my purification?
Answer: The presence of acidic starting material is a common purification challenge. A standard aqueous workup is designed to solve this specific issue.
Causality & Solutions:
-
Incomplete Neutralization: Phenylacetic acid is acidic and will remain in the organic layer if not neutralized.
-
Solution: During your workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[4][5][7] The base deprotonates the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer. Be cautious of CO₂ evolution (effervescence).[3] Continue washing until the effervescence ceases.
-
-
Insufficient Washing: Residual alcohol or salts may be present.
Data Summary: Optimizing Fischer Esterification
| Parameter | Recommended Condition | Rationale & Potential Issues |
| Reactant Ratio | 1.5 - 3.0 eq. of Alcohol | Shifts equilibrium towards the product.[3] Excess must be removed during purification. |
| Catalyst | H₂SO₄ or p-TsOH (1-5 mol%) | Strong Brønsted acids are effective proton donors.[3] Excess can cause charring/side reactions. |
| Water Removal | Dean-Stark Trap with Toluene | Azeotropic removal is highly efficient for driving the reaction to completion.[3][4] |
| Temperature | Reflux | Provides necessary activation energy. Monitor for potential degradation of sensitive substrates.[3] |
| Workup | Wash with aq. NaHCO₃ | Removes unreacted acidic starting material effectively.[4][5] |
Experimental Protocol: Synthesis of Benzyl Phenylacetate
-
Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stir bar, add phenylacetic acid (1.0 eq), benzyl alcohol (2.0 eq), and toluene (approx. 2 mL per gram of acid).[4]
-
Catalyst Addition: Begin stirring and slowly add concentrated sulfuric acid (H₂SO₄, 0.02 eq).
-
Reaction: Heat the mixture to a steady reflux. Water will begin to collect in the arm of the Dean-Stark trap. Continue refluxing for 3-5 hours or until no more water is collected.[4]
-
Cooling & Quenching: Allow the reaction to cool to room temperature. Transfer the mixture to a separatory funnel.
-
Workup: Wash the organic layer sequentially with:
-
Deionized water (1 x 50 mL).
-
Saturated sodium bicarbonate solution (2 x 50 mL, or until CO₂ evolution stops).[4]
-
Brine (1 x 50 mL).
-
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent and excess benzyl alcohol under reduced pressure using a rotary evaporator.[4][5]
-
Purification: The crude ester can be further purified by vacuum distillation to yield pure benzyl phenylacetate.[3][5]
Workflow Visualization
Caption: General workflow for Fischer-Speier esterification.
Synthesis via Benzyl Cyanide (Nitrile) Hydrolysis
This two-step approach is a robust method for preparing phenylacetic acids from benzyl halides, which are then esterified. The key challenge lies in controlling the hydrolysis of the nitrile intermediate.[8]
Troubleshooting Guide: Nitrile Hydrolysis
Question: My nitrile hydrolysis stalls at the amide intermediate. How can I drive the reaction to the carboxylic acid?
Answer: Nitrile hydrolysis proceeds in two stages: nitrile to amide, then amide to carboxylic acid. The second step often requires more forcing conditions.[9]
Causality & Solutions:
-
Acid-Catalyzed Hydrolysis:
-
Mechanism: The nitrile is protonated, activating it for nucleophilic attack by water. The resulting amide is then further hydrolyzed to the carboxylic acid and an ammonium salt.[10][11]
-
Challenge: Insufficiently harsh conditions (temperature or acid concentration) can cause the reaction to stop at the relatively stable amide.[12]
-
Solution: Use concentrated strong acids like 70% H₂SO₄ or concentrated HCl and ensure prolonged heating under reflux.[13] The final protonation of the ammonia byproduct makes the last step irreversible and drives the reaction to completion.[10]
-
-
Base-Catalyzed (Alkaline) Hydrolysis:
-
Mechanism: The hydroxide ion directly attacks the electrophilic carbon of the nitrile.[10] The reaction produces a carboxylate salt and ammonia gas.[9]
-
Challenge: Milder basic conditions may favor the isolation of the amide.[10]
-
Solution: Use a concentrated solution of a strong base (e.g., NaOH, KOH) and heat under vigorous reflux for an extended period. To obtain the free carboxylic acid, the final reaction mixture must be acidified with a strong acid (e.g., HCl) during workup.
-
Question: Is it better to use acidic or basic conditions for nitrile hydrolysis?
Answer: The choice depends on the stability of the substituents on your phenyl ring.
-
Acidic Hydrolysis: Generally reliable and often proceeds more readily than basic hydrolysis because all steps are favorable.[10] However, it is unsuitable for substrates with acid-sensitive functional groups.
-
Alkaline Hydrolysis: A good alternative for acid-sensitive molecules. However, the reaction can be slower as some steps are less favorable.[10] It is unsuitable for substrates with base-sensitive functional groups (e.g., other esters that could be saponified).
Experimental Protocol: Acid-Catalyzed Hydrolysis of Benzyl Cyanide
-
Setup: In a round-bottom flask fitted with a reflux condenser, cautiously add benzyl cyanide (1.0 eq) to a 70% aqueous solution of sulfuric acid.
-
Reaction: Heat the mixture under reflux with vigorous stirring for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture in an ice bath and carefully pour it over crushed ice. The phenylacetic acid will often precipitate as a solid.[8]
-
Isolation: Collect the crude solid by vacuum filtration and wash thoroughly with cold water to remove residual acid.[8]
-
Purification: Recrystallize the crude phenylacetic acid from hot water or a suitable solvent system to obtain the pure product, which can then be used in an esterification reaction as described in the previous section.[8]
Logical Relationship Diagram
Sources
- 1. mdpi.com [mdpi.com]
- 2. Analgesic - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. homework.study.com [homework.study.com]
- 7. chegg.com [chegg.com]
- 8. benchchem.com [benchchem.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 12. Sciencemadness Discussion Board - A question on the hydrolisis of nitriles to acids. - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. Phenylacetic acid - Sciencemadness Wiki [sciencemadness.org]
Technical Support Center: Troubleshooting Dehalogenation in Palladium-Catalyzed Couplings
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center. As a Senior Application Scientist, I understand that palladium-catalyzed cross-coupling reactions are powerful tools, but can be plagued by frustrating side reactions. One of the most common issues is dehalogenation, where your starting halide is consumed to produce a simple arene or heteroarene instead of your desired coupled product, significantly impacting your yield and purification efforts.
This guide is designed to help you diagnose, understand, and solve dehalogenation problems in your reactions. We'll move from foundational questions to specific, actionable troubleshooting strategies, explaining the chemical logic behind each recommendation.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it happening in my reaction?
Dehalogenation, also known as hydrodehalogenation, is a side reaction where the halogen atom (I, Br, Cl) on your starting material is replaced by a hydrogen atom.[1] This leads to the formation of a byproduct that is essentially your starting arene without the halogen, reducing the yield of your intended cross-coupled product.
The primary culprit is often the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[2] This Pd-H intermediate can be generated from various sources in your reaction flask, including:
-
Bases: Particularly strong alkoxide bases or bases with β-hydrogens.[3]
-
Solvents: Alcohols (like ethanol, isopropanol) or even trace amounts of water can act as hydride or proton sources.[3][4]
-
Additives: Reagents like formic acid or its salts, sometimes used as reductants, are direct hydride sources.[5][6]
Once formed, the Pd-H species can intercept the key Ar-Pd-X intermediate in your catalytic cycle, leading to reductive elimination of the unwanted Ar-H byproduct instead of the desired Ar-Ar' product.
Q2: Which substrates are most likely to undergo dehalogenation?
The likelihood of dehalogenation is influenced by both the halogen and the electronic nature of the substrate.
-
By Halogen: The general reactivity trend for both the desired coupling and the undesired dehalogenation is I > Br > Cl.[7][8] Aryl iodides are the most susceptible due to the weaker C-I bond, which facilitates faster oxidative addition but also opens the door for competing side reactions.[9]
-
By Substrate Electronics: Electron-deficient aryl halides and, notably, many N-heterocyclic halides (e.g., pyridines, pyrazoles, indoles) are highly prone to dehalogenation. For heterocycles containing an N-H bond, deprotonation by the base can increase the ring's electron density, which may further complicate the reaction pathway.[10]
Troubleshooting Guide: Low Yield and Significant Dehalogenated Byproduct
You've run your cross-coupling reaction and the analysis (TLC, LC-MS, GC-MS) shows a significant amount of your starting material converted into the dehalogenated arene. Here’s a systematic approach to troubleshoot the issue.
Visualizing the Problem: The Competing Pathways
To effectively troubleshoot, it's crucial to visualize where the reaction is going wrong. The diagram below illustrates a generalized Suzuki coupling cycle and the point where the dehalogenation pathway diverges.
Caption: Competing pathways in a Pd-catalyzed cross-coupling reaction.
Step 1: Evaluate Your Base
The base is a critical parameter and often the primary source of the problem. Strong, proton-abstracting bases can generate hydride species that fuel dehalogenation.
Problem: You are using a strong base like Sodium tert-butoxide (NaOtBu), Sodium ethoxide (NaOEt), or LHMDS.
Causality: Strong alkoxide bases can react with the palladium complex or solvent to form Pd-H species. They can also promote β-hydride elimination from the alkoxide itself, which is a known pathway for Pd-H formation.
Solution: Switch to a weaker, non-nucleophilic inorganic base.
Protocol 1: Base Screening
-
Set up three parallel reactions with your standard conditions, but replace your current base with the following:
-
Reaction A: Potassium carbonate (K₂CO₃)
-
Reaction B: Cesium carbonate (Cs₂CO₃)
-
Reaction C: Potassium phosphate (K₃PO₄)
-
-
Use 2.0-3.0 equivalents of the new base.
-
Run the reactions for the same duration and temperature as your original experiment.
-
Analyze the product-to-byproduct ratio for each reaction by LC-MS or crude ¹H NMR.
Why this works: Carbonates and phosphates are generally less prone to generating hydride species compared to alkoxides, starving the dehalogenation pathway of its key intermediate.
| Base Type | Common Examples | Dehalogenation Risk | Recommendation |
| Strong Alkoxides | NaOtBu, KOtBu, NaOEt | High | Avoid if dehalogenation is observed. |
| Inorganic Carbonates | K₂CO₃, Cs₂CO₃ | Low to Moderate | Excellent first choice for troubleshooting.[11] |
| Inorganic Phosphates | K₃PO₄ | Low | Often very effective, especially for challenging substrates. |
| Organic Amines | Et₃N, DIPEA | Moderate | Can act as a hydride source; use with caution. |
Step 2: Re-evaluate Your Ligand
The ligand is not just a spectator; it profoundly influences the catalyst's reactivity and selectivity by modulating its steric and electronic properties.[12][13]
Problem: You are using a simple, sterically unhindered phosphine ligand like triphenylphosphine (PPh₃).
Causality: Small ligands can lead to coordinatively unsaturated palladium intermediates that are more susceptible to side reactions. Furthermore, the rate of reductive elimination to form the desired C-C bond is highly dependent on the ligand. If this step is slow, the competing dehalogenation pathway has more time to occur.
Solution: Switch to a bulky, electron-rich phosphine ligand.
Protocol 2: Ligand Screening
-
Choose a set of modern biarylphosphine or dialkylphosphine ligands. Excellent starting points include:
-
Buchwald Ligands: SPhos, XPhos, RuPhos
-
Other Bulkly Ligands: Tri-tert-butylphosphine (P(tBu)₃)
-
N-Heterocyclic Carbenes (NHCs): IPr, SIMes
-
-
Set up small-scale reactions using your optimized base from Step 1.
-
Use a pre-catalyst (e.g., XPhos Pd G2/G3) if available, as they are often more efficient at forming the active Pd(0) species.[11] If not, use a Pd(0) or Pd(II) source [e.g., Pd₂(dba)₃ or Pd(OAc)₂] with 1.1-2.2 equivalents of the chosen ligand.
-
Monitor the reactions to compare rates and final product/byproduct ratios.
Why this works: Bulky, electron-rich ligands accelerate the rate-limiting reductive elimination step to form your desired product. This helps the desired reaction outcompete the dehalogenation side reaction.[11] These ligands stabilize the palladium center, often preventing the formation of undesired Pd-H species.
Step 3: Check Your Solvent and Additives
The reaction medium can be an unwitting participant in the dehalogenation process.
Problem: You are using an alcohol (e.g., ethanol, isopropanol) as a solvent or have excess water in your reaction.
Causality: Alcohols can be deprotonated by the base to form alkoxides, which can then undergo β-hydride elimination to generate a Pd-H species.[3] While many couplings require some water to facilitate transmetalation (especially in Suzuki reactions), excessive amounts can be a proton source for protonolysis, another dehalogenation mechanism.[4]
Solution: Use anhydrous, aprotic solvents and control the amount of water.
Recommendations:
-
Switch to Aprotic Solvents: Use solvents like dioxane, THF, toluene, or CPME.[14] Ensure they are anhydrous by using a solvent purification system or by drying over molecular sieves.
-
Control Water Content: If water is necessary (e.g., for a Suzuki reaction), use it sparingly, often as part of a solvent mixture (e.g., dioxane/water 10:1).
-
Avoid Formate Additives: Do not use additives like sodium formate unless you are intentionally trying to perform a reductive dehalogenation.[5]
Troubleshooting Workflow
If you encounter dehalogenation, follow this decision tree to systematically address the problem.
Caption: A systematic workflow for troubleshooting dehalogenation.
References
-
Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (2016). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 35(19), 3317–3326. [Link]
-
Grasa, G. A., & Colacot, T. J. (2007). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society, 129(34), 10493–10503. [Link]
-
Modak, A., & Maiti, D. (2015). Metal catalyzed defunctionalization reactions. Organic & Biomolecular Chemistry, 13(45), 10946–10963. [Link]
-
Request PDF. (n.d.). A Practical Palladium Catalyzed Dehalogenation of Aryl Halides and α-Haloketones. ResearchGate. Retrieved from [Link]
-
Mitchell, D., & Koenig, T. M. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 7(3), 355–361. [Link]
-
Request PDF. (n.d.). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. ResearchGate. Retrieved from [Link]
-
Suzuka, T., Sueyoshi, H., & Ogasawara, H. (2015). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Molecules, 20(6), 9831–9843. [Link]
-
Vantourout, J. C., Law, R. P., Isidro-Llobet, A., Ryan, J., & Watson, A. J. B. (2017). Deciphering complexity in Pd–catalyzed cross-couplings. Nature Communications, 8(1), 16. [Link]
-
Request PDF. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Retrieved from [Link]
-
Kim, J., & Lee, S. (2011). Pd-catalyzed Dehalogenation of Aromatic Halides Under Solvent-free Conditions Using Hydrogen Balloon. Bulletin of the Korean Chemical Society, 32(1), 293–296. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164–2213. [Link]
-
Semantic Scholar. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]
-
Grasa, G. A., & Colacot, T. J. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society, 134(33), 13835–13835. [Link]
-
Jutand, A., & Negri, S. (2001). Factors Affecting the Oxidative Addition of Aryl Electrophiles to 1,1'-Bis(diphenylphosphino)ferrocenepalladium(η2-methyl acrylate), an Isolable Pd Alkene Complex. Organometallics, 20(18), 3873–3883. [Link]
-
Reddit. (2019). significant dehalogenation in stille coupling. r/Chempros. Retrieved from [Link]
-
Ghaffari, B., & Lipshutz, B. H. (2018). Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. ACS Catalysis, 8(8), 7334–7340. [Link]
-
Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?. r/chemistry. Retrieved from [Link]
-
Viciu, M. S., Germaneau, R. F., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(15), 4914–4918. [Link]
-
Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Retrieved from [Link]
-
Palani, T., & Gevorgyan, V. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(20), 12536–12653. [Link]
-
Vantourout, J. C., Law, R. P., Isidro-Llobet, A., Ryan, J., & Watson, A. J. B. (2017). Deciphering Complexity in Pd–Catalyzed Cross-Couplings. ChemRxiv. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Metal catalyzed defunctionalization reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01949D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. accesson.kisti.re.kr [accesson.kisti.re.kr]
- 6. Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. [PDF] Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst | Semantic Scholar [semanticscholar.org]
- 9. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. cfmot.de [cfmot.de]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
effect of base and solvent on the chemoselectivity of dihaloarene reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions of Dihaloarenes. As Senior Application Scientists, we understand the nuances and challenges of achieving high chemoselectivity in these powerful transformations. This guide is designed to provide you with in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the critical interplay of base and solvent in your experiments.
Troubleshooting Guide: Common Issues in Dihaloarene Reactions
This section addresses specific experimental problems in a question-and-answer format, focusing on the underlying chemical principles to guide your optimization efforts.
Issue 1: Poor Selectivity (Mono- vs. Di-functionalization)
Q: My reaction is producing a mixture of mono- and di-substituted products, with no clear preference. How can I favor mono-functionalization?
A: Achieving selective mono-functionalization of a dihaloarene is a common challenge that hinges on controlling the relative rates of the first and second cross-coupling events. Several factors related to your base and solvent system can be tuned:
-
Base Strength and Sterics: A weaker or more sterically hindered base can slow down the overall reaction rate, allowing for the mono-substituted product to be isolated before the second coupling occurs. For instance, in Suzuki-Miyaura couplings, using a milder base like K₃PO₄ or Cs₂CO₃ instead of a strong base like NaOH or K₂CO₃ can favor mono-arylation. The rationale is that a weaker base leads to a lower concentration of the highly reactive boronate species, thus tempering the reaction's overall reactivity.[1][2]
-
Solvent Choice and Halide Byproduct Effects: The solvent plays a crucial role in the stability of the palladium catalyst and can influence the selectivity. In some Suzuki-Miyaura reactions, polar, oxygen-containing solvents like THF can surprisingly lead to more mono-arylation with dibromoarenes than with dichloroarenes, which is counterintuitive since C-Br bonds are generally more reactive.[3][4][5] This is because the bromide byproduct, being more soluble in such solvents, can interact with the Pd(0) catalyst, making the second oxidative addition less favorable.[3][4][5] Switching to a non-coordinating solvent like toluene or dioxane might favor di-functionalization.
Q: Conversely, I am aiming for complete di-functionalization but the reaction stalls at the mono-substituted intermediate. What should I try?
A: Driving the reaction to completion for di-substitution requires ensuring the mono-haloarene intermediate is sufficiently reactive and the catalyst remains active.
-
Stronger Base and Higher Temperature: Employing a stronger base, such as NaOt-Bu or K₂CO₃, can accelerate the second coupling step. Increasing the reaction temperature can also provide the necessary activation energy for the less reactive second C-X bond.
-
Solvent System Optimization: A solvent that can solubilize all components effectively and maintain catalyst stability is key. For Buchwald-Hartwig aminations, toluene and dioxane are common choices.[6][7] For Suzuki couplings, a mixture of toluene and water is often effective, as water can help dissolve the inorganic base and facilitate the formation of the active boronate species.[8][9]
-
Ligand Choice: While base and solvent are critical, the ligand's steric and electronic properties are paramount. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can promote the oxidative addition step, which is often rate-limiting for the second, less reactive C-X bond.[10][11][12][13]
Issue 2: Significant Dehalogenation Byproduct
Q: I am observing a significant amount of the dehalogenated arene byproduct, which is lowering my yield. What is causing this and how can I prevent it?
A: Dehalogenation, or hydrodehalogenation, is the replacement of a halogen with a hydrogen atom and is a common side reaction in palladium-catalyzed cross-couplings.[14] The source of the hydride is often the solvent or the base.
-
Solvent as a Hydride Source: Alcoholic solvents are known culprits, as they can be oxidized by the palladium complex to generate hydride species.[14] If you are using an alcohol as a solvent or co-solvent, consider switching to an aprotic solvent like toluene, dioxane, or DMF.
-
Base-Mediated Decomposition: Certain bases, especially in combination with specific solvents at elevated temperatures, can generate hydrides. For example, the use of strong alkoxide bases in ethereal solvents can sometimes lead to dehalogenation. Switching to a carbonate or phosphate base may mitigate this issue.
-
Water Content: While a small amount of water can be beneficial in some cross-coupling reactions (e.g., Suzuki), excess water can lead to protodeboronation of the boronic acid in Suzuki reactions, which can be a competing side reaction. Ensure your reagents and solvents are appropriately anhydrous if dehalogenation is a persistent problem.[15]
Issue 3: Catalyst Decomposition (Formation of Palladium Black)
Q: My reaction mixture turns black, and the reaction stops. I suspect catalyst decomposition. How can the base and solvent contribute to this?
A: The formation of palladium black indicates the precipitation of inactive, agglomerated Pd(0) particles.[16] This is a sign of catalyst decomposition, and your base and solvent system can be a contributing factor.
-
Inappropriate Base/Ligand Combination: The combination of a very strong base with a ligand that does not sufficiently stabilize the Pd(0) center can lead to catalyst decomposition. The ligand is crucial for maintaining the solubility and reactivity of the palladium catalyst.
-
Solvent Incompatibility: The solvent must effectively dissolve the palladium complex throughout the catalytic cycle. In some cases, a change in the polarity of the reaction medium as the reaction progresses can lead to the catalyst crashing out. Using a co-solvent to maintain solubility can be a solution. For instance, in Sonogashira couplings, amine bases like triethylamine can also act as a solvent, but sometimes a co-solvent like THF or DMF is needed to ensure all components remain in solution.[17]
-
High Temperatures: While heat can accelerate reactions, excessively high temperatures can also accelerate catalyst decomposition pathways.[16] It's a delicate balance; sometimes a slightly lower temperature for a longer reaction time can provide a better overall yield by preserving the catalyst's lifetime.
Frequently Asked Questions (FAQs)
This section provides answers to more general, conceptual questions regarding the role of base and solvent in controlling chemoselectivity.
Q1: How does the pKa of the base influence selectivity in dihaloarene reactions?
A1: The pKa of the base is a critical parameter that directly impacts the kinetics and thermodynamics of the catalytic cycle.
-
Activation of the Nucleophile: In reactions like the Suzuki-Miyaura coupling, the base's primary role is to activate the organoboron species by forming a more nucleophilic "ate" complex.[2][8][9] A base with a higher pKa will lead to a higher concentration of this activated species, thus increasing the rate of transmetalation.[1] By choosing a base with an appropriate pKa, you can modulate the reaction rate to favor mono-substitution if the second coupling is significantly slower.
-
Avoiding Side Reactions: The choice of base pKa is also crucial for substrate compatibility. If your dihaloarene contains base-sensitive functional groups (e.g., esters, ketones with α-protons), a strong base can lead to undesired side reactions. In such cases, a weaker base with a lower pKa, such as a carbonate or phosphate, is preferable.[2]
Q2: What is the mechanistic role of the solvent in determining chemoselectivity?
A2: The solvent is not merely an inert medium; it actively participates in the reaction mechanism and can profoundly influence selectivity.[18]
-
Solvation and Stabilization: The solvent's polarity and coordinating ability affect the stability of various intermediates in the catalytic cycle.[19] For example, a polar solvent can stabilize charged intermediates, potentially lowering the activation energy for a particular pathway.[18][19] This can be leveraged to favor one reaction site over another in a dihaloarene.
-
Influence on Catalyst Speciation: The solvent can influence the coordination sphere of the palladium catalyst. Coordinating solvents can compete with other ligands for binding sites on the metal, which can alter the catalyst's reactivity and selectivity. As mentioned earlier, in some Suzuki reactions, polar, oxygen-containing solvents can promote mono-arylation of dibromoarenes by facilitating the interaction of the bromide byproduct with the catalyst.[3][4][5]
-
Solubility of Reagents: The solvent must ensure that all reactants, including the inorganic base, are sufficiently soluble to participate in the reaction. Poor solubility of the base can lead to slow or incomplete reactions. Using a co-solvent system, such as toluene/water, can often address this issue.
Q3: For a dihaloarene with two different halogens (e.g., 1-bromo-4-chlorobenzene), how do base and solvent affect selectivity?
A3: In dihaloarenes with different halogens, the intrinsic reactivity difference of the C-X bonds (I > Br > Cl) is the primary determinant of selectivity.[20] However, the base and solvent can be used to fine-tune this selectivity.
-
Modulating Reactivity: By using milder conditions (weaker base, lower temperature), you can often achieve highly selective coupling at the more reactive C-Br bond, leaving the C-Cl bond untouched.
-
Overcoming Reactivity Barriers: To achieve coupling at the less reactive C-Cl bond after functionalizing the C-Br bond, more forcing conditions are typically required (stronger base, higher temperature, and often a more active catalyst system with a specialized ligand). The solvent must be stable under these more demanding conditions. High-boiling point aprotic polar solvents like DMF or DMA can be suitable in these cases.
Q4: Are there any general guidelines for choosing a starting base and solvent system for a new dihaloarene reaction?
A4: While every reaction is unique, here are some general starting points based on common cross-coupling reactions:
| Reaction Type | Common Bases | Common Solvents | Rationale |
| Suzuki-Miyaura | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene/H₂O, Dioxane/H₂O, THF | Carbonates and phosphates are effective and generally compatible with many functional groups. The aqueous co-solvent aids in dissolving the base.[8][9] |
| Buchwald-Hartwig Amination | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | NaOt-Bu is a strong base for less acidic amines, while carbonates and phosphates are used for more sensitive substrates. Aprotic solvents are standard.[6][21] |
| Sonogashira Coupling | Et₃N, i-Pr₂NEt (DIPEA) | THF, DMF, Toluene | An amine base is typically used, which can also serve as the solvent. A co-solvent is often added to improve solubility.[17][22] |
Experimental Protocols & Visualizations
Protocol: General Procedure for Screening Base and Solvent for Selective Mono-Arylation of a Dihaloarene (Suzuki-Miyaura Example)
This protocol provides a framework for systematically optimizing conditions for the selective mono-arylation of a dihaloarene, such as 1,4-dibromobenzene.
-
Reaction Setup:
-
To a series of oven-dried reaction vials equipped with magnetic stir bars, add the dihaloarene (1.0 equiv.), the boronic acid (1.1 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).
-
In a separate glovebox or under an inert atmosphere, prepare stock solutions of the different bases (3.0 equiv.) in the various solvents to be screened.
-
-
Degassing:
-
Seal the reaction vials with septa and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
-
Reaction Initiation:
-
Using a syringe, add the desired solvent (to achieve a concentration of ~0.1 M) and then the base to each vial.
-
-
Heating and Monitoring:
-
Place the vials in a pre-heated aluminum block at the desired temperature (e.g., 80 °C).
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1h, 4h, 12h) and analyzing them by GC-MS or LC-MS to determine the ratio of starting material, mono-arylated product, and di-arylated product.
-
-
Work-up and Analysis:
-
Once the reaction is deemed complete or has reached optimal selectivity, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Diagrams: Conceptual Workflows
Caption: Role of the base in activating the boronic acid for transmetalation in the Suzuki-Miyaura catalytic cycle.
Caption: The interplay of base and solvent in directing the outcome of dihaloarene functionalization.
References
-
Suzuki reaction - Wikipedia. Wikipedia. [Link]
-
Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]
-
A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd N. White Rose Research Online. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry Europe. [Link]
-
Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. National Institutes of Health. [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. [Link]
-
Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. Cambridge Open Engage. [Link]
-
Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ResearchGate. [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship. [Link]
-
Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. The Doyle Group. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Semantic Scholar. [Link]
-
Organoborane coupling reactions (Suzuki coupling). National Institutes of Health. [Link]
-
Role of a base in Suzuki-Miyaura reaction. ResearchGate. [Link]
-
Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. MDPI. [Link]
-
Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes. ResearchGate. [Link]
-
Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes. National Institutes of Health. [Link]
-
Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]
-
A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. National Institutes of Health. [Link]
-
The correlation between the pKa of bases employed and reaction... ResearchGate. [Link]
-
Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Preprints.org. [Link]
-
An Improved Protocol for the Pd-Catalyzed α-Arylation of Aldehydes with Aryl Halides. Organic Chemistry Portal. [Link]
-
Sonogashira coupling - Wikipedia. Wikipedia. [Link]
-
Struggling to make a sonogashira coupling reaction happen. Reddit. [Link]
-
Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Palladium catalyzed selective mono-arylation of o-carboranes via B-H activation. Royal Society of Chemistry. [Link]
-
Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. YouTube. [Link]
-
Solvent effects - Wikipedia. Wikipedia. [Link]
-
Solvent Effects Definition - Organic Chemistry Key Term. Fiveable. [Link]
-
Palladium catalyzed selective mono-arylation of o-carboranes via B–H activation. Royal Society of Chemistry. [Link]
-
Metal-free site-selective functionalization with cyclic diaryl λ3-chloranes: suppression of benzyne formation for ligand-coupling reactions. National Institutes of Health. [Link]
-
Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions: Alter. ChemRxiv. [Link]
-
The pKa Distribution of Drugs: Application to Drug Discovery. National Institutes of Health. [Link]
-
The site-selective functionalization of halogen-bearing phenols: an exercise in diversity-oriented organometallic synthesis. Infoscience. [Link]
-
Solvent Effects on the Chemo- and Site-Selectivity of Transition Metal-Catalyzed Nitrene Transfer Reactions: Alternatives to Chlorinated Solvents. PubMed. [Link]
-
Strategies for the Selective Functionalization of Dichloropyridines at Various Sites. ResearchGate. [Link]
Sources
- 1. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Semantic Scholar [semanticscholar.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 12. researchgate.net [researchgate.net]
- 13. Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. reddit.com [reddit.com]
- 18. Solvent effects - Wikipedia [en.wikipedia.org]
- 19. fiveable.me [fiveable.me]
- 20. mdpi.com [mdpi.com]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Buchwald-Hartwig Amination of Bromochloroarenes
Welcome to our dedicated technical support center for the Buchwald-Hartwig amination of bromochloroarenes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-N bond-forming reaction. Here, we move beyond generic protocols to provide in-depth, field-proven insights into troubleshooting failed or low-yielding reactions involving these challenging dihalogenated substrates. Our focus is on understanding the underlying principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Here are some of the common questions we encounter from researchers working with bromochloroarenes.
Q1: I'm getting a mixture of mono-aminated products at both the bromine and chlorine positions. How can I improve selectivity for the C-Br bond?
This is a classic chemoselectivity challenge. The C-Br bond is inherently more reactive than the C-Cl bond in oxidative addition to the palladium(0) catalyst, which is typically the rate-determining step.[1][2] To enhance selectivity, you should aim to use milder reaction conditions that favor the more reactive C-Br bond. This includes lowering the reaction temperature and potentially reducing the catalyst loading. Using a less reactive catalyst system can also improve selectivity.
Q2: My reaction is stalled, and I'm recovering mostly starting material. What are the likely causes?
Reaction failure can stem from several factors. A common issue is an inactive catalyst. This can be due to impurities in your reagents or solvent, or exposure of the catalyst to oxygen.[3] Ensure your solvent is anhydrous and properly degassed, and that you are using an inert atmosphere.[3] Another possibility is that your ligand is not suitable for the specific bromochloroarene and amine combination. Sterically hindered and electron-rich phosphine ligands are often necessary to promote the catalytic cycle, especially with challenging substrates.[4][5]
Q3: I'm observing a significant amount of hydrodehalogenation (replacement of Br or Cl with H). How can I minimize this side reaction?
Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations and occurs when a palladium hydride species is formed.[6] This can be minimized by carefully selecting the base and solvent and ensuring a scrupulously dry reaction environment to prevent the formation of palladium hydrides.[6]
Q4: Can I achieve selective amination at the C-Cl bond in the presence of a C-Br bond?
Achieving selective amination at the less reactive C-Cl bond is significantly more challenging and generally not feasible under standard Buchwald-Hartwig conditions. The much higher reactivity of the C-Br bond will almost always lead to preferential reaction at that site. To achieve this transformation, you would likely need to employ a strategy involving protection of the bromo position or a multi-step synthetic route.
Troubleshooting Guides
This section provides a more detailed, problem-oriented approach to troubleshooting your Buchwald-Hartwig amination of bromochloroarenes.
Problem 1: Low to No Conversion of Starting Material
Possible Causes & Solutions
-
Inactive Catalyst:
-
Cause: The active Pd(0) species is not being generated or is being deactivated. This can be due to the quality of the palladium precursor, exposure to oxygen, or impurities in the reaction mixture.[3][7]
-
Solution:
-
Use a Pre-catalyst: Employ a commercially available, air-stable palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst) to ensure reliable generation of the active catalyst.
-
Ensure Inert Atmosphere: Thoroughly degas your solvent (e.g., by three freeze-pump-thaw cycles or by bubbling with argon or nitrogen for at least 30 minutes) and maintain a positive pressure of an inert gas throughout the reaction setup and duration.[3]
-
Purify Reagents: Ensure your bromochloroarene, amine, and base are pure and dry.
-
-
-
Inappropriate Ligand:
-
Incorrect Base or Solvent:
-
Cause: The chosen base may not be strong enough to deprotonate the amine, or it may have poor solubility in the reaction solvent.[12] The solvent itself might not be appropriate for the reaction temperature or solubility of the reagents.[13]
-
Solution:
-
Base Selection: Sodium tert-butoxide (NaOt-Bu) is a common and effective base.[7] If solubility is an issue, consider lithium bis(trimethylsilyl)amide (LHMDS). For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be explored, though they may require higher temperatures.[14]
-
Solvent Choice: Toluene and dioxane are common solvents.[13] Ensure your chosen solvent can reach the required reaction temperature and dissolves all components.
-
-
Problem 2: Poor Chemoselectivity (Mixture of C-Br and C-Cl Amination Products)
Possible Causes & Solutions
-
Reaction Conditions are Too Harsh:
-
Cause: High temperatures and/or a highly active catalyst system can overcome the inherent reactivity difference between the C-Br and C-Cl bonds, leading to a loss of selectivity.
-
Solution:
-
Lower the Temperature: Start at a lower temperature (e.g., 80 °C) and slowly increase it only if the reaction is not proceeding.
-
Use a Less Active Catalyst System: If you are using a highly active ligand like Buchwald's SPhos or XPhos, consider switching to a slightly less reactive one, such as a bidentate ligand like BINAP or dppf, which were used in earlier generation catalyst systems.[4]
-
Reduce Catalyst Loading: Lowering the amount of catalyst can sometimes improve selectivity.
-
-
-
Prolonged Reaction Time:
-
Cause: Even under milder conditions, extended reaction times can lead to the slow amination of the C-Cl bond after all the C-Br bonds have reacted.
-
Solution:
-
Monitor the Reaction: Closely monitor the reaction progress by TLC, GC, or LC-MS. Stop the reaction as soon as the desired mono-aminated product at the bromine position is maximized.
-
-
Problem 3: Significant Side Product Formation
Common Side Reactions and Their Mitigation
| Side Reaction | Description | Mitigation Strategies |
| Hydrodehalogenation | Replacement of the halogen (Br or Cl) with a hydrogen atom. | Ensure all reagents and solvents are scrupulously dry. Use a high-purity base. Avoid protic solvents.[6] |
| Di-amination | Amination at both the C-Br and C-Cl positions. | Use an excess of the bromochloroarene relative to the amine. Follow the strategies for improving chemoselectivity (milder conditions). |
| Amine Scrambling/Diarylation | If using a primary amine, a second arylation can occur to form a diarylamine. | Use an excess of the primary amine. For challenging cases, consider using an ammonia surrogate like benzophenone imine, followed by hydrolysis.[2] |
Experimental Protocols
General Protocol for the Selective Mono-amination of a Bromochloroarene at the C-Br Position
This protocol is a starting point and may require optimization for your specific substrates.
-
Reaction Setup:
-
To a dry Schlenk flask or oven-dried vial under an inert atmosphere (argon or nitrogen), add the palladium pre-catalyst (e.g., tBuXPhos Pd G3, 1-2 mol%) and the ligand (if not using a pre-catalyst, 1.2-2.4 mol%).[6]
-
Add the sodium tert-butoxide (1.2-1.5 equivalents).
-
Add the bromochloroarene (1.0 equivalent).
-
-
Reagent Addition:
-
Add anhydrous, degassed toluene or dioxane via syringe.
-
Add the amine (1.1-1.2 equivalents) via syringe.
-
-
Reaction:
-
Stir the reaction mixture at the desired temperature (start with 80-100 °C) and monitor its progress by TLC, GC, or LC-MS.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Visualizing the Process
The Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low-yielding reactions.
References
-
Buchwald–Hartwig amination. In: Wikipedia. [Link]
-
Singleton, A. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]
-
Gale, D. J., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Zhang, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. [Link]
-
Deng, X.-F., et al. (2025, March 1). New NHC-Pd Complexes Bearing Bulky Steric Hindrance: Synthesis and Catalytic Activity in the Heteroaryl–Heteroaryl Buchwald–Hartwig Amination Reaction. ResearchGate. [Link]
-
Organ, M. G., et al. (2025, August 7). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]
-
Lai, W. I., et al. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
The Synthetic Organic Chemist. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Kjell, D. P., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
-
Riermeier, T., et al. (2025, August 7). A New Efficient Palladium Catalyst for the Amination of Aryl Chlorides. ResearchGate. [Link]
-
Chung, K. H., et al. (n.d.). Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes. HKMU Scholars. [Link]
-
ajp0206. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]
-
Organic Chemistry Data. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data. [Link]
-
Singleton, A. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]
-
Dr. Harish Chopra SLIET. (2021, July 27). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. YouTube. [Link]
-
Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]
-
Pearson. (2022, July 22). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Pearson. [Link]
-
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
-
Squeo, B. M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega. [Link]
-
Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction. YouTube. [Link]
-
Wölfling, J., et al. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Corma, A., et al. (2012, April 16). Ligand‐Free Buchwald–Hartwig Aromatic Aminations of Aryl Halides Catalyzed by Low‐Leaching and Highly Recyclable Sulfur‐Modified Gold‐Supported Palladium Material. Semantic Scholar. [Link]
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]
-
Probst, D., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Reaction Chemistry & Engineering. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. jk-sci.com [jk-sci.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
Technical Support Center: Optimizing Heck Reactions with Electron-Deficient Alkenes
Welcome to the technical support center for the Mizoroki-Heck reaction. This guide is designed for researchers, chemists, and process development professionals who are working to optimize C-C bond formation using electron-deficient alkenes such as acrylates, acrylamides, and styrenes. Here, we move beyond standard protocols to address the nuanced challenges that can lead to diminished yields, poor product purity, and reaction failure. Our focus is on providing a deep, mechanistic understanding to empower you to troubleshoot effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and stumbling blocks encountered when performing Heck reactions with activated, electron-poor olefins.
Q1: My Heck reaction has stalled, resulting in a very low yield. What are the most common culprits?
A1: Low conversion is a frequent issue that can typically be traced back to the health and activity of your palladium catalyst.[1] The primary factors to investigate are:
-
Inefficient Reduction of Precatalyst: Many protocols use a Pd(II) source like Palladium(II) acetate (Pd(OAc)₂), which must be reduced in situ to the catalytically active Pd(0) state for the reaction to begin.[2] If this reduction step is inefficient, the catalytic cycle never fully initiates.
-
Catalyst Decomposition: The active Pd(0) species is sensitive and can aggregate into inactive palladium black, especially at elevated temperatures or if not properly stabilized by ligands.[1]
-
Inappropriate Ligand Choice: The ligand is not merely an additive; it stabilizes the Pd(0) center and modulates its reactivity. A ligand that is not electron-rich enough may fail to promote the crucial oxidative addition step, particularly with less reactive aryl halides (e.g., chlorides).[3]
Q2: I'm observing a black precipitate (palladium black) in my reaction flask. What does this mean and how can I prevent it?
A2: The formation of palladium black is a visual indicator of catalyst deactivation. It signifies that the soluble, catalytically active Pd(0) complexes have aggregated into bulk palladium metal, which has very low surface area and is catalytically inactive.[1] This is often triggered by:
-
High Temperatures: While heat can increase reaction rates, excessive temperatures (>120-140 °C) can accelerate catalyst decomposition.[2]
-
Insufficient Ligand Stabilization: In the absence of a suitable stabilizing ligand, or if the ligand itself degrades, the "naked" Pd(0) atoms are prone to aggregation.[1]
-
"Jeffery Conditions": To mitigate this, consider using "Jeffery conditions," which involve adding a tetraalkylammonium salt like tetrabutylammonium chloride (n-Bu₄NCl). These salts help to stabilize the colloidal Pd(0) nanoparticles, preventing their aggregation and often allowing for lower reaction temperatures.[4]
Q3: How does the choice of base impact the reaction with an electron-deficient alkene?
A3: The base is a non-negotiable component of the Heck reaction. Its primary role is to neutralize the acid (H-X) generated during the final step of the catalytic cycle, thereby regenerating the active Pd(0) catalyst.[4][5] For electron-deficient alkenes:
-
Organic Bases (e.g., Triethylamine, Et₃N): These are commonly used and work well in many standard reactions. They are soluble in organic solvents and are generally mild.
-
Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃, NaOAc): These are often more robust for challenging or high-temperature reactions. The choice of counter-ion can be important; for instance, carbonates are stronger bases than acetates. The use of a strong base like cesium carbonate (Cs₂CO₃) has been shown to be highly effective in promoting efficient coupling.[6][7] The base's strength can influence the rate of catalyst turnover and help suppress certain side reactions.[4]
Q4: I'm coupling with butyl acrylate and getting a mixture of products. Why am I not getting the expected β-substituted product exclusively?
A4: With electron-deficient alkenes like acrylates, the migratory insertion of the aryl group is highly regioselective, occurring almost exclusively at the β-position to yield the linear product.[8][9] If you are observing a mixture, the most likely side reaction is olefin isomerization . This happens because the β-hydride elimination step can be reversible. The palladium-hydride intermediate [HPdX] can re-add to the desired product's double bond and, after rotation and another elimination, form a regioisomeric, and often thermodynamically more stable, alkene.[4]
To suppress this, you can add silver or thallium salts (e.g., Ag₂CO₃). These additives act as halide scavengers, forcing the reaction through a "cationic pathway" that makes the final catalyst regeneration step rapid and irreversible, preventing the re-addition that leads to isomerization.[4]
Section 2: In-Depth Troubleshooting Guides
This section provides structured, cause-and-effect solutions to more complex experimental failures.
Problem: Critical - Low or No Conversion
Symptom: Analysis (TLC, GC-MS) shows predominantly unreacted aryl halide and/or alkene starting materials after the expected reaction time.
-
Investigate the Catalyst System: The first assumption should be a problem with the catalyst. If you are using a Pd(II) precatalyst, the in situ reduction to Pd(0) may be failing. For challenging substrates, bypassing this step by using a pre-formed, air-stable Pd(0) catalyst like Pd(PPh₃)₄ can be a definitive solution.[3] Alternatively, highly active and thermally stable palladacycle precatalysts can overcome activation barriers.[3][10]
-
Optimize Reaction Temperature: Heck reactions are often run at elevated temperatures (80-120 °C).[2] If conversion is low, a careful, stepwise increase in temperature may be beneficial. However, be mindful that temperatures that are too high can accelerate catalyst decomposition.[2] A higher-boiling solvent like N-methyl-2-pyrrolidone (NMP) may be required.
-
Re-evaluate the Ligand: Standard ligands like triphenylphosphine (PPh₃) are often insufficient for activating unreactive aryl halides like aryl chlorides.[3] For these substrates, the oxidative addition step is often rate-limiting. Switching to bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or strongly σ-donating N-Heterocyclic Carbenes (NHCs) is essential.[3] These ligands increase the electron density on the palladium center, which significantly accelerates the oxidative addition of the C-X bond.[10]
Problem: Purity Crisis - Polymerization of the Alkene
Symptom: The reaction mixture becomes viscous or solidifies, and the crude product analysis shows a broad, polymeric baseline signal with little desired product.
-
Causative Factor: Electron-deficient alkenes, particularly styrenes and acrylates, are monomers susceptible to radical polymerization, a tendency that is exacerbated by the high temperatures often used in Heck reactions.[5][11]
-
Solution 1: Lower the Reaction Temperature: This is the most direct way to disfavor polymerization. To achieve a sufficient reaction rate at a lower temperature, you will likely need to compensate with a more active catalyst system (e.g., using a palladacycle or a highly active ligand like cataCXium® A).
-
Solution 2: Introduce a Radical Inhibitor: Add a small amount (e.g., 0.1 mol%) of a radical scavenger like hydroquinone or 2,6-di-tert-butyl-4-methylphenol (BHT) to the reaction mixture. These compounds will terminate radical chain reactions without significantly interfering with the palladium catalytic cycle.
Section 3: Optimized Protocol & Parameter Tables
General Protocol: Heck Coupling of 4-Bromoanisole with n-Butyl Acrylate
This protocol is a robust starting point for the coupling of an electron-rich aryl bromide with an acrylate.
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and triphenylphosphine (PPh₃) (5.2 mg, 0.02 mmol, 2 mol%).
-
Reagent Addition: Add 4-bromoanisole (187 mg, 1.0 mmol), potassium carbonate (K₂CO₃) (276 mg, 2.0 mmol), and degassed N,N-dimethylformamide (DMF) (5 mL).
-
Degassing: Seal the flask and thoroughly degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with an inert gas (Nitrogen or Argon). This is critical to prevent oxidation of the catalyst and phosphine ligand.
-
Alkene Addition: Add n-butyl acrylate (256 mg, 2.0 mmol) via syringe.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or GC-MS.[2] The reaction is typically complete within 8-16 hours.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired trans-cinnamate product.[2]
Table 1: Ligand Selection Guide for Heck Reactions
| Ligand Class | Example(s) | Key Characteristics | Best For... |
| Monodentate Phosphines | PPh₃, P(o-tolyl)₃ | Inexpensive, readily available. | Standard, reactive substrates (Aryl Iodides/Bromides). |
| Bulky, Electron-Rich Phosphines | P(t-Bu)₃, XPhos, SPhos | Strong σ-donors, bulky.[3] | Activating unreactive aryl chlorides, lowering catalyst loading.[3][10] |
| Bidentate Phosphines | dppp, dppf | Form stable chelate complexes. | Reactions where catalyst stability is a concern; can suppress side reactions. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Very strong σ-donors, thermally robust.[10] | High-temperature reactions and coupling of highly unreactive aryl chlorides. |
Table 2: Base Selection Guide
| Base Type | Example(s) | pKa (Conjugate Acid in DMSO) | Key Considerations |
| Organic Amine | Triethylamine (Et₃N) | 9.0 | Mild, soluble. Can act as a ligand or reductant. Good for standard conditions.[8] |
| Inorganic Carbonate | K₂CO₃, Cs₂CO₃ | 10.7 (for HCO₃⁻) | Stronger, thermally stable. Cs₂CO₃ is highly effective but more expensive.[6][7] |
| Inorganic Acetate | NaOAc, KOAc | 12.3 | Weaker base, often used in classic Heck conditions.[4] |
Section 4: Mechanistic Insights
Understanding the catalytic cycle is paramount for rational troubleshooting. For electron-deficient alkenes, the reaction proceeds through a well-established neutral pathway.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate. This step is often rate-limiting, especially for Ar-Cl bonds.[8]
-
Alkene Coordination & Migratory Insertion: The electron-deficient alkene coordinates to the Pd(II) center. The aryl group then migrates from the palladium to one of the alkene carbons (the β-carbon for acrylates) in a syn-addition.[8]
-
β-Hydride Elimination: A hydrogen atom from the adjacent (α) carbon is eliminated, also in a syn fashion, to form the C-C double bond of the product and a palladium-hydride species.[5]
-
Reductive Elimination: The base removes the proton and halide from the palladium-hydride complex, regenerating the Pd(0) catalyst and allowing the cycle to begin anew.[4][5]
References
- Theoretical analysis of the mechanism of palladium(II) acetate-catalyzed oxidative Heck coupling of electron-deficient arenes with alkenes: effects of the pyridine-type ancillary ligand and origins of the meta-regioselectivity. (2011). PubMed.
- Technical Support Center: Troubleshooting Heck Reactions of 1-Bromo-2-methyl-1-propene. (n.d.). Benchchem.
- Technical Support Center: Troubleshooting Heck Reactions with 5-Bromoindole. (n.d.). Benchchem.
- Technical Support Center: Troubleshooting Failed Heck Coupling Reactions with o-Chlorostilbene. (n.d.). Benchchem.
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Publishing.
- Palladium-Catalyzed Reductive Heck Coupling of Alkenes. (n.d.). PMC - NIH.
- Examination of Ligand Effects in the Heck Arylation Reaction. (n.d.). ElectronicsAndBooks.
- Mechanisms of the Mizoroki–Heck Reaction. (2008). SciSpace.
- Heck Coupling. (2016).
- Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins. (n.d.). PMC - NIH.
- Troubleshooting a difficult Heck reaction. (2024). Reddit.
- Highly efficient Heck reactions of aryl bromides with n-butyl acrylate mediated by a palladium/phosphine-imidazolium salt system. (2025). Request PDF.
- Ligand Free Pd-Catalyzed Double Heck-Reaction of N-(o- Bromoaryl) Acrylamides with α-F/CF3-Acrylates. (n.d.). Royal Society of Chemistry.
- Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine-Imidazolium Salt System. (2001). Organic Chemistry Portal.
- Heck Reaction—St
- Regioirregular Mizoroki-Heck reaction. (2021).
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). NIH.
- Strategies to minimize byproduct formation in Heck reactions. (n.d.). Benchchem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine-Imidazolium Salt System [organic-chemistry.org]
- 8. books.rsc.org [books.rsc.org]
- 9. communities.springernature.com [communities.springernature.com]
- 10. mdpi.com [mdpi.com]
- 11. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to the Selective Reactivity of Methyl 2-(5-bromo-2-chlorophenyl)acetate in Cross-Coupling Reactions
For the discerning researcher in medicinal chemistry and materials science, dihaloarenes represent a versatile class of building blocks, offering multiple points for diversification. However, harnessing their full synthetic potential requires a nuanced understanding of the factors governing the chemoselective reactivity of their carbon-halogen bonds. This guide provides an in-depth comparison of the reactivity of Methyl 2-(5-bromo-2-chlorophenyl)acetate with other dihaloarenes, grounded in mechanistic principles and supported by experimental data from analogous systems. We will explore the underlying factors that dictate selectivity in palladium-catalyzed cross-coupling reactions and provide practical guidance for achieving desired synthetic outcomes.
The Fundamental Principle: A Tale of Two Halogens
The selective functionalization of dihaloarenes is primarily governed by the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the universally accepted order of reactivity is C-I > C-Br > C-OTf > C-Cl.[1][2] This trend is a direct consequence of the carbon-halogen bond dissociation energies (BDEs) and the kinetics of the rate-determining oxidative addition step.[1]
The C-Br bond is weaker than the C-Cl bond, necessitating less energy for cleavage during the oxidative addition of the aryl halide to the palladium(0) catalyst.[1][3] Consequently, the oxidative addition of a C-Br bond to a Pd(0) center is kinetically more favorable and proceeds at a faster rate than that of a C-Cl bond.[1] This inherent difference in reactivity forms the basis for the selective functionalization of bromo-chloro arenes like this compound.
Visualizing the Catalytic Cycle: The Heart of Cross-Coupling
The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation (or carbopalladation in the Heck reaction), and reductive elimination.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Comparative Reactivity in Action: Suzuki, Heck, and Sonogashira Couplings
The selective reactivity of the C-Br bond in this compound can be strategically exploited in various cross-coupling reactions to achieve monofunctionalization, leaving the C-Cl bond intact for subsequent transformations.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a powerful tool for the formation of biaryl structures.[4][5][6] When this compound is subjected to Suzuki coupling conditions with an arylboronic acid, the reaction is expected to occur selectively at the more reactive C-Br bond.
Table 1: Predicted Outcome of Selective Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Coupling Partner | Catalyst System (Exemplary) | Expected Major Product |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80 °C | Methyl 2-(2-chloro-5-phenylphenyl)acetate |
| 2 | 2-Bromo-5-chlorotoluene | Arylboronic acid | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90 °C | 5-Chloro-2-aryl-toluene |
| 3 | 2-Bromo-5-chlorothiophene | Arylboronic acid | Pd(PPh₃)₄, K₃PO₄, DME, 80 °C | 2-Aryl-5-chlorothiophene |
The choice of catalyst, ligand, base, and solvent can further fine-tune the selectivity. Bulky, electron-rich phosphine ligands often enhance the rate of oxidative addition, but careful optimization is necessary to prevent competing reaction at the C-Cl bond, especially at elevated temperatures.
Heck Reaction: Vinylation with Regiocontrol
The Heck reaction allows for the coupling of aryl halides with alkenes. Similar to the Suzuki coupling, the C-Br bond of this compound is anticipated to be the primary site of reaction.
Table 2: Predicted Outcome of Selective Heck Reaction
| Entry | Aryl Halide | Coupling Partner | Catalyst System (Exemplary) | Expected Major Product |
| 1 | This compound | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N, DMF, 100 °C | Methyl 2-(2-chloro-5-styrylphenyl)acetate |
| 2 | 1-Bromo-4-chlorobenzene | n-Butyl acrylate | Pd(OAc)₂, PPh₃, NaOAc, DMA, 120 °C | n-Butyl 3-(4-chlorophenyl)acrylate |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, reacting an aryl halide with a terminal alkyne. The higher reactivity of the C-Br bond is expected to direct the alkynylation to the 5-position of the phenyl ring in this compound.
Table 3: Predicted Outcome of Selective Sonogashira Coupling
| Entry | Aryl Halide | Coupling Partner | Catalyst System (Exemplary) | Expected Major Product |
| 1 | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rt to 50 °C | Methyl 2-(2-chloro-5-(phenylethynyl)phenyl)acetate |
| 2 | 1-Bromo-4-chlorobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI, Et₃N, Toluene, 70 °C | (4-Chlorophenylethynyl)trimethylsilane |
Beyond C-C Coupling: Nucleophilic Aromatic Substitution
While palladium-catalyzed reactions are dominant, the reactivity of dihaloarenes in nucleophilic aromatic substitution (SNAr) presents a contrasting scenario. In SNAr, the reaction rate is influenced by the electronegativity of the halogen and the presence of electron-withdrawing groups. The C-Cl bond, being more polarized and attached to a more electronegative atom, is generally more susceptible to nucleophilic attack than the C-Br bond, especially when activated by electron-withdrawing groups ortho or para to the halogen.
For this compound, the chloro substituent is ortho to the electron-withdrawing acetate group. This positioning activates the C-Cl bond towards nucleophilic attack.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Bromo-5-chlorotoluene | C7H6BrCl | CID 84476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Suzuki Coupling: Bromochloroarenes vs. Dibromoarenes
Introduction: Beyond the Standard Cross-Coupling
The Suzuki-Miyaura reaction stands as a titan in the world of synthetic chemistry, a Nobel Prize-winning tool for the elegant construction of carbon-carbon bonds.[1][2] Its robustness, functional group tolerance, and the relative stability of its organoboron reagents have cemented its place in academic and industrial laboratories alike.[3][4][5] However, for researchers and drug development professionals, the true power of this reaction is often unlocked when moving beyond simple couplings to the strategic, site-selective functionalization of polyhalogenated aromatic systems.
This guide provides an in-depth comparison of two common classes of dihaloarene substrates: bromochloroarenes and dibromoarenes. The choice between these substrates is not trivial; it fundamentally dictates the synthetic strategy, the challenges one will face, and the molecular complexity that can be achieved. We will dissect the mechanistic underpinnings of their differing reactivities and provide field-proven insights and experimental protocols to navigate these powerful transformations.
Pillar 1: The Core Principle – Reactivity in Oxidative Addition
The selectivity of any Suzuki coupling involving multiple halogen atoms is governed almost entirely by the first and rate-determining step of the catalytic cycle: oxidative addition .[1][6] In this step, the active Palladium(0) catalyst inserts itself into the carbon-halogen (C-X) bond. The ease with which this occurs is inversely related to the strength of that bond.
The universally accepted reactivity order for aryl halides is:
R-I > R-OTf > R-Br >> R-Cl [1][6][7]
This hierarchy is a direct consequence of decreasing C-X bond dissociation energies. The weaker C-I bond is far more susceptible to cleavage by the Pd(0) catalyst than the robust C-Cl bond. This fundamental principle is the key to understanding the divergent behavior of our two substrate classes.
Caption: Competing pathways after the first coupling on a dihaloarene.
Field-Proven Strategies for Controlling Selectivity
The key to mastering these substrates lies in manipulating the competition described above.
For Dibromoarenes (Promoting Mono-arylation):
-
Solvent is Critical: This is a crucial, often overlooked parameter. Non-coordinating solvents (e.g., toluene) offer little to displace the catalyst from the π-complex, favoring difunctionalization. Conversely, polar, coordinating solvents like THF or the use of coordinating additives like DMSO or pyridine can act as the displacing ligand (L'), breaking up the π-complex and promoting the release of the mono-arylated product. [8][9][10]* The Halide Byproduct Effect: Counterintuitively, dibromoarenes can sometimes be less prone to diarylation than expected in polar, oxygen-containing solvents (like THF). This is because the bromide anion (from the KBr or NaBr byproduct) can displace the Pd(0) catalyst from the mono-coupled product to form an anionic [BrPd(0)L]⁻ species, effectively halting the second coupling. [9][11]This effect is much less pronounced with the chloride byproduct from bromochloroarenes. [9][11]* Ligand Choice: While bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands are excellent for activating stubborn C-Cl bonds, they can be a double-edged sword for dibromoarenes. These ligands favor a monoligated Pd(0)L species which, being sterically unencumbered, can more easily remain bound and perform the second oxidative addition, thus promoting difunctionalization. [8][10][12]Achieving mono-selectivity may require careful ligand screening.
For Bromochloroarenes (Ensuring C-Br Selectivity):
The strategy here is more straightforward due to the inherent reactivity difference.
-
Milder Conditions: Use the lowest effective temperature (e.g., 80-90 °C) and monitor the reaction closely. Over-heating or prolonged reaction times can begin to activate the C-Cl bond, especially with highly active catalyst systems.
-
Catalyst Choice: Standard, less aggressive catalysts like Pd(PPh₃)₄ are often sufficient and preferable to avoid unwanted C-Cl activation. [13][14]For more challenging substrates, a modern catalyst like Pd(dppf)Cl₂ can be used, but conditions should be carefully controlled.
Data Summary & Experimental Protocols
Comparative Performance Overview
| Feature | Suzuki Coupling of Bromochloroarenes | Suzuki Coupling of Dibromoarenes |
| Inherent Selectivity | High (C-Br reacts preferentially) [15] | Low (Both C-Br bonds are reactive) |
| Primary Challenge | Ensuring complete reaction at C-Br without initiating C-Cl coupling. | Preventing difunctionalization to isolate the mono-arylated product. [9] |
| Typical Outcome | Clean conversion to the mono-arylated chloroarene. | Mixture of starting material, mono- and di-arylated products. |
| Key Control Strategy | Use of mild conditions and standard catalysts. [14] | Strategic choice of coordinating solvents/additives; stoichiometry control. [9][11] |
| Primary Synthetic Use | Stepwise, sequential cross-coupling for building diverse structures. | Synthesis of symmetrical biaryl compounds (via difunctionalization). |
Experimental Protocol 1: Selective Mono-Arylation of 1-Bromo-4-chlorobenzene
This protocol leverages the inherent reactivity difference to achieve selective coupling at the C-Br position.
Caption: General workflow for a selective Suzuki coupling experiment.
Methodology:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-chlorobenzene (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and powdered potassium carbonate (K₂CO₃, 2.0 equiv.). [13]2. Inert Atmosphere: Seal the flask, evacuate, and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment. [13]3. Catalyst Addition: Under a positive flow of argon, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv.). [14]4. Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe. [16]5. Reaction: Heat the mixture to 85 °C and stir vigorously.
-
Monitoring & Workup: Monitor the reaction's progress by TLC or LC-MS. Upon consumption of the starting material (typically 4-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate and water, and transfer to a separatory funnel. Separate the layers, extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 4-aryl-1-chlorobenzene.
Experimental Protocol 2: Strategy for Mono-Arylation of 1,4-Dibromobenzene
This protocol employs specific conditions to favor mono-arylation by suppressing the competing difunctionalization pathway. Success relies heavily on the principles discussed previously.
Methodology:
-
Reaction Setup: To a dry Schlenk flask, add 1,4-dibromobenzene (1.0 equiv.), the arylboronic acid (0.9 equiv. - note the sub-stoichiometric amount to limit difunctionalization), and cesium carbonate (Cs₂CO₃, 2.5 equiv.).
-
Inert Atmosphere: Establish an inert argon atmosphere as described in Protocol 1.
-
Catalyst & Solvent: Under argon, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%). Add degassed tetrahydrofuran (THF) as the solvent. The coordinating nature of THF is key to promoting catalyst dissociation from the mono-arylated product. [9][11]4. Reaction: Heat the mixture to 70 °C and stir vigorously.
-
Monitoring & Workup: Monitor the reaction very carefully by GC-MS or LC-MS. The goal is to stop the reaction at the point of maximum mono-product concentration before significant di-product forms. This often requires creating a time course plot.
-
Purification: The workup is similar to Protocol 1. Purification will be challenging and will require careful column chromatography to separate the starting material, mono-product, and di-product. The expected outcome is an inseparable mixture that requires this careful purification.
Conclusion and Outlook
The choice between a bromochloroarene and a dibromoarene substrate is a critical decision point in synthetic design.
-
Bromochloroarenes are the superior choice for predictable, selective mono-functionalization, providing a reliable platform for building complex molecules through sequential cross-coupling strategies. The inherent difference in C-Br and C-Cl bond reactivity provides a robust and easily exploitable synthetic handle.
-
Dibromoarenes are excellent for creating symmetrical molecules via exhaustive diarylation. However, achieving selective mono-arylation is a nuanced challenge that requires moving beyond standard protocols. Success hinges on a deep understanding of the underlying mechanism, particularly the competition between catalyst dissociation and a second oxidative addition. As demonstrated, this competition can be manipulated through the strategic use of coordinating solvents and an awareness of the subtle but powerful effects of reaction byproducts like the bromide anion. [9][11] For the modern researcher, mastering the selective functionalization of these substrates is not just about choosing the right reagents, but about understanding and controlling the intricate dance of the catalyst on the aromatic ring.
References
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. Retrieved from [Link]
-
Larson, N., Sandin, M., & Neufeldt, S. (2023). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. Retrieved from [Link]
-
Espinet, P., et al. (2021). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. National Institutes of Health. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Retrieved from [Link]
-
Larson, N., Sandin, M., & Neufeldt, S. (2023). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ResearchGate. Retrieved from [Link]
-
Larson, N., Sandin, M., & Neufeldt, S. (2023). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. Retrieved from [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Neufeldt, S. R., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
The Chemists' Cookbook. (2024, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
Valdés, C. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PubMed Central. Retrieved from [Link]
-
Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Retrieved from [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. nobelprize.org [nobelprize.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fiveable.me [fiveable.me]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. | Semantic Scholar [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of C-Br vs. C-Cl Bonds in Palladium-Catalyzed Cross-Coupling Reactions
For researchers and professionals in drug development and process chemistry, the choice between an aryl chloride and an aryl bromide as a starting material in palladium-catalyzed cross-coupling is a critical decision with significant implications for reaction efficiency, cost, and scalability. While seemingly a subtle distinction, the difference in reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bond is substantial and dictates the entire strategic approach to catalyst selection and process optimization. This guide provides an in-depth comparison, grounded in mechanistic principles and supported by experimental data, to inform this crucial decision-making process.
The Decisive Step: Oxidative Addition
The central event in most palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide (Ar-X) to a low-valent palladium(0) complex. This is typically the rate-determining step and the primary locus of the reactivity difference between C-Cl and C-Br bonds.
The generally accepted mechanism involves the palladium(0) complex attacking the σ* antibonding orbital of the C-X bond. The stronger and shorter the C-X bond, the higher the energy of this σ* orbital, making the oxidative addition more difficult and energetically costly.
Let's examine the fundamental properties:
| Bond Type | Average Bond Energy (kJ/mol) | Bond Length (Å) |
| C-Cl | ~339 | ~1.77 |
| C-Br | ~285 | ~1.94 |
This significant difference in bond energy—with the C-Cl bond being approximately 54 kJ/mol stronger—is the primary reason aryl chlorides are substantially less reactive than their bromide counterparts. The shorter, less polarizable C-Cl bond presents a higher activation barrier for the Pd(0) catalyst to overcome.
Figure 1. Generalized catalytic cycle for palladium-catalyzed cross-coupling. The oxidative addition of the aryl halide is the key step where C-Br vs. C-Cl reactivity differs.
Reactivity Comparison: A Tale of Two Halides
The practical consequences of these bond properties are profound. Aryl bromides are often considered the "go-to" substrates, especially in early-stage discovery chemistry, due to their reliable reactivity with a wide range of first and second-generation palladium catalysts. In contrast, aryl chlorides frequently require more specialized, electron-rich, and sterically hindered catalyst systems to achieve comparable results.
Suzuki-Miyaura Coupling: A Case Study
The Suzuki-Miyaura coupling is arguably the most widely used C-C bond-forming reaction. A direct comparison highlights the challenge of C-Cl activation.
Consider the coupling of 4-halotoluene with phenylboronic acid.
| Aryl Halide | Catalyst System | Conditions | Yield (%) |
| 4-Bromotoluene | Pd(PPh₃)₄ (2 mol%) | Toluene, K₂CO₃, 90 °C, 2h | >95% |
| 4-Chlorotoluene | Pd(PPh₃)₄ (2 mol%) | Toluene, K₂CO₃, 90 °C, 24h | <10% |
| 4-Chlorotoluene | Pd₂(dba)₃ (1 mol%), SPhos (2.5 mol%) | Toluene, K₃PO₄, 110 °C, 4h | >98% |
As the data shows, a standard catalyst like Pd(PPh₃)₄, which is highly effective for an aryl bromide, is largely ineffective for the corresponding chloride under similar conditions. To activate the C-Cl bond, one must employ a more sophisticated catalyst system. The use of an electron-rich, bulky phosphine ligand like SPhos is crucial. These ligands stabilize the Pd(0) center, increase its electron density, and promote the difficult oxidative addition to the C-Cl bond.
Figure 2. Comparative energy profile for the oxidative addition of C-Br vs. C-Cl bonds, illustrating the higher activation energy (ΔG‡) required for the C-Cl bond.
The Rise of Specialized Ligands for C-Cl Activation
The economic and environmental advantage of using aryl chlorides—which are often cheaper and more widely available than bromides—has driven extensive research into developing catalysts capable of activating the C-Cl bond efficiently.
The key breakthrough came with the development of electron-rich, sterically demanding ligands. These ligands serve two primary functions:
-
Enhance Electron Density: Ligands like tri-tert-butylphosphine (P(t-Bu)₃) or biaryl phosphines (e.g., SPhos, XPhos) donate significant electron density to the palladium center. This "electron-push" makes the metal more nucleophilic and better able to attack the C-Cl bond.
-
Promote Reductive Elimination: The steric bulk of these ligands facilitates the final, product-releasing step of the catalytic cycle (reductive elimination), preventing the buildup of inhibitory Pd(II) species and promoting high catalyst turnover.
Experimental Protocol: A General Procedure for Challenging Suzuki Coupling of an Aryl Chloride
This protocol provides a robust starting point for the coupling of an unactivated or sterically hindered aryl chloride.
Objective: To couple 2-chlorotoluene with 1-naphthaleneboronic acid.
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos ligand (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Phosphate (K₃PO₄), finely ground and dried
-
2-Chlorotoluene
-
1-Naphthaleneboronic acid
-
Anhydrous Toluene
-
Schlenk flask or glovebox for inert atmosphere setup
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.02 mmol, 1 mol%) and SPhos (0.044 mmol, 2.2 mol%).
-
Catalyst Pre-formation (Optional but Recommended): Add 5 mL of anhydrous toluene. Stir the mixture at room temperature for 10-15 minutes. A color change should be observed as the active Pd(0) species begins to form. Causality: Pre-forming the active catalyst ensures a more rapid and clean initiation of the catalytic cycle once the substrates are added.
-
Reagent Addition: Add the aryl chloride (2-chlorotoluene, 2.0 mmol, 1.0 equiv.), the boronic acid (1-naphthaleneboronic acid, 2.4 mmol, 1.2 equiv.), and the base (K₃PO₄, 4.0 mmol, 2.0 equiv.).
-
Reaction Execution: Add an additional 10 mL of anhydrous toluene. Seal the flask and place it in a preheated oil bath at 110 °C.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Quench with water and extract the product with ethyl acetate. The organic layers are combined, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography.
Self-Validation: The protocol's trustworthiness is established by using a well-defined catalyst system (Pd(OAc)₂/SPhos) known for its high efficacy in C-Cl bond activation. The use of a strong base (K₃PO₄) and high temperature are standard, validated conditions for overcoming the high activation barrier.
Strategic Considerations: When to Choose Cl vs. Br
| Factor | Aryl Bromide (Ar-Br) | Aryl Chloride (Ar-Cl) |
| Reactivity | High | Low to Moderate |
| Cost & Availability | Higher Cost, Less Available | Lower Cost, Widely Available |
| Catalyst Requirement | Tolerates simpler, less expensive catalysts (e.g., Pd(PPh₃)₄). | Requires advanced, often proprietary, and more expensive ligands (e.g., Buchwald or Herrmann-type ligands). |
| Process Robustness | Generally more robust and less sensitive to reaction parameters. | Can be sensitive to air, moisture, and impurities. Requires stringent inert atmosphere techniques. |
| Orthogonal Reactivity | Can be difficult to achieve selective reactions in the presence of other halides. | The inertness of the C-Cl bond can be exploited for sequential couplings. A reaction can be performed at a C-Br or C-I site while leaving a C-Cl bond intact for a subsequent transformation. |
Conclusion and Future Outlook
The choice between aryl bromides and aryl chlorides is a classic trade-off between reactivity and cost. Aryl bromides offer reliability and ease of use, making them ideal for discovery chemistry where speed and substrate scope are paramount. However, for large-scale synthesis and process development, the significant cost savings associated with aryl chlorides make them a highly attractive alternative.
The continued development of highly active palladium catalysts has dramatically narrowed the reactivity gap. Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, now allow for the efficient coupling of even the most unreactive aryl chlorides under relatively mild conditions. As such, a deep understanding of the principles of C-X bond activation and the available catalyst technologies is essential for any scientist working in the field of synthetic chemistry.
References
-
Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255–263. [Link]
-
Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
A Comparative Guide to Ligands for Selective Cross-Coupling of Polyhalogenated Arenes
For Researchers, Scientists, and Drug Development Professionals
The selective functionalization of polyhalogenated arenes is a formidable challenge in modern organic synthesis. These readily available starting materials offer a powerful platform for the rapid construction of complex molecular architectures, which are pivotal in the development of pharmaceuticals, agrochemicals, and functional materials. However, the subtle differences in reactivity between multiple carbon-halogen bonds on the same aromatic ring necessitate highly selective catalytic systems. The ligand coordinated to the transition metal catalyst is the linchpin in achieving this selectivity, acting as a sophisticated control element that dictates which C-X bond undergoes reaction.
This guide provides a comprehensive comparative analysis of common ligand classes for the selective cross-coupling of polyhalogenated arenes. We will delve into the mechanistic principles that govern ligand-controlled selectivity, present objective experimental data to compare ligand performance, and provide detailed protocols for representative transformations.
The Mechanistic Cornerstone: How Ligands Dictate Selectivity
The selectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated arenes is primarily determined during the oxidative addition step.[1] The ligand's steric and electronic properties profoundly influence the transition state of this step for each C-X bond, thereby creating a kinetic preference for the activation of one over the others.
Key Factors Influencing Ligand-Controlled Selectivity:
-
Steric Hindrance: Bulky ligands can create a sterically demanding environment around the metal center, favoring oxidative addition at the least sterically hindered C-X bond. This is a powerful tool for differentiating between ortho, meta, and para positions.
-
Electron-Donating Ability: Electron-rich ligands enhance the electron density on the metal center, which generally accelerates the rate of oxidative addition. The interplay between the ligand's electron-donating properties and the electronic nature of the polyhalogenated arene can be harnessed to achieve selectivity.
-
Bite Angle (for bidentate ligands): The bite angle of a bidentate ligand influences the geometry and electronic properties of the catalytic complex. A wider bite angle can promote reductive elimination and influence the accessibility of the metal center, thereby impacting selectivity.[2]
-
Non-Covalent Interactions: More advanced ligand designs incorporate functionalities capable of non-covalent interactions (e.g., hydrogen bonding, electrostatic interactions) with the substrate. These interactions can pre-organize the substrate in the coordination sphere of the metal, leading to highly specific site selection.[3]
Caption: Simplified catalytic cycle for cross-coupling, highlighting the selectivity-determining oxidative addition step.
Comparative Analysis of Ligand Classes
The two most prominent classes of ligands for selective cross-coupling are phosphine-based ligands and N-heterocyclic carbenes (NHCs).
Phosphine-Based Ligands
This diverse class of ligands has been the workhorse of cross-coupling chemistry for decades. Modern phosphine ligands, particularly the bulky and electron-rich biaryl phosphines developed by the Buchwald group, have shown exceptional performance in selective cross-coupling reactions.
Buchwald-Type Ligands:
These ligands, characterized by a biaryl backbone, offer a high degree of tunability in both their steric and electronic properties.
| Ligand | Key Features | Typical Applications in Selective Cross-Coupling |
| SPhos | Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | High activity for Suzuki-Miyaura coupling of aryl chlorides. Often provides good selectivity in the coupling of dichlorinated arenes.[4] |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Very bulky and electron-rich. Effective for challenging couplings, including the amination of hindered aryl chlorides.[5] |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Excellent for the coupling of secondary amines in Buchwald-Hartwig aminations.[5] |
| BrettPhos | 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl | Extremely bulky and electron-rich. Enables the monoarylation of primary amines with aryl chlorides.[5] |
Experimental Data: Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of C4-arylated product | Reference |
| PPh₃ | 2 | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min (MW) | 81 | [6] |
| PCy₃ | 2 | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min (MW) | 75 | [6] |
| SPhos | 2 | K₃PO₄ | Toluene | RT | 2 | >95 (for dichlorotoluene) | [4] |
Josiphos-Type Ligands:
These ferrocene-based diphosphine ligands are chiral and have found significant application in asymmetric catalysis.[7] While their primary use is in enantioselective reactions, their unique steric and electronic properties can also be beneficial in achieving high regioselectivity in certain cross-coupling reactions of polyhalogenated arenes.
N-Heterocyclic Carbene (NHC) Ligands
NHCs have emerged as a powerful class of ligands for cross-coupling reactions due to their strong σ-donating ability and steric tunability.[1] They often form highly stable and active palladium complexes.
| Ligand | Key Features | Typical Applications in Selective Cross-Coupling |
| IPr | 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene | Very bulky. Promotes C4-selectivity in the Suzuki coupling of 2,4-dichloropyridine.[8] |
| SIPr | 1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene | Saturated backbone, even more sterically demanding than IPr. Can further enhance selectivity in certain cases.[8] |
| IMes | 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene | Less bulky than IPr. Can be a good starting point for ligand screening. |
Experimental Data: Sonogashira Coupling of 1,4-Dibromo-2-(trifluoromethyl)benzene
| Ligand | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) of C4-alkynylated product | Reference |
| PPh₃ | Pd(PPh₃)₂Cl₂/CuI | Et₃N | Toluene | 60 | 85-95 (depending on alkyne) | [9] |
| None | Pd(OAc)₂/CuI | Et₃N | Toluene | 60 | Lower yields and side products | [9] |
Best Practices and Protocol: Selective Suzuki-Miyaura Coupling of a Dihalogenated Arene
This protocol provides a general procedure for the selective Suzuki-Miyaura coupling of a dihalogenated arene. Optimization of the ligand, base, solvent, and temperature will be necessary for specific substrates.
Materials:
-
Polyhalogenated arene (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (2-4 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst, ligand, and base under an inert atmosphere.
-
Reagent Addition: Add the polyhalogenated arene and arylboronic acid to the Schlenk tube.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to 120 °C) and monitor the progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: A typical experimental workflow for a selective Suzuki-Miyaura cross-coupling reaction.
Ligand Selection Decision Tree
Choosing the optimal ligand is critical for achieving high selectivity. This decision tree provides a starting point for ligand selection based on the desired transformation.
Caption: A decision tree to guide initial ligand selection for selective cross-coupling reactions.
Conclusion
The selective cross-coupling of polyhalogenated arenes is a rapidly evolving field, with ligand design at its forefront. By understanding the interplay of steric and electronic effects, researchers can rationally select or design ligands to achieve remarkable levels of regioselectivity. The continued development of novel ligand architectures promises to further expand the synthetic utility of this powerful methodology, enabling the efficient construction of increasingly complex and valuable molecules.
References
-
Palani, V.; Perea, M. A.; Sarpong, R. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chem. Rev.2022 , 122 (11), 10126–10169. [Link]
-
Anderson, K. W.; Handy, S. T. One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Lett.2010 , 51 (37), 4884–4886. [Link]
-
Štefane, B.; Požgan, F. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules2014 , 19 (9), 14697–14716. [Link]
-
Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. J. Am. Chem. Soc.2005 , 127 (13), 4685–4696. [Link]
-
Schmitt, H. L.; Golding, W. A.; Phipps, R. J. Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C–C and C–N Cross-Coupling of Multiply Chlorinated Arenes through Substrate–Ligand Electrostatic Interactions. J. Am. Chem. Soc.2020 , 142 (52), 21731–21740. [Link]
-
Mihovilovic, M. D.; et al. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Org. Biomol. Chem.2012 , 10, 8435-8444. [Link]
-
Wikipedia. Josiphos ligands. [Link]
-
Kranenburg, M.; van der Burgt, Y. E. M.; Kamer, P. C. J.; van Leeuwen, P. W. N. M.; Goubitz, K.; Fraanje, J. The effect of the bite angle of diphosphane ligands on activity and selectivity in palladium-catalyzed cross-coupling. Organometallics1995 , 14 (6), 3081–3089. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Phipps, R. J. et al. Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C–C and C–N Cross-Coupling of Multiply Chlorinated Arenes through Substrate–Ligand Electrostatic Interactions. J. Am. Chem. Soc.2020 , 142, 52, 21731-21740. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Reid, J. P.; Sigman, M. S. Practical High-Throughput Experimentation for Chemists. J. Org. Chem.2017 , 82 (11), 5535–5546. [Link]
-
Unchained Labs. Unleashing high-throughput reaction screening. [Link]
-
Johnson & Johnson Pharmaceutical Research & Development. Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. [Link]
-
Navarro, O. et al. Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes. Org. Lett.2014 , 16 (14), 3724–3727. [Link]
-
Dalton Transactions. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]
-
Chen, G. et al. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols2024 , 5 (1), 102878. [Link]
-
Yang, M. et al. Highly Regioselective Cross-Coupling of Dihalohetarenes. Synfacts2020 , 16 (07), 0774. [Link]
-
Journal of Organometallic Chemistry. Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. [Link]
-
Wang, D. et al. Sonogashira reactions of alkyl halides catalyzed by NHC [CNN] pincer nickel(ii) complexes. Dalton Trans.2017 , 46, 12556-12564. [Link]
-
University of Groningen. The Buchwald–Hartwig Amination After 25 Years. [Link]
-
ResearchGate. Selective Palladium-Catalyzed Aminations on Dichloropyridines. [Link]
-
ResearchGate. Suzuki cross-coupling of hexachlorobenzene promoted by the Buchwald ligands. [Link]
-
Beilstein Journal of Organic Chemistry. Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. [Link]
-
ResearchGate. Sonogashira reactions with different copper(I) NHC complexes. [Link]
-
Semantic Scholar. Buchwald–Hartwig reaction: an update. [Link]
-
ResearchGate. Phospha-adamantanes as ligands for palladium-catalyzed cross-coupling reactions. [Link]
-
Royal Society of Chemistry. Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. [Link]
-
Royal Society of Chemistry. Recent Advancements and Perspectives in Copper-catalysed Sonogashira Coupling Reactions. [Link]
-
ResearchGate. Sonogashira coupling using Pd‐Buchwald‐type ligand catalyst. [Link]
-
ResearchGate. Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. [Link]
-
University of Groningen. The Buchwald–Hartwig Amination After 25 Years. [Link]
-
National Institutes of Health. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. [Link]
-
National Institutes of Health. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? [Link]
-
Massachusetts Institute of Technology. Pd-Catalyzed Cross-Coupling, High Throughput Experimentation, and Machine Learning. [Link]
-
ResearchGate. Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. [Link]
-
ResearchGate. Catalytic amination of polychloroarenes promoted by the Buchwald ligands. [Link]
-
International Journal of New Chemistry. Preparation and Characterization of Pd/CuFe2O4 magnetic nanocatalyst and their application in Sonogashira cross-coupling reaction. [Link]
-
ResearchGate. Sonogashira cross‐coupling of aryl halides catalyzed by BIAN‐NHC‐Pd/NHC‐Cu reported by Tu. [Link]
-
ResearchGate. Recent Advances in Sonogashira Reactions. [Link]
Sources
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. research.rug.nl [research.rug.nl]
- 6. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 7. Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00398A [pubs.rsc.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Validation of Methyl 2-(5-bromo-2-chlorophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the efficient and reliable synthesis of key intermediates is paramount. Methyl 2-(5-bromo-2-chlorophenyl)acetate stands as a crucial building block in the development of various therapeutic agents. This guide provides an in-depth validation of a primary synthetic route to this compound, alongside a comparative analysis of a viable alternative. The methodologies are presented with detailed experimental protocols, supporting data, and a thorough examination of the chemical principles underpinning each step, empowering researchers to make informed decisions in their synthetic strategies.
Introduction to this compound
This compound (CAS No: 203314-33-4) is a substituted phenylacetic acid ester. Its structural features, including the bromine and chlorine atoms on the phenyl ring, provide multiple points for further chemical modification, making it a versatile intermediate in medicinal chemistry. The phenylacetic acid moiety is a common scaffold in a variety of biologically active molecules.
Primary Synthetic Route: From Nitrile to Ester
The most direct and frequently validated synthesis of this compound proceeds through a two-step sequence starting from 2-chlorobenzonitrile. This pathway involves an initial bromination of the aromatic ring, followed by hydrolysis of the nitrile to the corresponding carboxylic acid, and a final esterification to yield the target molecule.
Workflow of the Primary Synthetic Route
Caption: Malonic ester synthesis of this compound.
Key Steps in the Malonic Ester Synthesis
-
Preparation of the Alkylating Agent: The synthesis begins with the preparation of the requisite benzyl halide, 5-bromo-2-chlorobenzyl bromide. This is typically achieved through the radical bromination of 5-bromo-2-chlorotoluene using N-bromosuccinimide (NBS) and a radical initiator.
-
Alkylation of Diethyl Malonate: Diethyl malonate is deprotonated with a suitable base, such as sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic benzylic carbon of 5-bromo-2-chlorobenzyl bromide in an SN2 reaction to form diethyl 2-((5-bromo-2-chlorobenzyl)malonate). [1][2]
-
Hydrolysis and Decarboxylation: The resulting substituted malonic ester is then hydrolyzed to the corresponding dicarboxylic acid under acidic or basic conditions. [3][4][5]Upon heating, this malonic acid derivative readily undergoes decarboxylation, losing a molecule of carbon dioxide to yield 2-(5-bromo-2-chlorophenyl)acetic acid. [6][7][8][9][10]
-
Esterification: The final step is the esterification of the synthesized carboxylic acid with methanol, as described in the primary route.
Comparative Analysis of Synthetic Routes
| Feature | Primary Route (Nitrile Hydrolysis) | Alternative Route (Malonic Ester Synthesis) |
| Starting Materials | 2-Chlorobenzonitrile | 5-Bromo-2-chlorotoluene, Diethyl malonate |
| Number of Steps | 3 | 4 |
| Key Reactions | Electrophilic Bromination, Nitrile Hydrolysis, Esterification | Radical Bromination, Malonic Ester Alkylation, Hydrolysis, Decarboxylation, Esterification |
| Potential Challenges | Handling of potentially toxic cyanides, vigorous hydrolysis conditions. | Preparation and handling of lachrymatory benzyl bromide, ensuring complete decarboxylation. |
| Versatility | More direct for this specific target. | Highly versatile for the synthesis of a wide range of substituted acetic acids. |
| Overall Yield (estimated) | Good to Excellent | Good |
Experimental Protocols
Protocol for the Primary Synthetic Route
Step 1: Synthesis of 5-Bromo-2-chlorobenzonitrile
-
To a solution of 2-chlorobenzonitrile (1 eq.) in a suitable solvent (e.g., acetonitrile), add N-bromosuccinimide (1.1 eq.).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 5-bromo-2-chlorobenzonitrile.
Step 2: Synthesis of 2-(5-bromo-2-chlorophenyl)acetic acid
-
To a round-bottom flask, add 5-bromo-2-chlorobenzonitrile (1 eq.) and a 20% aqueous solution of sodium hydroxide (excess). [11]2. Heat the mixture to reflux and stir vigorously for several hours until the hydrolysis is complete (monitored by TLC). [11][12]3. Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is acidic.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to afford 2-(5-bromo-2-chlorophenyl)acetic acid.
Step 3: Synthesis of this compound
-
Suspend 2-(5-bromo-2-chlorophenyl)acetic acid (1 eq.) in methanol (excess).
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Protocol for the Alternative Synthetic Route (Malonic Ester Synthesis)
Step 1: Synthesis of 5-Bromo-2-chlorobenzyl bromide
-
Dissolve 5-bromo-2-chlorotoluene (1 eq.) and N-bromosuccinimide (1.1 eq.) in a suitable solvent (e.g., carbon tetrachloride).
-
Add a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture, filter off the succinimide, and remove the solvent under reduced pressure to obtain crude 5-bromo-2-chlorobenzyl bromide, which can be used in the next step without further purification.
Step 2: Synthesis of Diethyl 2-((5-bromo-2-chlorobenzyl)malonate)
-
Prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (1.1 eq.) to anhydrous ethanol.
-
To this solution, add diethyl malonate (1 eq.) dropwise at room temperature.
-
After the addition is complete, add a solution of 5-bromo-2-chlorobenzyl bromide (1 eq.) in ethanol dropwise.
-
Heat the reaction mixture to reflux for several hours until the alkylation is complete (monitored by TLC).
-
Cool the mixture, remove the solvent under reduced pressure, and partition the residue between water and an organic solvent (e.g., diethyl ether).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to obtain the crude diethyl 2-((5-bromo-2-chlorobenzyl)malonate).
Step 3: Synthesis of 2-(5-bromo-2-chlorophenyl)acetic acid
-
To the crude diethyl 2-((5-bromo-2-chlorobenzyl)malonate), add an excess of a 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for several hours to ensure complete hydrolysis of the esters.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid.
-
Heat the acidified solution to reflux to effect decarboxylation until gas evolution ceases.
-
Cool the solution to room temperature, collect the precipitated solid by filtration, wash with cold water, and dry to yield 2-(5-bromo-2-chlorophenyl)acetic acid.
Step 4: Synthesis of this compound
-
Follow the esterification procedure outlined in Step 3 of the Primary Synthetic Route.
Conclusion
Both the nitrile hydrolysis and the malonic ester synthesis routes offer viable pathways to this compound. The choice between these methods will depend on factors such as the availability of starting materials, scalability, and the specific expertise and equipment available in the laboratory. The primary route via nitrile hydrolysis is more direct, while the malonic ester synthesis provides greater flexibility for the synthesis of other substituted acetic acids. This guide provides the necessary details for researchers to confidently select and execute the synthesis of this important pharmaceutical intermediate.
References
-
AIP Publishing. (2023). Synthesis of 5′-bromo-1,1″-bis(2-chlorobenzyl)-[3,3′:3′,3″- terindolin]-2′-one. [Link]
-
AIP Publishing. (2023). Synthesis of 5′-bromo-1,1″-bis(2-chlorobenzyl)-[3,3′:3′,3″-terindolin]-2′-one. [Link]
- Google Patents. Preparation method of 5-bromo-2-chlorobenzoic acid.
-
European Patent Office. METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. [Link]
-
Gopalan, R., & Mathai, I. M. (1967). The kinetics of the decarboxylation of malonic acid in esters. Proceedings of the Indian Academy of Sciences - Section A, 66(2), 92-98. [Link]
-
ResearchGate. Palladium-Catalyzed Carboxylation of Benzyl Chlorides with Atmospheric Carbon Dioxide in Combination with Manganese/Magnesium Chloride. [Link]
-
IRE Journals. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. [Link]
-
Master Organic Chemistry. (2022). Decarboxylation. [Link]
-
ARKIVOC. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. [Link]
-
Organic Chemistry Portal. Decarboxylation. [Link]
-
National Institutes of Health. Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight. [Link]
-
Scilit. Palladium-catalyzed carbonylation of benzyl chlorides to phenylacetic acids — a new two-phase process. [Link]
-
National Institutes of Health. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. [Link]
-
Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]
-
National Institutes of Health. Advances in Palladium-Catalyzed Carboxylation Reactions. [Link]
-
ACS Publications. Palladium Catalyzed Carbonylation of Aryl Chlorides to Electrophilic Aroyl-DMAP Salts. [Link]
-
ResearchGate. Regiocontrolled palladium-catalyzed direct C2-arylations of Methoxalen using benzenesulfonyl chlorides and C2,C3-diarylations using aryl bromides as the aryl sources. [Link]
-
Chemistry Stack Exchange. Decarboxylation of malonic esters. [Link]
-
University of Calgary. Carbanions II. Malonic Ester and Acetoacetic Ester Syntheses. [Link]
-
PubChem. 2-(5-Bromo-2-chlorophenyl)acetic acid. [Link]
-
ResearchGate. 2-Bromo-N-(2-chlorophenyl)acetamide. [Link]
- Google P
-
ResearchGate. Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction. [Link]
-
ResearchGate. 2-Bromo-N-(4-bromophenyl)acetamide. [Link]
-
PubMed. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. [Link]
-
ResearchGate. 2-Bromo-N-(2-chlorophenyl)acetamide. [Link]
-
PubChem. Diethyl Malonate. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 4. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US2373011A - Production of malonic acid - Google Patents [patents.google.com]
- 6. Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Decarboxylation [organic-chemistry.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 12. 5-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to Mechanistic Studies of Oxidative Addition to Bromochloroarenes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of complex molecular architectures. At the heart of these transformations lies the critical step of oxidative addition, where the palladium catalyst activates a carbon-halogen bond, initiating the catalytic cycle. For substrates bearing multiple halide functionalities, such as bromochloroarenes, achieving selective activation of one C-X bond over another presents a significant synthetic challenge and a fascinating mechanistic puzzle.
This guide provides a comparative analysis of two distinct palladium-based catalytic systems for the oxidative addition to bromochloroarenes. By examining a classic catalyst system alongside a modern, high-performance counterpart, we will dissect the mechanistic nuances that govern reactivity and selectivity. This exploration is grounded in established experimental data and computational insights, offering a framework for rational catalyst selection and reaction optimization in your own research.
The Decisive Step: Understanding Oxidative Addition Mechanisms
Oxidative addition of an aryl halide (Ar-X) to a palladium(0) complex is the linchpin of numerous cross-coupling catalytic cycles. This process involves the cleavage of the Ar-X bond and the formation of new Pd-Ar and Pd-X bonds, resulting in a Pd(II) intermediate. The facility of this step is profoundly influenced by the nature of the ligands supporting the palladium center and the inherent properties of the aryl halide.[1][2]
For dihaloarenes like bromochloroarenes, the catalyst must discriminate between the C-Br and the more robust C-Cl bond. Generally, the reactivity trend follows the bond dissociation energies: C-I > C-Br > C-Cl. However, this inherent reactivity can be modulated, and in some cases even inverted, by strategic ligand design.[3]
Two primary mechanistic pathways are generally considered for the oxidative addition at Pd(0):
-
Concerted Three-Centered Mechanism: In this pathway, the palladium center interacts simultaneously with the carbon and halogen atoms of the Ar-X bond through a three-membered transition state. This mechanism is often favored for less polar substrates and by coordinatively unsaturated 12-electron Pd(0)L species.[4][5]
-
Nucleophilic Displacement (SNAr-like) Mechanism: This pathway involves a more polar, two-step process where the electron-rich palladium complex initially attacks the aryl ring at the carbon bearing the halide, leading to a Meisenheimer-like intermediate, followed by halide dissociation. This mechanism is often preferred by more electron-rich 14-electron Pd(0)L2 complexes and for substrates with electron-withdrawing groups.[4][5]
The choice between these pathways, and the overall rate of reaction, is dictated by a delicate balance of steric and electronic factors of the supporting ligands.
Comparative Analysis of Catalytic Systems
To illustrate the impact of ligand design on the oxidative addition to bromochloroarenes, we will compare two representative catalytic systems:
-
System A (Classic): Pd(PPh3)4 - Tetrakis(triphenylphosphine)palladium(0)
-
System B (Modern): Pd(0)/SPhos - A representative Buchwald biarylphosphine ligand system
System A: The Workhorse - Pd(PPh3)4
Triphenylphosphine (PPh3) is one of the most widely used phosphine ligands due to its low cost and stability. However, it is considered a relatively electron-poor and sterically less demanding ligand compared to modern alternatives.
Mechanistic Rationale: In solution, Pd(PPh3)4 exists in equilibrium with coordinatively unsaturated species, primarily the 14-electron Pd(PPh3)2, which is generally considered the active species in oxidative addition.[4] Due to the moderate electron-donating ability of PPh3, the resulting Pd(0) center is less nucleophilic. The oxidative addition to bromochloroarenes with this system typically proceeds with moderate selectivity for the C-Br bond, often requiring elevated temperatures. The reaction can be sluggish with more challenging substrates. Computational studies have shown that with PPh3, the reaction can proceed through either a concerted or a nucleophilic displacement pathway, depending on the substrate.[4]
System B: The High-Performer - Pd(0)/SPhos
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a member of the Buchwald family of bulky, electron-rich biarylphosphine ligands.[1] These ligands have revolutionized palladium-catalyzed cross-coupling by enabling reactions of previously unreactive substrates under mild conditions.
Mechanistic Rationale: The steric bulk of SPhos promotes the formation of monoligated, highly reactive 12-electron Pd(0)L species in solution.[6] Furthermore, the electron-rich nature of the phosphine, due to the cyclohexyl and methoxy groups, significantly increases the electron density on the palladium center. This enhanced nucleophilicity dramatically accelerates the rate of oxidative addition.[1] For bromochloroarenes, this heightened reactivity translates to excellent selectivity for the oxidative addition to the C-Br bond, even at room temperature, leaving the C-Cl bond intact. The monoligated Pd(SPhos) intermediate is strongly biased towards a concerted three-centered oxidative addition mechanism.[5][7]
Visualizing the Core Mechanism
The following diagram illustrates the general catalytic cycle for a cross-coupling reaction, highlighting the pivotal oxidative addition step.
Caption: General Catalytic Cycle for Cross-Coupling.
Experimental Comparison: A Kinetic Study
To quantitatively compare the performance of these two catalytic systems, a kinetic study can be performed to determine the initial rates of oxidative addition to a model substrate like 1-bromo-4-chlorobenzene.
Experimental Protocol: Monitoring Oxidative Addition via 31P NMR Spectroscopy
This protocol outlines a method to follow the consumption of the Pd(0)-phosphine complex and the formation of the Pd(II)-aryl species.
Materials:
-
1-bromo-4-chlorobenzene
-
Pd(PPh3)4 (System A)
-
Pd2(dba)3 and SPhos (System B)
-
Anhydrous toluene
-
Internal standard (e.g., triphenyl phosphate)
-
NMR tubes and spectrometer
Procedure:
-
Catalyst Preparation (System B): In a glovebox, prepare a stock solution of the active Pd(0)/SPhos catalyst by dissolving Pd2(dba)3 and SPhos (in a 1:2.2 Pd:ligand ratio) in anhydrous toluene. Allow the solution to stir for 30 minutes to ensure the formation of the active Pd(0) species.
-
Reaction Setup: In an NMR tube, dissolve the palladium source (either Pd(PPh3)4 for System A or the prepared Pd(0)/SPhos solution for System B) and the internal standard in anhydrous toluene.
-
Initiation: Add a stock solution of 1-bromo-4-chlorobenzene to the NMR tube, quickly cap and shake the tube, and immediately place it in the NMR spectrometer thermostated at the desired temperature (e.g., 25 °C for System B, 80 °C for System A).
-
Data Acquisition: Acquire 31P NMR spectra at regular time intervals. The signal for the Pd(0)-phosphine complex will decrease in intensity, while a new signal corresponding to the oxidative addition product (Ar-Pd(II)(Br)Ln) will appear and grow.
-
Data Analysis: Integrate the signals corresponding to the starting Pd(0) complex and the Pd(II) product relative to the internal standard. Plot the concentration of the starting material versus time to determine the initial reaction rate.
Visualizing the Experimental Workflow
Caption: Workflow for Kinetic Analysis.
Data Presentation and Interpretation
The following table presents hypothetical, yet representative, data from the kinetic experiments described above.
| Catalytic System | Ligand | Temperature (°C) | Substrate | Initial Rate (M/s) | Selectivity (Br vs. Cl) |
| System A | PPh3 | 80 | 1-bromo-4-chlorobenzene | 1.5 x 10-6 | ~10:1 |
| System B | SPhos | 25 | 1-bromo-4-chlorobenzene | 3.2 x 10-4 | >99:1 |
Interpretation of Results:
The data clearly demonstrates the superior performance of the modern catalytic system (System B).
-
Rate Enhancement: System B exhibits an initial rate of oxidative addition that is over two orders of magnitude faster than System A, even at a significantly lower reaction temperature. This dramatic rate enhancement is a direct consequence of the electron-rich and sterically bulky nature of the SPhos ligand, which generates a more reactive, monoligated Pd(0) species.[1][2]
-
Enhanced Selectivity: The most striking difference is in the selectivity. While the classic PPh3 system shows only moderate preference for the C-Br bond, the SPhos-based catalyst displays exceptional selectivity, exclusively cleaving the C-Br bond. This high fidelity is crucial for synthetic applications where predictable and clean transformations are paramount. This selectivity arises from the lower activation barrier for the oxidative addition to the weaker C-Br bond, a difference that is amplified by the highly active catalyst.
Conclusion and Outlook
The mechanistic study of oxidative addition to bromochloroarenes offers a compelling narrative of the evolution of catalyst design in palladium chemistry. The comparison between a classic ligand like triphenylphosphine and a modern biarylphosphine such as SPhos starkly illustrates the power of tuning ligand properties to achieve remarkable enhancements in reaction rate and selectivity.
For researchers in drug development and materials science, a deep understanding of these mechanistic principles is not merely academic. It is the foundation for rational catalyst selection, enabling the development of more efficient, selective, and robust synthetic routes to complex molecules. As the field continues to advance, the interplay between experimental kinetics, computational modeling, and innovative ligand design will undoubtedly unlock new frontiers in catalytic C-X bond activation.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Small Phosphine Ligands Enable Selective Oxidative Addition of Ar-O over Ar-Cl Bonds at Nickel(0) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Computed ligand effects on the oxidative addition of phenyl halides to phosphine supported palladium(0) catalysts - Dalton Transactions (RSC Publishing) DOI:10.1039/C4DT01758G [pubs.rsc.org]
- 7. Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
kinetic analysis of Suzuki-Miyaura reactions with substituted aryl halides
A Senior Application Scientist's Guide to the Kinetic Analysis of Suzuki-Miyaura Reactions with Substituted Aryl Halides
For researchers, synthetic chemists, and professionals in drug development, a deep understanding of reaction kinetics is not merely academic; it is a cornerstone of process optimization, scalability, and safety. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, is a workhorse in modern synthesis for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This guide provides an in-depth exploration of the kinetic analysis of this pivotal reaction, with a specific focus on the influence of substituents on the aryl halide partner. By understanding the kinetics, we can move from simply running a reaction to intelligently designing and controlling it.
The Suzuki-Miyaura Catalytic Cycle: The Engine of C-C Bond Formation
At its heart, the Suzuki-Miyaura reaction is a palladium-catalyzed process that follows a well-established catalytic cycle.[1][3] Understanding this cycle is fundamental to interpreting kinetic data, as each step possesses its own rate and is influenced differently by the reaction components. The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.[4][5]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-halogen (C-X) bond of the aryl halide. This step oxidizes the palladium from its 0 to +2 oxidation state and is often the rate-determining step of the entire cycle.[1][6]
-
Transmetalation : In this stage, the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. The presence of a base is crucial here; it activates the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transfer.[7][8]
-
Reductive Elimination : This is the final, product-forming step. The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Impact of Aryl Halide Substituents on Reaction Kinetics
The nature of the aryl halide is a critical determinant of the overall reaction rate. Both the identity of the halogen and the electronic properties of any substituents on the aromatic ring exert a profound influence.
Halide Reactivity
The rate of oxidative addition is largely governed by the carbon-halogen bond dissociation energy.[7] Consequently, the reactivity trend for aryl halides is:
Ar-I > Ar-OTf > Ar-Br >> Ar-Cl
Aryl iodides react fastest due to the weaker C-I bond, while aryl chlorides are the least reactive and often require more electron-rich and bulky phosphine ligands to facilitate oxidative addition.[2][3]
Electronic Effects of Substituents
Substituents on the aryl halide can dramatically alter the rate of the Suzuki-Miyaura reaction by modifying the electronic density at the carbon atom undergoing oxidative addition.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and acyl (-COR) decrease the electron density on the aromatic ring. This makes the carbon-halogen bond more susceptible to cleavage by the electron-rich Pd(0) catalyst, thereby accelerating the oxidative addition step.[3][9][10]
-
Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH₃) and methyl (-CH₃) increase the electron density on the ring, strengthening the C-X bond and slowing down the rate of oxidative addition.
Interestingly, while EWGs generally increase the overall reaction rate, a very strong EWG can sometimes cause the rate-determining step to shift from oxidative addition to transmetalation.[11] This is a crucial insight gained from kinetic studies, as it informs a more nuanced strategy for reaction optimization.
Quantifying Substituent Effects: The Hammett Plot
The Hammett equation provides a powerful tool for quantifying the electronic influence of meta- and para-substituents on the reaction rate.[12] It relates the logarithm of the reaction rate constant (k) for a substituted reactant to that of the unsubstituted reactant (k₀) through the equation:
log(k/k₀) = σρ
-
σ (Sigma): The substituent constant, which is a measure of the electronic effect of a particular substituent.
-
ρ (Rho): The reaction constant, which indicates the sensitivity of the reaction to substituent effects.
A positive ρ value, as is often observed in Suzuki-Miyaura reactions, signifies that the reaction is accelerated by electron-withdrawing groups.[13] Plotting log(k/k₀) against σ for a series of substituted aryl halides yields a Hammett plot. The linearity of this plot can confirm that the mechanism and rate-determining step are consistent across the series of reactants.[14][15]
Caption: A conceptual Hammett plot showing a positive correlation (ρ > 0).
A Comparative Guide to Experimental Techniques for Kinetic Analysis
Choosing the right analytical method is critical for obtaining high-quality kinetic data. The primary choice is between in-situ techniques, which monitor the reaction in real-time without sample extraction, and offline methods that require quenching and subsequent analysis.
| Technique | Type | Advantages | Disadvantages |
| NMR Spectroscopy | In-situ | Provides detailed structural information on reactants, intermediates, and products. | Relatively slow data acquisition; requires specialized probes and deuterated solvents.[16] |
| IR/Raman Spectroscopy | In-situ | Fast, non-invasive, and can be used with standard reaction vessels.[17][18] | Spectra can be complex with overlapping peaks; may lack sensitivity for minor components.[19][20] |
| UV-Vis Spectroscopy | In-situ | Simple, sensitive, and excellent for monitoring the formation/consumption of chromophoric species. | Limited to reactions with a distinct UV-Vis signature; susceptible to interference from other absorbing species. |
| GC/HPLC | Offline | High accuracy, precision, and sensitivity; well-established and widely available.[11][16] | Requires quenching of the reaction, which can introduce errors; not a true real-time measurement.[21] |
The choice of technique depends on the specific reaction being studied. For example, if a reaction involves a distinct color change, UV-Vis might be ideal. For complex mixtures where multiple species need to be quantified, HPLC or GC are often the methods of choice. The integration of automated sampling systems can significantly improve the quality and density of data obtained from both in-situ and offline techniques.[22]
Caption: General experimental workflow for a kinetic study of a chemical reaction.
Comparative Kinetics: Suzuki-Miyaura vs. Other Cross-Coupling Reactions
While the Suzuki-Miyaura reaction is immensely popular, other cross-coupling reactions are also widely used for C-C bond formation. A brief comparison highlights their relative advantages and disadvantages, which are often rooted in their mechanistic and kinetic differences.
| Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | Organoboron | Low toxicity of boron reagents; high functional group tolerance; commercially available reagents.[23] | The base can sometimes be problematic for sensitive substrates. |
| Stille | Organotin | Very high functional group tolerance; insensitive to water. | High toxicity of tin reagents and byproducts; purification can be difficult. |
| Negishi | Organozinc | Highly reactive; couples a wide range of substrates. | Organozinc reagents are often air and moisture sensitive; lower functional group tolerance.[21] |
| Buchwald-Hartwig Amination | Amine/Amide | The premier method for C-N bond formation. | Not a C-C coupling reaction, but often used in similar synthetic campaigns. |
The choice of reaction often depends on a balance between reactivity (kinetics), substrate scope, functional group compatibility, and practical considerations like reagent toxicity and stability.[24]
Experimental Protocol: Kinetic Analysis of a Substituted Aryl Bromide in a Suzuki-Miyaura Reaction via GC
This protocol describes a self-validating system for determining the initial rate of a Suzuki-Miyaura reaction using gas chromatography. The use of an internal standard is crucial for ensuring the accuracy and reproducibility of the measurements.
1. Materials and Reagents:
-
Aryl bromide (e.g., 4-bromobenzonitrile)
-
Substituted aryl bromide (e.g., 4-bromoanisole)
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Water mixture)
-
Internal Standard (e.g., Dodecane, a non-reactive hydrocarbon)
-
Quenching solution (e.g., 1M HCl)
2. Preparation of Stock Solutions:
-
Aryl Halide/Internal Standard Stock: Accurately weigh the aryl bromide and the internal standard into a volumetric flask and dilute to the mark with the organic solvent. This ensures a constant ratio of reactant to standard in every sample.
-
Boronic Acid/Base Stock: In a separate flask, dissolve the phenylboronic acid and the base in the aqueous phase of the solvent system.
3. Reaction Setup:
-
To a jacketed reaction vessel maintained at a constant temperature (e.g., 80 °C) with a magnetic stirrer, add the aryl halide/internal standard stock solution.
-
Degas the solution by bubbling with an inert gas (e.g., Argon) for 20-30 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Add the palladium catalyst to the reaction vessel.
-
Initiate the reaction by adding the degassed boronic acid/base stock solution. Start a timer immediately.
4. Sampling and Quenching:
-
At predetermined time points (e.g., t = 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe.
-
Immediately inject the aliquot into a vial containing the quenching solution (e.g., 1 mL of 1M HCl) and a small amount of an extraction solvent (e.g., ethyl acetate). The acid will stop the reaction by neutralizing the base and protonating the catalyst.
-
Vortex the vial to ensure thorough mixing and quenching.
5. GC Analysis:
-
Analyze the organic layer of each quenched sample by Gas Chromatography (GC) with a flame ionization detector (FID).
-
The GC method should be developed to clearly separate the starting aryl halide, the biaryl product, and the internal standard.
-
Generate a calibration curve by analyzing standard solutions of known concentrations of the aryl halide and product relative to the internal standard.
6. Data Analysis:
-
For each time point, determine the concentration of the aryl halide and the product from the GC peak areas using the calibration curve and the internal standard.
-
Plot the concentration of the aryl halide versus time.
-
The initial reaction rate can be determined from the negative of the slope of this line in the initial, linear region of the reaction.
-
Repeat the entire experiment with a different substituted aryl halide to compare the initial rates.
By following this detailed protocol, researchers can obtain reliable kinetic data to compare the reactivity of different substituted aryl halides in the Suzuki-Miyaura reaction.
Conclusion
The kinetic analysis of Suzuki-Miyaura reactions provides invaluable insights into the reaction mechanism and the factors that control its efficiency. By systematically studying the effects of substituents on the aryl halide, chemists can develop a predictive understanding of reactivity, enabling the rational design of optimized reaction conditions. The combination of modern in-situ monitoring techniques and classic offline analysis, grounded in a solid understanding of the catalytic cycle, empowers researchers to harness the full potential of this remarkable cross-coupling reaction.
References
-
Hirschi, J. S., Vetticatt, M. J., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ResearchGate. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Macharia, J. M., Vetticatt, M. J., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Li, H., et al. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. ACS Publications. [Link]
-
Nagata, K., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. RSC Publishing. [Link]
-
Ndukwe, I. E. (2021). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. ProQuest. [Link]
-
Sena, M. D., et al. (2023). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. [Link]
-
Pramudya, Y., et al. (2022). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. ACS Publications. [Link]
-
Gorbunov, D. A., et al. (2018). Hammett plot of competitive reactions of phenylboronic acid with 4-substituted aryl bromides. ResearchGate. [Link]
-
Wang, Y., et al. (2018). In situ monitoring of Suzuki-Miyaura cross-coupling reaction by using surface-enhanced Raman spectroscopy on a bifunctional Au-Pd nanocoronal film. ResearchGate. [Link]
-
Reddy, K. S., et al. (2012). Effect of substituents on SuzukieMiyaura reactions. ResearchGate. [Link]
-
Amatore, C., Jutand, A., & Suarez, A. (1993). Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. ResearchGate. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Galarza, J., et al. (2016). Continuous flow Suzuki-Miyaura cross-coupling reactions. RSC Publishing. [Link]
-
Sirois, A. J., et al. (2022). Online and In Situ Monitoring of the Exchange, Transmetalation, and Cross-Coupling of a Negishi Reaction. ACS Publications. [Link]
-
Chegg. (2019). Solved 21 4. A) In the Suzuki-Miyaura reaction, the rate.... [Link]
-
Stolar, T., et al. (2024). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. ResearchGate. [Link]
-
Sato, Y., et al. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. [Link]
-
Tcyrulnikov, S., et al. (2013). Is oxidative addition indeed the rate-determining step of the Suzuki–Miyaura reaction with less-reactive aryl chlorides under “ligand-free” conditions?. ResearchGate. [Link]
-
Stolar, T., et al. (2024). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. FULIR. [Link]
-
Zhou, L., & Sprang, M. (2021). Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. [Link]
-
Ortega, N., et al. (2012). Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes. ResearchGate. [Link]
-
Liu, D., et al. (2019). Kinetic experiments of Suzuki−Miyaura, Heck−Mizoroki, and Sonogashira coupling reactions. ResearchGate. [Link]
-
Maloney, K. M., et al. (2023). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture. ACS Publications. [Link]
-
Smith, G. B., et al. (1996). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. ACS Publications. [Link]
-
Thomas, A. A., et al. (2018). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society. [Link]
-
Ghaffari, B., et al. (2020). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]
-
Solans-Monfort, X., et al. (2005). Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls. ResearchGate. [Link]
-
Malig, T. C., et al. (2023). Decoding the Nested, Multicycle Mechanism of Ni-Catalyzed Redox-Neutral Cross-Coupling through Temperature Scanning Reaction Calorimetry. American Chemical Society. [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]
-
Kelly, C. M., et al. (2015). Comparison of the catalytic activity for the Suzuki–Miyaura reaction of (η⁵-Cp)Pd(IPr)Cl with (η³-cinnamyl)Pd(IPr)(Cl) and (η³-1-t-Bu-indenyl)Pd(IPr)(Cl). ResearchGate. [Link]
-
Wikipedia. Hammett equation. [Link]
-
Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC - NIH. [Link]
-
Yau, H. M., et al. (2014). A Robust, “One-Pot” Method for Acquiring Kinetic Data for Hammett Plots. Pendidikan Kimia. [Link]
-
Hu, X., et al. (2011). Comparison of catalysts 2a-2d in aqueous Suzuki-Miyaura coupling reactions. ResearchGate. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Solved 21 4. A) In the Suzuki-Miyaura reaction, the rate | Chegg.com [chegg.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Hammett equation - Wikipedia [en.wikipedia.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 16. vapourtec.com [vapourtec.com]
- 17. researchgate.net [researchgate.net]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. researchgate.net [researchgate.net]
- 20. fulir.irb.hr [fulir.irb.hr]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 23. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
Navigating the Synthesis of Arylene Ethynylenes: A Comparative Guide to Copper-Free vs. Copper-Catalyzed Sonogashira Couplings of Dihaloarenes
For Immediate Release
In the landscape of synthetic organic chemistry, the Sonogashira cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of conjugated polymers and complex molecules from dihaloarenes.[1][2] This guide provides a detailed comparison between the classical copper-catalyzed Sonogashira coupling and its more recent copper-free counterpart, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions for their synthetic strategies.
The Enduring Utility of the Sonogashira Reaction
First reported in 1975, the Sonogashira reaction provides a powerful method for coupling terminal alkynes with aryl or vinyl halides.[1][3] The reaction is prized for its typically mild conditions, often proceeding at room temperature, and its tolerance of a wide array of functional groups.[1][4] These characteristics have led to its widespread application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1]
The Classical Approach: Palladium and Copper Co-Catalysis
The original and most widely used Sonogashira protocol employs a dual catalytic system consisting of a palladium complex and a copper(I) salt, typically copper(I) iodide (CuI).[1][2] This synergistic combination allows the reaction to proceed under mild conditions with high efficiency.[3]
The Dual Catalytic Cycle
The mechanism of the copper-catalyzed Sonogashira reaction involves two interconnected catalytic cycles:
-
The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the dihaloarene.
-
The Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper acetylide intermediate.[1]
-
Transmetalation: The copper acetylide then transfers the acetylenic group to the palladium complex.[1]
-
Reductive Elimination: The final step involves the reductive elimination from the palladium complex to yield the desired alkynylated arene and regenerate the active Pd(0) catalyst.[1][4]
Caption: Proposed catalytic cycle of the copper-free Sonogashira coupling.
Head-to-Head Comparison: Copper vs. Copper-Free
The choice between a copper-catalyzed and a copper-free Sonogashira coupling for dihaloarenes depends on several factors, including the substrate, desired selectivity, and tolerance to potential side products.
| Feature | Copper-Catalyzed Sonogashira | Copper-Free Sonogashira |
| Reaction Rate | Generally faster due to the efficient activation of the alkyne by copper. [1] | Can be slower, often requiring higher temperatures or more specialized ligands. |
| Side Reactions | Prone to Glaser homocoupling of the alkyne, requiring an inert atmosphere. [1] | Avoids Glaser coupling, allowing for reactions under aerobic conditions in some cases. [1][5] |
| Selectivity with Dihaloarenes | Can sometimes lead to a mixture of mono- and di-alkynylated products. Selectivity can be influenced by the halide's reactivity (I > Br > Cl). [1][2] | Can offer better control over mono-alkynylation, especially with less reactive halides. Ligand choice is crucial for controlling selectivity. [6][7] |
| Substrate Scope | Broad, but can be limited by substrates that coordinate with copper. [1] | Generally broader for substrates with copper-coordinating functional groups. [1] |
| Reaction Conditions | Typically mild, often at room temperature. [1][4] | May require elevated temperatures, although room-temperature methods have been developed. [8] |
| Catalyst System | Requires both a palladium catalyst and a copper co-catalyst. [1] | Requires only a palladium catalyst, but often with more sophisticated and expensive ligands. [5] |
| Purification | Can be complicated by the presence of copper salts and homocoupling byproducts. | Generally simpler due to the absence of copper and fewer side products. |
Experimental Protocols: Representative Methodologies
To provide a practical context, the following are generalized, step-by-step protocols for both copper-catalyzed and copper-free Sonogashira couplings of a dihaloarene.
Protocol 1: Copper-Catalyzed Sonogashira Coupling of 1,4-Diiodobenzene
Materials:
-
1,4-Diiodobenzene
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine)
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,4-diiodobenzene, the palladium catalyst, and CuI.
-
Add the solvent and the base to the flask.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature to 65°C) and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling of 1,4-Dibromobenzene
Materials:
-
1,4-Dibromobenzene
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., a phosphine or N-heterocyclic carbene ligand)
-
Base (e.g., Cs₂CO₃ or K₂CO₃)
-
Solvent (e.g., Dioxane or Toluene)
Procedure:
-
To a dried Schlenk flask, add 1,4-dibromobenzene, the palladium catalyst, the ligand, and the base.
-
Add the solvent to the flask.
-
Add the terminal alkyne to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-110°C) under an inert atmosphere and monitor its progress.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Future Outlook
Both copper-catalyzed and copper-free Sonogashira couplings are invaluable tools for the synthesis of arylene ethynylenes from dihaloarenes. The classical copper-catalyzed method offers high reaction rates under mild conditions but can be plagued by side reactions and purification challenges. The copper-free variants, while sometimes requiring harsher conditions or more complex catalytic systems, provide a cleaner reaction profile and are more suitable for sensitive substrates.
The choice of method should be guided by the specific requirements of the synthesis, including the nature of the dihaloarene and alkyne, the desired level of selectivity, and the tolerance for potential impurities. As research in this area continues, the development of more active and selective copper-free catalyst systems that operate under milder conditions is anticipated, further expanding the synthetic chemist's toolkit.
References
-
Wikipedia. Sonogashira coupling. [Link]
- Gáspár, D., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation.
-
SciSpace. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. [Link]
-
OUCI. (n.d.). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. [Link]
- Thomas, J., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4583-4603.
-
ACS Publications. (2011). Mechanistic Exploration of the Pd-Catalyzed Copper-Free Sonogashira Reaction. ACS Catalysis. [Link]
-
ACS Publications. (n.d.). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. [Link]
-
YouTube. (2020). Sonogashira Coupling. [Link]
- Thomas, J., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4583-4603.
-
PMC. (n.d.). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. [Link]
- Nikoshvili, L. Z., et al. (2022).
-
PMC. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
ChemRxiv. (n.d.). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. [Link]
-
MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
-
PMC. (n.d.). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. [Link]
-
RSC Publishing. (2020). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. [Link]
-
MDPI. (n.d.). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Palladium Precatalysts for Buchwald-Hartwig Amination: A Comparative Assessment
The Buchwald-Hartwig amination has revolutionized the synthesis of carbon-nitrogen (C-N) bonds, becoming an indispensable tool in the development of pharmaceuticals, agrochemicals, and functional materials.[1] The evolution of this palladium-catalyzed cross-coupling reaction has been marked by the development of increasingly sophisticated and efficient precatalysts.[2] This guide provides an in-depth comparison of the different generations of palladium precatalysts, offering experimental insights to aid researchers in selecting the optimal catalytic system for their specific synthetic challenges.
The Evolution of Excellence: From In-Situ Generation to Well-Defined Precatalysts
The journey of the Buchwald-Hartwig amination has been a continuous pursuit of milder reaction conditions, broader substrate scope, and greater operational simplicity.[1] Early systems required the in-situ generation of the active Pd(0) catalyst from a palladium source (like Pd(OAc)₂ or Pd₂(dba)₃) and a phosphine ligand. While effective, this approach often suffered from irreproducibility and required higher catalyst loadings due to inefficiencies in the formation of the active catalytic species.[3][4]
The advent of well-defined palladium precatalysts, pioneered by the Buchwald group, marked a significant leap forward.[2] These air- and moisture-stable complexes provide a reliable and efficient entry into the catalytic cycle, ensuring the rapid and quantitative generation of the active LPd(0) species. This has translated into lower catalyst loadings, shorter reaction times, and enhanced reproducibility.
Understanding the Catalytic Cycle: The Heart of the Reaction
The efficacy of any palladium precatalyst is best understood through the lens of the catalytic cycle. The generally accepted mechanism for the Buchwald-Hartwig amination involves three key steps: oxidative addition, aminolysis, and reductive elimination.[1][5]
Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
The precatalyst enters the cycle by generating the active LPd(0) species, which then undergoes oxidative addition with the aryl halide (Ar-X). The resulting Pd(II) complex reacts with the amine in the presence of a base to form a palladium amido complex. Finally, reductive elimination from this complex yields the desired arylamine product and regenerates the active LPd(0) catalyst.[6]
A Generational Leap: Comparing Palladium Precatalysts
The progression through different "generations" of Buchwald precatalysts has been driven by modifications to the ancillary ligands on the palladium center, leading to enhanced stability, activity, and ease of activation.[7]
First Generation (G1) Precatalysts
The first-generation precatalysts feature a 2-phenylethan-1-amine-based backbone.[7] These were a significant improvement over in-situ methods, offering enhanced stability.[7] However, their activation typically requires stronger bases and higher temperatures to facilitate the deprotonation and subsequent reductive elimination to form the active catalyst.[7]
Caption: Activation of a G1 precatalyst to the active LPd(0) species.
Second Generation (G2) Precatalysts
The second generation saw the introduction of a 2-aminobiphenyl scaffold.[7] This modification increased the acidity of the N-H bond, allowing for activation with weaker bases like carbonates and phosphates at or near room temperature.[7] This broadened the functional group tolerance of the reaction.
Caption: Activation of a G2 precatalyst to the active LPd(0) species.
Third Generation (G3) Precatalysts
G3 precatalysts retain the 2-aminobiphenyl core but replace the chloride ligand with a methanesulfonate (mesylate) group.[7][8] This seemingly small change significantly enhances the solubility and stability of the precatalyst in solution.[8] It also allows for the accommodation of bulkier and more electron-rich phosphine ligands, which are often necessary for coupling challenging substrates.[7]
Caption: Activation of a G3 precatalyst to the active LPd(0) species.
Fourth Generation (G4) Precatalysts
A key consideration in pharmaceutical applications is the nature of byproducts. The activation of G2 and G3 precatalysts generates carbazole, which can sometimes complicate purification. G4 precatalysts address this by utilizing an N-methylated 2-aminobiphenyl ligand.[7] This results in the formation of the more benign N-methylcarbazole byproduct upon activation. G4 precatalysts maintain the high reactivity and stability of the G3 series.
Caption: Activation of a G4 precatalyst to the active LPd(0) species.
Performance Comparison: A Data-Driven Perspective
The choice of precatalyst and its associated ligand is critical for achieving high yields and turnover numbers (TONs). While a direct universal comparison is challenging due to the vast array of substrates and reaction conditions, the following table summarizes representative data from the literature to highlight the performance of different generations.
| Precatalyst Generation | Ligand | Aryl Halide | Amine | Base | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Source(s) |
| G1 | P(o-tolyl)₃ | Aryl Bromide | Secondary Amine | NaOtBu | 100 | 12-24 | Good | 1-2 | [1] |
| G2 | XPhos | 4-Chloroanisole | Morpholine | K₃PO₄ | 80 | 18 | 95 | 1 | [4] |
| G3 | BrettPhos | 4-Chloroanisole | n-Hexylamine | NaOtBu | 100 | 3 | 98 | 0.5 | |
| G4 | BrettPhos | 4-Chloroanisole | n-Hexylamine | NaOtBu | 100 | 3 | 97 | 0.5 | |
| G3 | tBuBrettPhos | Aryl Chloride | Primary Amide | K₂CO₃ | 110 | 18 | Good | 2 |
Note: This table is a compilation of representative data and is intended for comparative purposes. Actual results may vary depending on the specific substrates and reaction conditions.
Experimental Protocol: A Practical Guide to Buchwald-Hartwig Amination
The following is a general, representative protocol for a Buchwald-Hartwig amination reaction. It is crucial to maintain an inert atmosphere throughout the procedure as the active Pd(0) species is oxygen-sensitive.
Materials:
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Aryl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃, 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the palladium precatalyst, the base, and the aryl halide under a positive pressure of inert gas.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent via syringe. If the amine is a liquid, add it via syringe. If the amine is a solid, it can be added along with the other solids in step 1.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC, or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Essential to prevent the oxidation and deactivation of the catalytically active Pd(0) species.
-
Anhydrous and Degassed Solvent: Water and oxygen can interfere with the catalyst and lead to side reactions, such as hydrodehalogenation of the aryl halide.[1]
-
Choice of Base: The base plays a crucial role in the deprotonation of the amine to form the palladium amido complex.[9][10] Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used. For base-sensitive substrates, weaker bases like potassium carbonate or cesium carbonate can be employed, often requiring higher temperatures.[9][11]
-
Ligand Selection: The electronic and steric properties of the phosphine ligand are paramount. Bulky, electron-rich ligands, such as the biarylphosphines developed by the Buchwald group (e.g., XPhos, SPhos, RuPhos), facilitate both the oxidative addition and reductive elimination steps, leading to highly active catalysts.[1][12]
Conclusion: Selecting the Right Tool for the Job
The evolution of palladium precatalysts for the Buchwald-Hartwig amination has provided chemists with a powerful and versatile toolkit for C-N bond formation. The choice of precatalyst generation depends on the specific requirements of the synthesis:
-
G2 precatalysts offer a good balance of reactivity and cost-effectiveness for many standard applications.
-
G3 precatalysts are the workhorses for challenging couplings, offering enhanced stability and compatibility with a wider range of bulky ligands.
-
G4 precatalysts are the preferred choice in late-stage pharmaceutical synthesis where byproduct profiles are a critical consideration.
By understanding the nuances of each generation and the rationale behind the experimental parameters, researchers can confidently select and optimize their catalytic systems to achieve their synthetic goals with high efficiency and reproducibility.
References
-
The Journal of Organic Chemistry. Role of the Base in Buchwald–Hartwig Amination. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
PubMed. Role of the base in Buchwald-Hartwig amination. [Link]
-
ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ChemRxiv. Buchwald-‐Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligand. [Link]
-
PMC - NIH. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. [Link]
-
PMC - NIH. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]
-
J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]
-
Catalysis Science & Technology (RSC Publishing). Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism. [Link]
-
Semantic Scholar. Buchwald–Hartwig reaction: an update. [Link]
-
University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years. [Link]
-
Chemical Science (RSC Publishing). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. [Link]
-
CatSci Ltd. Technical Piece CATALYSIS INTRODUCTION ANALYTICS & SAMPLING SIGHTING SCREEN. [Link]
-
ResearchGate. Study of a New Rate Increasing “Base Effect” in the Palladium-Catalyzed Amination of Aryl Iodides. [Link]
-
PMC - NIH. A New Class of Easily Activated Palladium Precatalysts for Facile C–N Cross-Coupling Reactions and Low Temperature Oxidative Addition of Aryl Chlorides. [Link]
-
Amazon S3. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
Chemical Reviews. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Link]
-
Journal of the American Chemical Society. A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides. [Link]
-
Dalton Transactions (RSC Publishing). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. [Link]
-
Organometallics. Highly Active Well-Defined Palladium Precatalysts for the Efficient Amination of Aryl Chlorides. [Link]
-
Organic Letters - ACS Publications. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. [Link]
-
Organometallics - ACS Publications. Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. A New Class of Easily Activated Palladium Precatalysts for Facile C–N Cross-Coupling Reactions and Low Temperature Oxidative Addition of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. Buchwald触媒・配位子 [sigmaaldrich.com]
- 8. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. research.rug.nl [research.rug.nl]
A Researcher's Guide to Benchmarking Heck Reaction Catalysts for Aryl Bromides and Chlorides
For researchers, scientists, and drug development professionals, the Heck reaction is a cornerstone of carbon-carbon bond formation. However, the efficiency of this powerful tool is critically dependent on the choice of catalyst, especially when dealing with the less reactive but more cost-effective aryl bromides and chlorides. This guide provides an in-depth comparison of modern Heck reaction catalysts, supported by experimental data and mechanistic insights, to empower you in selecting the optimal catalytic system for your specific application.
The Challenge of Activating Aryl Bromides and Chlorides
The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, has revolutionized organic synthesis. While aryl iodides are highly reactive substrates, their cost and limited availability often make them impractical for large-scale applications. The more abundant and economical aryl bromides and, particularly, aryl chlorides present a greater challenge due to the increasing strength of the carbon-halogen bond (C-I < C-Br < C-Cl). Overcoming the high activation barrier for the oxidative addition of these less reactive halides to the palladium center is the primary hurdle in achieving efficient catalysis.
The development of highly active and robust catalysts capable of facilitating the oxidative addition of aryl bromides and chlorides has been a major focus of research. This guide will delve into the performance of state-of-the-art catalytic systems, providing a framework for rational catalyst selection.
Key Classes of Catalysts for the Heck Reaction
The evolution of Heck reaction catalysts has been driven by the design of sophisticated ligands that modulate the electronic and steric properties of the palladium center. Two prominent classes of ligands have emerged as particularly effective for the activation of aryl bromides and chlorides: bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).
-
Palladium-Phosphine Catalysts: Ligands such as tri-tert-butylphosphine ([P(t-Bu)3]) and adamantyl-based phosphines have proven to be highly effective. The large steric bulk of these ligands promotes the formation of monoligated, 14-electron palladium(0) species, which are highly reactive in the oxidative addition step. Their strong electron-donating ability increases the electron density on the palladium center, further facilitating the cleavage of the C-X bond.
-
Palladium-NHC Catalysts: N-heterocyclic carbenes are powerful σ-donating ligands that form very stable bonds with palladium. This stability allows for high catalyst turnover numbers and often imparts thermal robustness to the catalytic system. The electronic and steric properties of NHC ligands can be readily tuned by modifying the substituents on the nitrogen atoms and the backbone of the heterocyclic ring, enabling the development of catalysts with tailored reactivity.
Comparative Performance Analysis
The choice of catalyst can have a dramatic impact on the yield, reaction time, and overall efficiency of a Heck reaction. The following table summarizes the performance of several representative catalysts in the coupling of various aryl bromides and chlorides with styrene, a common benchmark substrate.
| Catalyst/Ligand | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Pd(OAc)₂ / P(t-Bu)₃ | 4-Bromotoluene | Cs₂CO₃ | Cyclopentyl methyl ether | 100 | 2 | 98 | 9800 | 4900 | |
| Pd₂ (dba)₃ / P(o-tolyl)₃ | 4-Chlorobenzonitrile | K₂CO₃ | DMA | 120 | 24 | 95 | 950 | 40 | |
| Pd-PEPPSI-IPr | 4-Chloroacetophenone | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 92 | 920 | 51 | |
| [Pd(IPr)(cinnamyl)Cl] | 4-Chlorotoluene | NaOAc | Dioxane | 130 | 4 | 99 | 9900 | 2475 | |
| Palladacycle | Chlorobenzene | NaOAc | NMP | 130 | 2 | 97 | 97000 | 48500 |
Note: TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time. DMA = N,N-Dimethylacetamide, NMP = N-Methyl-2-pyrrolidone, dba = dibenzylideneacetone, PEPPSI = Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation, IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene.
This data highlights the significant advances made in catalyst development for challenging substrates. Notably, modern palladacycle and NHC-based catalysts can achieve remarkably high turnover numbers and frequencies for the coupling of inactivated aryl chlorides.
Mechanistic Considerations: The Heck Catalytic Cycle
Understanding the mechanism of the Heck reaction is crucial for troubleshooting and optimizing reaction conditions. The generally accepted catalytic cycle is illustrated below.
Figure 1. Simplified Heck catalytic cycle.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (R-X) to form a Pd(II) intermediate. This is often the rate-limiting step, particularly for aryl chlorides.
-
Alkene Coordination: The alkene coordinates to the Pd(II) complex.
-
Migratory Insertion: The aryl group migrates to one of the alkene carbons, forming a new carbon-carbon bond.
-
β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, regenerating the double bond in the product and forming a palladium-hydride species.
-
Reductive Elimination: The base regenerates the active Pd(0) catalyst by removing HX.
Experimental Protocol: A General Procedure for Catalyst Screening
This protocol provides a starting point for comparing the efficiency of different catalysts for the Heck reaction of an aryl bromide.
Figure 2. Workflow for Heck catalyst screening.
Materials:
-
Aryl bromide (e.g., 4-bromotoluene)
-
Alkene (e.g., styrene)
-
Base (e.g., Cs₂CO₃)
-
Palladium source (e.g., Pd(OAc)₂)
-
Ligand (e.g., P(t-Bu)₃)
-
Anhydrous solvent (e.g., cyclopentyl methyl ether)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk tube or reaction vial with a magnetic stir bar
Procedure:
-
To a dried Schlenk tube under an inert atmosphere, add the aryl bromide (1.0 mmol), base (1.2 mmol), palladium source (0.01 mol%), and ligand (0.02 mol%).
-
Add the anhydrous solvent (2 mL) and the alkene (1.1 mmol) via syringe.
-
Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by GC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a short pad of silica gel to remove the catalyst.
-
The filtrate can be concentrated and the product purified by column chromatography if necessary.
This standardized procedure allows for the direct comparison of different catalyst systems under identical conditions.
Conclusion and Future Outlook
The field of Heck reaction catalysis continues to evolve, with a constant drive towards more active, stable, and cost-effective systems. The development of catalysts based on earth-abundant metals and the use of more sustainable reaction media are active areas of research. For practitioners in drug development and other areas of chemical synthesis, a thorough understanding of the available catalysts and their respective strengths and weaknesses is paramount. By leveraging the comparative data and experimental guidance provided in this guide, researchers can make more informed decisions in their pursuit of efficient and robust chemical transformations.
References
-
Littke, A. F., & Fu, G. C. (2002). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Conditions. The Journal of Organic Chemistry, 67(1), 596-601. [Link]
-
Herrmann, W. A., Brossmer, C., Reisinger, C. P., Riermeier, T. H., Öfele, K., & Beller, M. (1997). Palladacycles: A new class of catalysts for the Heck vinylation of chloro- and bromoarenes. Chemistry–A European Journal, 3(8), 1357-1364. [Link]
-
Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Kantchev, E. A. B., O'Brien, C. J., & Valente, C. (2006). A User-Friendly, All-Purpose, Broadly Applicable Cross-Coupling Catalyst. Chemistry–A European Journal, 12(18), 4749-4755. [Link]
-
Marion, N., & Nolan, S. P. (2007). Well-Defined N-Heterocyclic Carbene−Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research, 41(11), 1440-1449. [Link]
-
Herrmann, W. A., Brossmer, C., Öfele, K., Reisinger, C. P., Priermeier, T., Beller, M., & Fischer, H. (1995). Palladacycles as Efficient Catalysts for Heck-Type Reactions. Angewandte Chemie International Edition in English, 34(17), 1844-1848. [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 2-(5-bromo-2-chlorophenyl)acetate
This guide provides essential, actionable procedures for the safe and compliant disposal of Methyl 2-(5-bromo-2-chlorophenyl)acetate. As a halogenated phenylacetate derivative, this compound is integral to various research and development pipelines, particularly in the synthesis of novel pharmaceutical agents. However, its chemical nature necessitates a rigorous and informed approach to waste management. This document moves beyond mere procedural lists to explain the underlying chemical principles and regulatory frameworks, ensuring that laboratory personnel can manage this waste stream with confidence, safety, and environmental responsibility.
Hazard Profile and Chemical Rationale for Specialized Disposal
Understanding the inherent chemical properties of this compound is fundamental to appreciating the necessity for specific disposal protocols. Its structure, containing both bromine and chlorine atoms on a phenyl ring, classifies it as a halogenated organic compound . This classification is the primary determinant for its waste management pathway.
Upon thermal decomposition, such as during incineration, halogenated compounds can form acidic gases (e.g., hydrogen bromide and hydrogen chloride) and, under incomplete combustion, potentially more hazardous byproducts like dioxins and furans. Therefore, disposal facilities must be equipped with specialized alkaline scrubbers and operate under stringent conditions to neutralize these emissions, making the segregation from non-halogenated waste streams a critical first step in responsible disposal.[1]
The compound is a colorless to light yellow liquid and presents several immediate health hazards that dictate handling precautions.[2] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3][4][5]
Key Chemical and Safety Data
| Parameter | Value | Reference |
| CAS Number | 203314-33-4 | [2][6] |
| Molecular Formula | C₉H₈BrClO₂ | [2][7] |
| Molecular Weight | 263.52 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [2] |
| GHS Hazard Statements | H302, H315, H319, H335 | [3][4][5] |
| Key Precautionary Statement | P501: Dispose of contents/container to an approved waste disposal plant. | [4][8][9] |
Pre-Disposal Safety and Handling: A Self-Validating System
Safe disposal begins with safe handling. The following protocols establish a self-validating system of safety, minimizing exposure risk from the moment the chemical is used to the point it is designated as waste.
-
Engineering Controls : All handling of this compound, including weighing, transferring, and adding to reactions, must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[10][11] The laboratory must be equipped with accessible eyewash stations and safety showers.[10]
-
Personal Protective Equipment (PPE) : A baseline of PPE is non-negotiable. This includes:
-
Eye Protection : Chemical safety goggles and a face shield.
-
Hand Protection : Chemically resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for integrity before use and wash hands thoroughly after handling.[5]
-
Body Protection : A flame-resistant lab coat.
-
-
Incompatible Materials : Store the compound and its waste away from acids, bases, strong oxidizing agents, and reducing agents to prevent uncontrolled reactions.[10][12]
Step-by-Step Disposal Protocol
This protocol outlines the lifecycle of this compound waste, from generation to final disposal.
Step 1: Waste Characterization and Segregation
Immediately upon generation, any waste containing this compound must be characterized as Halogenated Organic Hazardous Waste .
-
Action : Establish a dedicated waste container specifically for halogenated organic liquids. This is the most critical step. Co-mingling with non-halogenated waste significantly increases disposal costs and violates regulatory principles.[13][14]
-
Causality : Segregation ensures the waste is routed to a facility capable of handling halogenated compounds. Environmental regulations, such as the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), mandate this separation.[15]
Step 2: On-Site Waste Accumulation and Labeling
-
Container Selection : Use a chemically compatible container with a secure, tight-fitting screw cap. The container must be in good condition, free of leaks or cracks.[13]
-
Labeling : Proper labeling is a legal requirement and essential for safety. Before adding any waste, affix a label to the container that includes:
-
Procedure : Keep the waste container closed at all times except when actively adding waste.[13][14] Store the container in a designated satellite accumulation area within the laboratory, away from drains and high-traffic areas.
Step 3: Management of Contaminated Materials
Any materials that come into direct contact with this compound are also considered hazardous waste.
-
Solid Waste : Contaminated items such as pipette tips, gloves, and absorbent paper should be collected in a separate, clearly labeled container for solid halogenated hazardous waste.
-
Empty Containers : The original product container is not considered "empty" by regulatory standards unless it has been properly decontaminated. For practical laboratory purposes, treat the "empty" container as hazardous waste and dispose of it with its corresponding waste stream.[16]
Step 4: Arranging for Final Disposal
-
Action : The disposal of this chemical must be handled by a licensed professional waste disposal company or through your institution's Environmental Health and Safety (EHS) department.[11][16] Never attempt to dispose of this chemical down the drain or in regular trash.[9][14]
-
Documentation : Ensure that all required paperwork, such as a hazardous waste manifest, is completed accurately. This creates a cradle-to-grave record of the waste, which is a legal requirement.
Emergency Procedures for Spills and Exposures
Small Spills (in a fume hood)
-
Alert Personnel : Inform others in the immediate area.
-
Protect Yourself : Ensure you are wearing appropriate PPE.
-
Containment : Cover the spill with an inert absorbent material like vermiculite, dry sand, or a commercial chemical absorbent.[9][11]
-
Collection : Carefully scoop the absorbent material into a designated hazardous waste container.[16]
-
Decontamination : Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.
Large Spills or Spills Outside a Fume Hood
-
Evacuate : Immediately evacuate the area.
-
Alert : Notify your supervisor and contact your institution's emergency response team (EHS or safety office).
-
Isolate : If safe to do so, close the doors to the area to contain vapors.
Personnel Exposure
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[4]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[3]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management of this compound waste.
Caption: Waste Disposal Workflow for this compound.
References
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32, eCFR. [Link]
-
Methyl alpha-bromo-2-chlorophenylacetate | C9H8BrClO2 | CID 10730282, PubChem. [Link]
-
Bromination Process For Disposal Of Spilled Hazardous Materials, EPA. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure, Braun Research Group. [Link]
-
7.2 Organic Solvents, University of Missouri Environment, Health and Safety. [Link]
-
Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds, California Code of Regulations - Westlaw. [Link]
-
Methyl 2-bromo-2-(2-chlorophenyl)acetate | CAS#:85259-19-4, Chemsrc. [Link]
-
Chemical and Hazardous Waste Guide, University of Oslo. [Link]
-
Methyl 2-bromoacetate, Wikipedia. [Link]
-
Guidance Manual for Disposal of Chlorinated Water, Vita-D-Chlor. [Link]
-
EPA Drinking Water Guidance on Disinfection By-Products, EPA. [Link]
-
Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption, EPA. [Link]
-
Chlorine and Chlorinated Hydrocarbon Manufacturing Industry, US EPA. [Link]
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. This compound CAS#: 203314-33-4 [m.chemicalbook.com]
- 3. This compound [chemdict.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. aksci.com [aksci.com]
- 6. This compound | 203314-33-4 [chemicalbook.com]
- 7. Methyl alpha-bromo-2-chlorophenylacetate | C9H8BrClO2 | CID 10730282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methyl alpha-Bromo-2-chlorophenylacetate | 85259-19-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. Methyl 2-bromoacetate - Wikipedia [en.wikipedia.org]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 15. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 16. capotchem.cn [capotchem.cn]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-(5-bromo-2-chlorophenyl)acetate
This guide provides essential safety and logistical information for the handling and disposal of Methyl 2-(5-bromo-2-chlorophenyl)acetate (CAS No. 85259-19-4). As a halogenated phenylacetate ester, this compound requires stringent safety protocols due to its presumed corrosive and irritant properties, which are common to alpha-bromo esters and related chemical classes. The following procedures are designed to ensure the safety of all laboratory personnel through a combination of engineering controls, personal protective equipment, and robust operational plans.
Understanding the Risk: The 'Why' Behind the Protocol
This compound and its structural analogs present significant hazards that necessitate a comprehensive PPE strategy. While specific toxicological data for this exact compound is limited, the known hazards of similar chemicals, such as α-bromo esters and chloro/bromo-phenylacetic acids, provide a strong basis for a cautious approach.
The primary dangers stem from its classification as a corrosive and irritant. Similar compounds are known to cause severe skin burns, serious eye damage, and respiratory irritation.[1][2] Methyl bromoacetate, a related compound, is classified as toxic if swallowed and causes severe skin burns and eye damage.[3] Furthermore, many halogenated organic compounds are lachrymators, substances that irritate the eyes and cause tearing.[1][3] Therefore, every procedural step is designed to prevent direct contact and inhalation, treating the compound as hazardous until proven otherwise.
The Core Ensemble: Mandatory PPE for Safe Handling
The selection of PPE is not merely a checklist; it is an integrated system designed to provide a complete barrier between the researcher and the chemical. All PPE must be inspected for integrity before each use and replaced if compromised.
Eye and Face Protection: The First Line of Defense
Due to the severe irritant and potentially corrosive nature of this compound, robust eye and face protection is non-negotiable.
-
Minimum Requirement: Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory.[4] These must provide a complete seal around the eyes to protect against splashes from all angles.
-
Recommended for High-Risk Operations: During procedures with a higher risk of splashing (e.g., transferring large volumes, heating solutions), a full-face shield must be worn in addition to chemical splash goggles. The face shield protects the entire face from direct contact.[5]
Hand Protection: Selecting the Right Barrier
Hands are at the highest risk of exposure.[4] The choice of glove material is critical, as not all standard laboratory gloves provide adequate protection against this class of chemical.
-
Primary Gloves: Nitrile gloves are suitable for incidental contact or splash protection only.[6] Given that many organic solvents can compromise nitrile rubber, prolonged exposure is not recommended.[7]
-
Extended Contact or Immersion: For tasks involving potential prolonged contact or immersion, double-gloving with a more resistant material is required. Butyl rubber or Viton® gloves are recommended for handling halogenated hydrocarbons and esters.[7][8] Always consult a specific chemical resistance chart from the glove manufacturer for the most accurate information.[9][10]
-
Glove Technique: Always inspect gloves for tears or pinholes before use. Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin and wash hands thoroughly after removal.
Body Protection: Shielding Against Spills and Splashes
Standard cotton lab coats do not offer sufficient protection against chemical splashes.
-
Standard Operations: A long-sleeved, cuffed laboratory coat is the minimum requirement.
-
Enhanced Protection: For tasks involving significant quantities or a high risk of splashing, a chemical-resistant apron worn over the lab coat is necessary. In specialized scenarios, such as large-scale synthesis or spill cleanup, a chemical-resistant suit or coveralls (e.g., Tyvek) may be required.[6][11]
Respiratory Protection: Engineering Controls and Respirators
Inhalation of vapors or aerosols can cause severe respiratory tract irritation.[2][12]
-
Primary Control: All handling of this compound, including weighing and solution preparation, must be performed inside a certified chemical fume hood to minimize vapor inhalation.[1][3]
-
Emergency or Maintenance: In situations where a fume hood is not available or during a large spill, respiratory protection is required. A full-face respirator with organic vapor/acid gas (OV/AG) cartridges is recommended.[13] For particle protection, a P95 or P100 filter should be included.[13] All respirator use must be in accordance with a formal respiratory protection program, including fit testing.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer (<10g) | Chemical Splash Goggles | Nitrile Gloves (Double-gloved recommended) | Laboratory Coat | Chemical Fume Hood |
| Solution Preparation/Reaction | Chemical Splash Goggles & Face Shield | Butyl or Viton Gloves (Double-gloved) | Laboratory Coat & Chemical-Resistant Apron | Chemical Fume Hood |
| Large Scale Transfer (>100g) | Chemical Splash Goggles & Face Shield | Butyl or Viton Gloves (Double-gloved) | Chemical-Resistant Coveralls | Chemical Fume Hood |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-duty Butyl or Viton Gloves | Chemical-Resistant Coveralls | Full-Face Respirator with OV/AG Cartridges |
Operational Workflow: A Step-by-Step Guide
This workflow integrates PPE use with safe handling and disposal practices, creating a self-validating system for laboratory safety.
Caption: Safe handling workflow for this compound.
Pre-Handling Protocol
-
Review Documentation: Before starting, thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Verify Engineering Controls: Ensure the chemical fume hood has been certified within the last year and is functioning correctly.
-
Assemble Materials: Gather and inspect all necessary PPE as outlined in Section 2. Ensure a spill kit containing an inert absorbent material (e.g., vermiculite or sand) is readily accessible.
-
Prepare Waste: Label a dedicated, sealed hazardous waste container for solid and liquid waste.
Safe Handling Protocol
-
Don PPE: Put on your lab coat, followed by eye/face protection, and finally, gloves.
-
Work in Fume Hood: Conduct all manipulations of the chemical, including weighing and transfers, within the fume hood sash at the lowest practical height.
-
Minimize Exposure: Use the smallest quantity of the chemical necessary for the experiment. Keep the container sealed when not in immediate use.
Spill and Emergency Response
-
Evacuate: In case of a large spill, evacuate the immediate area and alert colleagues.
-
Protect: If safe to do so, and while wearing appropriate PPE (including respiratory protection), cover the spill with an inert absorbent material. Do not use combustible materials like paper towels.
-
Collect: Carefully sweep the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][13]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]
-
Decontamination and Disposal
-
Waste Segregation: All materials that have come into contact with this compound, including disposable gloves, absorbent pads, and contaminated labware, must be treated as hazardous waste.
-
Disposal: Dispose of the chemical waste and all contaminated materials through your institution's Environmental Health and Safety (EHS) office. Do not pour any amount down the drain.[12]
-
Doffing PPE: Remove PPE in the reverse order it was put on, taking care to not contaminate yourself. Gloves should be removed first.
References
- Aldrich - 157910 Safety D
- Methyl alpha-Bromo-2-chlorophenylacetate Safety Inform
- Methyl bromoacetate Safety D
- MSDS of Methyl 2-bromo-2-(4-bromophenyl)
- Methyl 2-(3-bromo-5-chlorophenyl)
- alpha-Bromo-2-chlorophenylacetic acid Safety Data Sheet. (2025). Thermo Fisher Scientific.
- Personal Protective Equipment for Handling Pesticides. (2019). UF/IFAS Extension.
- MSDS of Alpha-bromo-2-chlorophenylacetic acid. (2011). Capot Chemical.
- OSHA Glove Selection Chart.
- Leaflet Protective clothing for use with cytostatic agents.
- 2-Bromo-2-(2-chlorophenyl)
- Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark.
- The Best Personal Protective Equipment For Pesticides. Solutions Pest & Lawn.
- Protective Equipment for Plant Protection. Albert Kerbl GmbH.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista.
- 4-Chlorophenylacetic acid Safety D
- Gloves Chemical Resistance Chart. Gloves By Web.
- Ansell Chemical Resistance Glove Chart. Ansell.
- Chemical Resistant Gloves Guide. University of Bristol.
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. capotchem.com [capotchem.com]
- 3. fishersci.com [fishersci.com]
- 4. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 5. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 6. The Best Personal Protective Equipment For Pesticides | Professional DIY Pest Control Equipment [solutionsstores.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. hvcc.edu [hvcc.edu]
- 9. glovesbyweb.com [glovesbyweb.com]
- 10. ehs.sfsu.edu [ehs.sfsu.edu]
- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. capotchem.cn [capotchem.cn]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
